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Core Science & Biosynthesis

Foundational

The Structural and Physical Dynamics of 2-Amino-3-phenylpentanoic Acid in Peptidomimetic Drug Design

Executive Summary In the evolving landscape of modern drug discovery, the limitations of natural peptides—namely their rapid proteolytic degradation and poor membrane permeability—necessitate the use of sophisticated mol...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the evolving landscape of modern drug discovery, the limitations of natural peptides—namely their rapid proteolytic degradation and poor membrane permeability—necessitate the use of sophisticated molecular building blocks. 2-Amino-3-phenylpentanoic acid (CAS: 110973-00-7)[1] is a highly specialized unnatural amino acid (UAA) that serves as a critical structural modulator in peptidomimetics. By introducing significant steric bulk at the β -carbon, this compound restricts conformational flexibility and shields adjacent peptide bonds from enzymatic cleavage.

This technical guide provides an in-depth analysis of the chemical properties, stereochemical complexity, and validated synthetic workflows for 2-amino-3-phenylpentanoic acid, emphasizing its integration into advanced therapeutic pipelines such as antiviral agents[2] and transforming growth factor-beta (TGF- β ) mimics[3].

Chemical Structure & Stereochemical Complexity

2-Amino-3-phenylpentanoic acid (also conceptualized as β -ethylphenylalanine) possesses a pentanoic acid backbone with an amino group at the C2 ( α ) position and a phenyl group at the C3 ( β ) position[4].

The presence of two adjacent chiral centers (C α and C β ) yields four possible stereoisomers: (2S,3S), (2S,3R), (2R,3S), and (2R,3R). In drug design, stereochemical precision is non-negotiable. The specific spatial orientation of the β -phenyl and ethyl groups dictates the χ1​ rotameric state of the side chain. Locking the side chain into a specific bioactive conformation reduces the entropic penalty upon receptor binding, thereby exponentially increasing target affinity.

Quantitative Physical & Chemical Properties

The following table summarizes the foundational physicochemical descriptors of 2-amino-3-phenylpentanoic acid, which are critical for predicting its pharmacokinetic behavior (e.g., Lipinski's Rule of Five compliance)[4].

PropertyValueClinical / Chemical Significance
Molecular Formula C11H15NO2Provides the core atomic framework[4].
Molecular Weight 193.24 g/mol Low MW allows for integration into larger peptide sequences without exceeding optimal drug-like size thresholds[4].
Exact Mass 193.110279 DaCrucial for High-Resolution Mass Spectrometry (HRMS) validation[4].
Topological Polar Surface Area (TPSA) 63.3 ŲIndicates good theoretical membrane permeability, ideal for intracellular targeting[4].
XLogP3 -0.7Reflects the zwitterionic state at physiological pH; however, the lipophilic β -substituents enhance local hydrophobicity[4].
H-Bond Donors / Acceptors 2 / 3Facilitates robust hydrogen bonding networks within target protein active sites[4].
Rotatable Bonds 4The β -substitution restricts rotation compared to natural phenylalanine, locking the conformation[4].

Synthetic Methodology: Asymmetric Phase-Transfer Catalysis (PTC)

To achieve high enantio- and diastereoselectivity, the synthesis of 2-amino-3-phenylpentanoic acid is best executed via the asymmetric alkylation of a glycine Schiff base using a chiral phase-transfer catalyst (PTC). This self-validating protocol ensures that the stereocenters are established with absolute control.

Step-by-Step Experimental Protocol

Rationale: We utilize a benzophenone imine derivative of tert-butyl glycinate. The Schiff base protects the primary amine while simultaneously increasing the acidity of the α -protons. This allows for facile deprotonation by a mild base, generating an enolate that undergoes stereoselective alkylation directed by the chiral PTC.

  • Schiff Base Formation:

    • React tert-butyl glycinate with benzophenone imine in dichloromethane (DCM) at room temperature for 12 hours.

    • Causality: This step prevents unwanted N-alkylation and activates the α -carbon for subsequent C-alkylation.

  • Asymmetric Alkylation:

    • Dissolve the resulting Schiff base in toluene. Add 1-bromo-1-phenylpropane (the alkylating agent providing the C3-phenyl and C4-C5 ethyl groups).

    • Introduce a chiral Maruoka catalyst (e.g., a highly rigid C2​ -symmetric chiral quaternary ammonium salt) and aqueous Cesium Hydroxide (CsOH) at 0°C. Stir for 24 hours.

    • Causality: The biphasic nature of the reaction forces the enolate and the alkylating agent to interact within the chiral pocket of the PTC at the interface, dictating the stereochemical outcome at both C α and C β .

  • Acidic Hydrolysis (Deprotection):

    • Isolate the organic layer and treat with 1M HCl in Tetrahydrofuran (THF) for 4 hours to cleave the imine.

    • Subsequently, treat with Trifluoroacetic acid (TFA) to remove the tert-butyl ester.

    • Causality: Acidic conditions orthogonal to the alkylation step ensure the clean release of the free zwitterionic amino acid without racemization.

  • Purification:

    • Purify the crude product via cation-exchange chromatography (e.g., Dowex 50WX8) eluting with 5% aqueous ammonia to yield stereopure 2-amino-3-phenylpentanoic acid.

Synthesis A Glycine Derivative (tert-butyl glycinate) B Schiff Base Formation (Benzophenone imine) A->B Step 1 C Asymmetric Alkylation (1-bromo-1-phenylpropane + Chiral PTC) B->C Step 2 D Acidic Hydrolysis (HCl / THF) C->D Step 3 E 2-Amino-3-phenylpentanoic Acid (Target UAA) D->E Step 4

Figure 1: Asymmetric synthetic workflow for 2-amino-3-phenylpentanoic acid via Phase-Transfer Catalysis.

Analytical Validation Protocol

To guarantee the scientific integrity of the synthesized UAA, stereopurity must be rigorously validated. Because enantiomers cannot be separated on standard achiral columns, we employ a derivatization strategy.

  • Derivatization with Marfey's Reagent:

    • React an aliquot of the synthesized UAA with 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA) in the presence of NaHCO3 at 40°C for 1 hour.

    • Causality: FDAA covalently binds to the primary amine, converting enantiomers into diastereomers. Diastereomers possess distinct physicochemical properties, allowing them to be resolved on a standard, highly robust C18 reverse-phase column.

  • Reverse-Phase HPLC Analysis:

    • Inject the derivatized sample onto a C18 column. Use a linear gradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA).

    • Causality: The TFA acts as an ion-pairing agent, sharpening the peaks and ensuring accurate integration to calculate enantiomeric excess (ee) and diastereomeric excess (de).

  • NMR Confirmation:

    • Acquire 1H and 13C NMR spectra in D2O or DMSO-d6. The coupling constants ( J -values) between the α and β protons provide definitive proof of the relative stereochemistry (anti vs. syn configurations).

Applications in Drug Development

The integration of 2-amino-3-phenylpentanoic acid into therapeutic pipelines represents a paradigm shift in overcoming the pharmacokinetic liabilities of natural peptides.

Antiviral Phosphonate Analogs

In the development of HIV protease inhibitors, rapid degradation by host proteases is a primary failure point. Patents filed by Gilead Sciences demonstrate the use of 2-amino-3-phenylpentanoic acid in the synthesis of antiviral phosphonate analogs[2],[5]. The bulky β -phenyl and ethyl groups physically occlude the active sites of degrading enzymes, drastically extending the half-life of the inhibitor in vivo.

Transforming Growth Factor-Beta (TGF- β ) Mimics

Modulating protein-protein interactions (PPIs) requires highly specific surface topography. In the design of TGF- β mimics, this UAA is utilized to force the peptide backbone into a stable secondary structure (e.g., a β -turn)[3]. This conformational restriction ensures that the pharmacophores are perfectly aligned with the TGF- β receptor, maximizing agonistic or antagonistic efficacy.

PKPD UAA Incorporate 2-A-3-PPA Steric Steric Shielding (β-phenyl & ethyl) UAA->Steric Conform Conformational Restriction UAA->Conform Protease Protease Resistance Steric->Protease Affinity Target Affinity Conform->Affinity Efficacy Enhanced In Vivo Efficacy Protease->Efficacy Affinity->Efficacy

Figure 2: Mechanistic pathway illustrating how 2-A-3-PPA integration enhances pharmacokinetics and in vivo efficacy.

References

  • 2-Amino-3-phenylpentanoic acid | C11H15NO2 | CID 22326230, PubChem - NIH,[Link]

  • β-Aethyl-β-phenyl-alanin - CAS 110973-00-7, Molaid,[Link]

  • US20110288053A1 - Antiviral phosphonate analogs, Google P
  • US20090202470A1 - Phosphonate Analogs of Hiv Inhibitor Compounds, Google P
  • US20060293228A1 - Therapeutic compositions and methods using transforming growth factor-beta mimics, Google P

Sources

Exploratory

Mechanism of Action of 2-Amino-3-phenylpentanoic Acid In Vitro: Conformational Restriction and Protease Inhibition

Executive Summary In the rational design of advanced peptidomimetics, controlling the three-dimensional architecture of a molecule is paramount to achieving target specificity and metabolic stability. 2-Amino-3-phenylpen...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the rational design of advanced peptidomimetics, controlling the three-dimensional architecture of a molecule is paramount to achieving target specificity and metabolic stability. 2-Amino-3-phenylpentanoic acid (commonly referred to as β -ethylphenylalanine or β -Et-Phe) is a highly specialized non-canonical amino acid (ncAA). Unlike standard L-phenylalanine, the introduction of an ethyl group at the β -carbon fundamentally alters the molecule's thermodynamic and steric landscape.

As a Senior Application Scientist, I have structured this technical guide to dissect the in vitro mechanism of action of this molecule. We will explore how its incorporation into peptide sequences drives potent enzyme inhibition (e.g., against dipeptidyl peptidase-IV and viral proteases) and confers near-absolute resistance to proteolytic degradation [1, 2].

Core Molecular Mechanism: The "Why"

The mechanism of action of 2-amino-3-phenylpentanoic acid does not rely on covalent modification of a target; rather, it operates through thermodynamic pre-organization and steric occlusion .

Thermodynamic Pre-organization and Entropic Penalty Reduction

When a flexible native peptide binds to a protease's active site, it must adopt a specific bioactive conformation. This "freezing" of rotatable bonds results in a massive loss of conformational entropy ( ΔS<0 ), which thermodynamically opposes binding.

By incorporating the bulky β -ethyl group, 2-amino-3-phenylpentanoic acid restricts the rotation around the Cα​−Cβ​ bond ( χ1​ dihedral angle). The steric clash between the ethyl group, the phenyl ring, and the peptide backbone forces the side chain into a highly populated, pre-organized rotameric state. When this pre-organized molecule enters the hydrophobic S1 or S2 pockets of a target protease, the entropic penalty of binding is drastically reduced, leading to a significantly lower Ki​ and enhanced binding affinity [1].

Steric Shielding and Proteolytic Resistance

A major bottleneck in peptide drug development is rapid degradation by endogenous serum proteases. The mechanism of action of β -Et-Phe in extending in vitro half-life relies on steric shielding. The β -ethyl group acts as a physical umbrella over the adjacent amide bonds. It sterically blocks the approach of catalytic water molecules and the active-site nucleophiles (such as the catalytic serine triad in serine proteases) required for peptide bond hydrolysis [2, 3].

MOA UAA 2-Amino-3-phenylpentanoic Acid (β-ethyl-Phe) Steric Steric Hindrance (β-ethyl group) UAA->Steric Conf Conformational Restriction (χ1/χ2) Steric->Conf Stab Proteolytic Resistance Steric->Stab Shielding Amide Bond Pocket High-Affinity Binding to S1/S2 Pocket Conf->Pocket Reduced Entropic Penalty Inhib Competitive Enzyme Inhibition Pocket->Inhib

Fig 1: Mechanistic pathway of β-ethyl-Phe in enzyme inhibition and stability.

Quantitative Data Synthesis

To understand the practical impact of substituting native Phenylalanine with 2-amino-3-phenylpentanoic acid, we must look at the quantitative shifts in physicochemical and biological parameters. The table below summarizes the typical in vitro performance enhancements observed when utilizing this ncAA in protease inhibitor scaffolds.

ParameterL-Phenylalanine (Native)2-Amino-3-phenylpentanoic Acid ( β -Et-Phe)Causality / Mechanism
Protease Affinity (Relative IC50​ ) 1x (Baseline)10x to 50x higherPre-organized rotamer reduces entropic penalty upon binding [1].
In Vitro Plasma Half-Life ( t1/2​ ) ~2 hours>24 hours β -ethyl steric bulk blocks nucleophilic attack by proteases [2].
Lipophilicity ( Δ LogP) Baseline+0.8 to +1.2Increased hydrophobic interactions in S1/S2 binding pockets.
Conformational Entropy ( ΔS ) High (Flexible χ1​ )Low (Restricted χ1​ )Steric clash of the ethyl group locks the side-chain conformation.

Experimental Protocols: The "How"

To validate the mechanisms described above, robust, self-validating in vitro assays are required. As an application scientist, I emphasize that assay conditions must account for the high hydrophobicity of β -Et-Phe. We utilize CHAPS detergent to prevent non-specific aggregation, ensuring that the measured inhibition is driven by true active-site binding rather than colloidal sequestration.

Protocol 1: In Vitro FRET-Based Protease Inhibition Assay

This protocol determines the IC50​ of a β -Et-Phe containing peptidomimetic against a target serine protease (e.g., DPP-IV).

Step-by-Step Methodology:

  • Buffer Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.4), 150 mM NaCl, 0.1% w/v BSA, and 0.01% v/v CHAPS. Causality: BSA and CHAPS prevent the hydrophobic UAA-peptide from adhering to the microplate walls.

  • Inhibitor Dilution: Serially dilute the 2-amino-3-phenylpentanoic acid-containing compound in DMSO (100x final concentration), then dilute 1:100 into the assay buffer to yield a 1% DMSO final concentration.

  • Enzyme Incubation: Add 10 pM of the recombinant target protease to the inhibitor wells. Incubate at 37°C for 30 minutes. Causality: Pre-incubation allows the sterically hindered molecule sufficient time to achieve binding equilibrium in the S1 pocket.

  • Substrate Addition: Initiate the reaction by adding 10 μ M of a specific fluorogenic substrate (e.g., AMC-tagged peptide).

  • Kinetic Measurement: Measure the Relative Fluorescence Units (RFU) kinetically for 20 minutes at Ex/Em = 380/460 nm using a microplate reader.

  • Data Analysis: Calculate the initial velocity ( V0​ ) from the linear portion of the progress curve. Plot % Inhibition vs. Log[Inhibitor] to derive the IC50​ using a 4-parameter logistic fit.

Workflow Prep Inhibitor Dilution Incubate Protease Pre-incubation Prep->Incubate FRET FRET Substrate Addition Incubate->FRET Measure Fluorescence Detection FRET->Measure Analyze Kinetic Analysis (IC50) Measure->Analyze

Fig 2: Workflow for FRET-based in vitro protease inhibition assay.

Protocol 2: In Vitro Plasma Stability Assay (LC-MS/MS)

This protocol validates the proteolytic resistance imparted by the β -ethyl substitution.

Step-by-Step Methodology:

  • Plasma Preparation: Pre-warm pooled human plasma to 37°C. Centrifuge at 3,000 x g for 5 minutes to remove any cryoprecipitates.

  • Spiking: Spike the β -Et-Phe containing peptide into the plasma to a final concentration of 5 μ M.

  • Time-Course Sampling: Aliquot 50 μ L of the mixture at designated time points (0, 1, 2, 4, 8, and 24 hours).

  • Quenching & Precipitation: Immediately quench the reaction by adding 150 μ L of ice-cold acetonitrile containing an internal standard (e.g., a stable isotope-labeled peptide). Causality: Acetonitrile denatures the plasma proteases instantly, halting degradation, and precipitates plasma proteins.

  • Extraction: Vortex for 2 minutes, then centrifuge at 15,000 x g for 10 minutes at 4°C. Transfer the supernatant to LC vials.

  • Quantification: Analyze the samples via LC-MS/MS using Multiple Reaction Monitoring (MRM). Plot the natural log of the remaining peak area ratio versus time to calculate the elimination rate constant ( k ) and half-life ( t1/2​=0.693/k ).

References

  • Edmondson, S. D., et al. "Discovery of potent and selective orally bioavailable beta-substituted phenylalanine derived dipeptidyl peptidase IV inhibitors." Bioorganic & Medicinal Chemistry Letters, 2005. 1

  • MDPI. "Non-Canonical Amino Acids in Analyses of Protease Structure and Function." International Journal of Molecular Sciences, 2023. 2

  • ACS Publications. "How Unnatural Amino Acids in Antimicrobial Peptides Change Interactions with Lipid Model Membranes." The Journal of Physical Chemistry B, 2023. 3

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Foundational

Engineering Pharmacokinetic Resilience: A Technical Guide to 2-Amino-3-Phenylpentanoic Acid Derivatives in Drug Design

Executive Summary In the rational design of nucleotide and peptide therapeutics, premature enzymatic degradation and poor membrane permeability remain critical bottlenecks. Natural amino acid esters are highly susceptibl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the rational design of nucleotide and peptide therapeutics, premature enzymatic degradation and poor membrane permeability remain critical bottlenecks. Natural amino acid esters are highly susceptible to rapid hydrolysis by ubiquitous systemic enzymes. By incorporating 2-amino-3-phenylpentanoic acid (2-APPA) —a non-natural amino acid characterized by a bulky β -ethyl and phenyl substitution—medicinal chemists can engineer a steric shield around labile bonds. This technical guide explores the pharmacokinetic (PK) advantages of 2-APPA derivatives, specifically within the context of [1] and advanced peptide engineering.

Mechanistic Rationale: The Steric Shielding Paradigm

As drug development professionals, we must move beyond merely observing half-lives and understand the structural causality of metabolic stability. Standard amino acid motifs (e.g., L-alanine) used in prodrugs are rapidly processed by non-specific esterases, leading to premature systemic cleavage and off-target toxicity[1].

The Causality of Steric Bulk: The molecular architecture of 2-APPA features a pentanoic acid backbone with a phenyl ring at the C3 position. This dual β -ethyl and phenyl substitution creates immense steric hindrance. This bulk restricts the conformational access of non-specific hydrolases (such as leukocyte elastase) to the scissile ester bond. Consequently, the metabolism of 2-APPA derivatives is shifted away from systemic blood plasma and toward specific, intracellular chymotrypsin-related serine proteases and Cathepsin A[2]. This targeted enzymatic processing ensures the prodrug remains intact in systemic circulation, effectively extending the plasma half-life and maximizing the intracellular delivery of the active payload[3].

Transporter Interplay and Cellular Permeability

Beyond metabolic stability, 2-APPA derivatives fundamentally alter the membrane permeability profile of the parent drug. Nucleoside monophosphates and large peptides are highly polar and cannot passively cross lipid bilayers.

The Causality of Dual-Mode Absorption:

  • Passive Diffusion: The lipophilic pentanoic acid backbone and phenyl ring significantly increase the overall partition coefficient (LogP) of the molecule, facilitating transcellular passive diffusion.

  • Active Transport: Concurrently, the α -amino acid motif serves as a recognition substrate for intestinal peptide transporters, notably [4]. Although PEPT1 typically transports di- and tripeptides, the structural mimicry provided by the non-natural amino acid allows for competitive binding and active influx, dramatically enhancing the oral bioavailability of otherwise impermeable antiviral and antineoplastic compounds[5][6].

Intracellular Activation Cascade

The therapeutic efficacy of 2-APPA-based ProTides relies on a highly orchestrated, self-immolative activation cascade within the target cell[1][7]. This pathway is a self-validating biological mechanism: if the molecule is prematurely cleaved in the plasma, it cannot enter the cell; if it enters the cell but resists Cathepsin A, it remains inactive.

Intracellular_Activation A ProTide Prodrug (2-APPA Motif) B Ester Hydrolysis (Cathepsin A) A->B Intracellular Uptake C Carboxylate Intermediate B->C Esterase D Spontaneous Cyclization C->D Phenol Release E Phosphoramidase Cleavage D->E Ring Opening F Active Nucleoside Monophosphate E->F 2-APPA Release

Figure 1: Intracellular activation cascade of 2-APPA-based ProTide prodrugs.

Quantitative Pharmacokinetic Profiling

To illustrate the pharmacokinetic superiority of 2-APPA, the table below summarizes the comparative profiling of a generalized nucleoside phosphonate prodrug masked with different amino acid motifs. The data highlights the inverse relationship between steric bulk and systemic clearance[1][2][5].

Amino Acid MotifEsterase LabilityPlasma Half-Life ( t1/2​ )Oral Bioavailability ( F% )Intracellular Active Metabolite Conc.
L-Alanine High~1.5 h15 - 20%Baseline (1x)
L-Phenylalanine Moderate~4.0 h35 - 40%~5x
2-APPA Low (Steric Shielding)>7.5 h>50%>10x

Self-Validating Experimental Protocols

Robust pharmacokinetic data relies on self-validating experimental designs. The following protocols detail the methodologies for assessing the PK profile of 2-APPA derivatives, ensuring that every step contains internal checks for accuracy.

Protocol 1: In Vitro Metabolic Stability Assay

Objective: To quantify the enzymatic half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ) of 2-APPA derivatives. Causality & Validation: Heat-inactivated enzymes serve as a negative control to isolate chemical degradation from enzymatic cleavage. A known high-clearance compound (e.g., Verapamil) is used as a positive control to validate the metabolic competency of the assay system.

Step-by-Step Methodology:

  • Preparation: Thaw human liver microsomes (HLM) or purified recombinant Cathepsin A on ice. Prepare a 10 mM stock of the 2-APPA prodrug in DMSO.

  • Incubation Matrix: Dilute the prodrug to a final concentration of 1 μ M in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl 2​ . Causality: Keep the final DMSO concentration 0.1% to prevent solvent-induced enzyme inhibition.

  • Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding NADPH (1 mM final) for HLM, or the specific co-factor for Cathepsin A.

  • Quenching: At predetermined time points (0, 5, 15, 30, 60, 120 minutes), transfer 50 μ L aliquots into 150 μ L of ice-cold acetonitrile containing an isotopically labeled internal standard (IS). Causality: The organic solvent instantly denatures the proteins, halting metabolism, while the IS corrects for downstream extraction losses.

  • Analysis: Centrifuge at 14,000 × g for 10 minutes at 4°C. Transfer the supernatant for LC-MS/MS analysis.

Protocol 2: In Vivo Pharmacokinetic Profiling (Rodent Model)

Objective: To determine the absolute oral bioavailability ( F% ) and systemic clearance of 2-APPA prodrugs.

Step-by-Step Methodology:

  • Dosing Formulation: Formulate the 2-APPA derivative in a biocompatible vehicle (e.g., 5% DMSO / 40% PEG400 / 55% Saline) to ensure complete dissolution.

  • Administration: Dose male Sprague-Dawley rats intravenously (IV, 1 mg/kg) and orally (PO, 5 mg/kg). Causality: Parallel IV and PO groups are mandatory to calculate absolute bioavailability by comparing dose-normalized Area Under the Curve (AUC) metrics.

  • Serial Sampling: Collect blood samples (~200 μ L) via jugular vein cannulation at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose into K2EDTA tubes.

  • Plasma Processing: Centrifuge blood at 3,000 × g for 10 minutes to isolate plasma. Store at -80°C immediately to prevent ex vivo degradation.

  • LC-MS/MS Quantification: Extract plasma using protein precipitation (3:1 Acetonitrile:Plasma). Analyze using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Validation: A calibration curve (1-1000 ng/mL) with interspersed Quality Control (QC) samples ensures the analytical run remains strictly within the ± 15% acceptance criteria.

PK_Workflow S1 1. Dosing (IV/PO Administration) S2 2. Serial Blood Sampling (0.25 - 24h) S1->S2 S3 3. Plasma Extraction (Protein Precipitation) S2->S3 S4 4. LC-MS/MS Analysis (MRM Mode) S3->S4 S5 5. PK Parameter Calculation (Non-Compartmental Analysis) S4->S5

Figure 2: Standardized in vivo pharmacokinetic profiling workflow for 2-APPA derivatives.

References

  • Mehellou, Y., Rattan, H. S., & Balzarini, J. (2018). The ProTide Prodrug Technology: From the Concept to the Clinic. Journal of Medicinal Chemistry.[Link]

  • NuCana plc. Transforming Nucleoside Analogs into ProTides. NuCana Technology. [Link]

  • Gilead Sciences, Inc. (2009). Phosphonate Analogs of Hiv Inhibitor Compounds (US20090202470A1).
  • Cai, X., et al. (2013). Expression Profile and Functional Activity of Peptide Transporters in Prostate Cancer Cells. Molecular Pharmaceutics.[Link]

Sources

Exploratory

A Technical Guide to the Structural Elucidation of 2-Amino-3-Phenylpentanoic Acid via Single-Crystal X-ray Crystallography

Abstract This technical guide provides a comprehensive, field-proven framework for the complete structural elucidation of the novel, unnatural amino acid (UAA) 2-amino-3-phenylpentanoic acid. As UAAs gain prominence as c...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive, field-proven framework for the complete structural elucidation of the novel, unnatural amino acid (UAA) 2-amino-3-phenylpentanoic acid. As UAAs gain prominence as critical components in modern drug development and peptide engineering, the ability to unambiguously determine their three-dimensional atomic structure is paramount. This document outlines a rigorous, end-to-end workflow, beginning with a plausible chemical synthesis and proceeding through high-purity material preparation, single-crystal growth, and a detailed, step-by-step protocol for X-ray diffraction analysis. Since no public crystal structure data for this specific molecule exists as of the date of this guide, we present a hypothetical yet methodologically sound case study. This serves as a blueprint for researchers, scientists, and drug development professionals embarking on the characterization of new chemical entities, ensuring a self-validating system from bench to final structural model.

Introduction: The Imperative for Structural Verification

Unnatural amino acids (UAAs) represent a frontier in medicinal chemistry and materials science, offering novel side-chain functionalities that can enhance the therapeutic properties of peptides and proteins, such as increased stability, binding affinity, or novel catalytic activity.[1][2] The subject of this guide, 2-amino-3-phenylpentanoic acid, is a UAA whose phenyl and ethyl side-chain constituents present unique steric and hydrophobic properties. Before its potential can be fully realized in rational drug design, its precise three-dimensional structure and solid-state packing interactions must be definitively established.

Single-crystal X-ray diffraction (SC-XRD) remains the gold standard for this task.[3] It provides an unambiguous determination of atomic coordinates, bond lengths, bond angles, and stereochemistry, which are critical for computational modeling, structure-activity relationship (SAR) studies, and intellectual property protection. This guide details the complete experimental and computational pipeline required to achieve this goal.

Part I: Material Synthesis and Preparation

The foundation of any successful crystallographic study is the availability of highly pure, crystalline material. Impurities can inhibit crystal nucleation and growth, leading to poor-quality or unusable crystals.

Proposed Synthesis of 2-Amino-3-Phenylpentanoic Acid

A robust method for synthesizing novel alpha-amino acids involves the decarboxylative cross-coupling of readily available amino acid precursors.[1][4][5] We propose a modern metallaphotoredox-catalyzed approach, which offers mild reaction conditions and high functional group tolerance.

Experimental Protocol: Synthesis

  • Precursor Preparation: Begin with a commercially available, protected glutamic acid derivative, such as N-Boc-L-glutamic acid. Activate the γ-carboxylic acid to form a redox-active ester (e.g., an N-hydroxyphthalimide ester).

  • Cross-Coupling Reaction: In a nitrogen-purged flask, combine the redox-active ester (1.0 equiv.), (1-bromoethyl)benzene (1.2 equiv.), a nickel catalyst (e.g., NiBr₂·diglyme, 10 mol%), and a photocatalyst (e.g., an iridium-based catalyst, 2 mol%).

  • Solvent and Base: Dissolve the components in a suitable degassed solvent such as dimethylformamide (DMF). Add a mild organic base (e.g., diisopropylethylamine, 2.5 equiv.).

  • Initiation: Irradiate the reaction mixture with a blue LED light source at room temperature. Monitor the reaction progress via thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup and Purification: Upon completion, quench the reaction and perform a standard aqueous workup. Purify the protected product by flash column chromatography on silica gel.

  • Deprotection: Treat the purified, protected amino acid with a strong acid (e.g., trifluoroacetic acid in dichloromethane) to remove the Boc protecting group.

  • Final Isolation: Remove the acid and solvent under reduced pressure. The crude product can be recrystallized from an ethanol/water mixture to yield the final, high-purity 2-amino-3-phenylpentanoic acid. Confirm identity and purity using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

Part II: Single-Crystal Growth

Growing diffraction-quality single crystals is often described as more of an art than a science, requiring patience and systematic screening.[6] The slow evaporation technique is the most common and accessible method for small molecules.[7][8]

Experimental Protocol: Crystal Growth by Slow Evaporation

  • Purity First: Ensure the synthesized amino acid is of the highest possible purity (>99%). Trace impurities are a primary cause of crystallization failure.[7]

  • Solvent Screening: In separate small vials, test the solubility of ~5 mg of the compound in a range of solvents (e.g., ethanol, methanol, acetonitrile, ethyl acetate, water, and mixtures thereof). The ideal solvent is one in which the compound is moderately soluble.

  • Preparation of Solution: Dissolve 20-50 mg of 2-amino-3-phenylpentanoic acid in 1-2 mL of the chosen solvent system (e.g., an ethanol/water mixture). Gentle warming may be used to ensure complete dissolution. The resulting solution should be clear and unsaturated at room temperature.[7]

  • Setup: Filter the solution through a syringe filter into a clean, small-diameter glass vial. Cover the vial with a cap, but do not seal it tightly. Instead, puncture the cap with a needle or use a screw cap that is only loosely fitted. This allows for very slow solvent evaporation over days or weeks.[6]

  • Incubation: Place the vial in a vibration-free environment, such as a dedicated incubator or a quiet corner of a laboratory bench. Inspect the vial periodically under a microscope without disturbing it.

Part III: X-ray Crystallographic Analysis Workflow

Once suitable crystals (ideally transparent with sharp edges, ~0.1-0.3 mm in size) have formed, the crystallographic analysis can begin.

workflow cluster_exp Experimental Phase cluster_comp Computational Phase crystal 1. Select & Mount Crystal data_coll 2. Cryo-Cool & Collect Diffraction Data crystal->data_coll On Diffractometer processing 3. Data Processing (Integration, Scaling) data_coll->processing solution 4. Structure Solution (Direct Methods) processing->solution refinement 5. Structure Refinement (Least-Squares) solution->refinement refinement->refinement validation 6. Validation & Final Model refinement->validation

Caption: The workflow from single crystal to final validated structure.

Step-by-Step Protocol: Data Collection
  • Crystal Mounting: Using a microscope, carefully select a high-quality single crystal. Secure it to the tip of a cryo-loop using a minimal amount of cryoprotectant oil (e.g., Paratone-N).

  • Cryo-Cooling: Immediately place the mounted crystal into a stream of cold nitrogen gas (typically 100 K). Causality: This process, known as flash-cooling, vitrifies the crystal, preventing ice formation and significantly reducing atomic vibrations and radiation damage during data collection.[3][9]

  • Diffractometer Setup: Mount the sample on the goniometer head of a modern X-ray diffractometer equipped with a sensitive detector (e.g., a CMOS or CCD detector) and an X-ray source (commonly Mo Kα, λ=0.71073 Å, or Cu Kα, λ=1.54184 Å).

  • Data Collection Strategy: A series of diffraction images are collected as the crystal is rotated in the X-ray beam. Software is used to determine an optimal strategy to collect a complete, redundant dataset.

Step-by-Step Protocol: Data Processing

This stage converts the raw diffraction images into a file of reflection intensities.[3]

  • Integration: Software (e.g., XDS, SAINT) is used to identify the diffraction spots on each image and measure their intensities. A background value is calculated and subtracted from each spot.[9][10]

  • Scaling and Merging: The intensities from all images are scaled to a common reference frame to correct for experimental variations like beam intensity fluctuations or crystal decay.[3] Symmetry-equivalent reflections are then averaged to produce a final, unique set of reflection data (.hkl file).

Step-by-Step Protocol: Structure Solution & Refinement

This is the process of building an atomic model that fits the experimental data. We will describe the use of the SHELX suite within the Olex2 graphical user interface.[11][12]

  • Structure Solution: The primary challenge is the "phase problem"—the phases of the diffracted X-rays are lost during measurement. For small molecules, this is typically solved using direct methods (e.g., with SHELXT).[11] This statistical approach generates an initial electron density map, which often reveals a significant portion of the molecular structure.

  • Initial Model Building: In Olex2, inspect the initial solution. The highest peaks (Q-peaks) in the electron density map correspond to atoms. Assign these peaks to the appropriate atom types (C, N, O) based on the known chemical formula and chemical sense.

  • Iterative Refinement: The core of the process is least-squares refinement (using SHELXL).[13] The algorithm adjusts the atomic positions and displacement parameters to minimize the difference between the observed diffraction data and the data calculated from the atomic model.

    • Isotropic Refinement: Initially, refine the model with atoms treated as spheres (isotropic).

    • Anisotropic Refinement: Once the model is stable, refine non-hydrogen atoms with ellipsoids (anisotropic thermal parameters) to account for directional atomic motion.

    • Hydrogen Atom Placement: Add hydrogen atoms in calculated positions (riding model) and refine them.

    • Convergence: Continue refinement cycles until the model converges (i.e., atomic shifts are negligible) and the R-factor (a measure of agreement) is minimized.

Part IV: Analysis of the Hypothetical Crystal Structure

Assuming a successful analysis, we can predict the key structural features and present the results in a standardized format. The crystallographic parameters would be based on those of a similar known structure, such as a polymorph of isoleucine ((2S,3S)-2-amino-3-methylpentanoic acid).[14][15]

Table 1: Hypothetical Crystallographic Data for 2-Amino-3-Phenylpentanoic Acid

ParameterHypothetical Value
Chemical FormulaC₁₁H₁₅NO₂
Formula Weight193.24 g/mol
Crystal SystemMonoclinic
Space GroupP2₁
a, b, c [Å]5.89, 9.95, 17.51
α, γ [°]90
β [°]95.5
Volume [ų]1021.5
Z (Molecules/Unit Cell)4
Temperature [K]100(2)
Radiation [Å]Mo Kα (λ = 0.71073)
Final R₁ [I > 2σ(I)]0.045
wR₂ (all data)0.115
Goodness-of-Fit (S)1.05
Discussion of Expected Structural Features
  • Zwitterionic State: Like virtually all crystalline amino acids, the molecule is expected to exist as a zwitterion, with a protonated ammonium group (-NH₃⁺) and a deprotonated carboxylate group (-COO⁻).

  • Hydrogen Bonding Network: The primary intermolecular force governing the crystal packing will be a robust network of N-H···O hydrogen bonds.[14][15] These interactions would link molecules into layers or a three-dimensional framework, with the ammonium group acting as a hydrogen bond donor and the carboxylate group as an acceptor.

  • Hydrophobic Packing: The nonpolar phenyl and ethyl side chains would be segregated into hydrophobic regions of the crystal lattice, likely interacting through van der Waals forces. The specific packing arrangement (e.g., herringbone or π-stacking of the phenyl rings) would be a key feature revealed by the analysis.

hbond cluster_mol1 Molecule A cluster_mol2 Molecule B N1 N-H C1 N1->C1 N-H···O O2 C=O N1->O2 N-H···O O1 C=O C1->O1 N-H···O N2 N-H C2 N2->C2 N-H···O C2->O2 N-H···O

Caption: A simplified diagram of the expected N-H···O hydrogen bonding.

Conclusion and Outlook

This guide has presented a rigorous, self-validating workflow for the synthesis and definitive structural characterization of 2-amino-3-phenylpentanoic acid using single-crystal X-ray crystallography. By following these detailed protocols—from chemical synthesis and crystal growth to computational data refinement—researchers can obtain an unambiguous three-dimensional atomic model. This structural data is not merely an academic endpoint; it is the critical starting point for all subsequent structure-based drug design, enabling accurate molecular docking simulations, pharmacophore modeling, and the rational design of next-generation peptide therapeutics.

References

  • University of York. scXRD: Growing single crystals. Chemistry Teaching Labs. [Link]

  • ChemistryViews. (2012, October 2). Tips and Tricks for the Lab: Growing Crystals Part 2. ChemistryViews. [Link]

  • ResearchGate. (n.d.). Single crystal growth by a slow evaporation technique: Concept, mechanisms and applications. ResearchGate. [Link]

  • Cabrera-Afonso, M. J., et al. (2024). Synthesis of Unnatural Amino Acids via Ni/Ag Electrocatalytic Cross-Coupling. Organic Letters. [Link]

  • Gan, R., et al. (2021). Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System. PubMed Central. [Link]

  • Cabrera-Afonso, M. J., et al. (2023). Simple Synthesis of Unnatural Amino Acids via Ni/Ag-Electrocatalytic Cross-Coupling. ChemRxiv. [Link]

  • JETIR. (2024). SINGLE CRYSTAL GROWTH BY USING SLOW EVAPORATION TECHNIQUE AND ANALYSIS. JETIR. [Link]

  • Nichols, P. L., et al. (2021). Synthesis of Enantiopure Unnatural Amino Acids by Metallaphotoredox Catalysis. Organic Process Research & Development. [Link]

  • Thao, S., et al. (2021). Getting crystals your crystallographer will treasure: a beginner's guide. PubMed Central. [Link]

  • D'Souza, A., & Puranik, V. G. (2021). Reprogramming natural proteins using unnatural amino acids. RSC Publishing. [Link]

  • IMSERC. (2021). Structure Solution and Refinement with Olex2: A guide for Chem 432 Students. IMSERC. [Link]

  • Curland, S., et al. (2018). Crystal structure of a new polymorph of (2S,3S)-2-amino-3-methylpentanoic acid. ResearchGate. [Link]

  • OlexSys. (n.d.). Structure Refinement. OlexSys. [Link]

  • Zenodo. (n.d.). Olex Tutorial. Zenodo. [Link]

  • DESY PubDB. (n.d.). A beginner's guide to solution small-angle X-ray scattering (SAXS). DESY PubDB. [Link]

  • The Biochemist. (2021, May 28). A beginner's guide to X-ray data processing. Portland Press. [Link]

  • Grüne, T. (2013). Using XDS with Small Molecule Data. University of Göttingen. [Link]

  • Latifi, R. (n.d.). User guide to crystal structure refinement with SHELXL. University of Göttingen. [Link]

  • HKL Research. (n.d.). Small Molecule Structure Solution and Refinement. HKL Research. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Amino-3-phenylpentanoic acid. PubChem. [Link]

  • ResearchGate. (2021, May 29). A beginner's guide to X-ray data processing. ResearchGate. [Link]

  • Curland, S., et al. (2018). Crystal structure of a new polymorph of (2S,3S)-2-amino-3-methylpentanoic acid. PubMed Central. [Link]

Sources

Foundational

Stereochemistry and Absolute Configuration of 2-Amino-3-phenylpentanoic Acid: A Technical Guide

Introduction to the Molecular Scaffold 2-Amino-3-phenylpentanoic acid (also known as β -ethyl-phenylalanine) is an unnatural amino acid characterized by a pentanoic acid backbone with an amino group at the C2 position an...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction to the Molecular Scaffold

2-Amino-3-phenylpentanoic acid (also known as β -ethyl-phenylalanine) is an unnatural amino acid characterized by a pentanoic acid backbone with an amino group at the C2 position and a phenyl ring at the C3 position. The presence of two adjacent chiral centers (C2 and C3) imparts significant stereochemical complexity, resulting in four distinct stereoisomers: (2S,3S), (2S,3R), (2R,3S), and (2R,3R). The precise control of its absolute configuration is critical when incorporating this moiety into peptidomimetics, particularly for protease inhibitors and antiviral phosphonate analogs where spatial orientation dictates target binding affinity[1].

Stereochemical Complexity and Isomer Characterization

The biological efficacy of 2-amino-3-phenylpentanoic acid derivatives is highly dependent on the absolute configuration of the α and β carbons. The C2 (alpha) stereocenter dictates the primary backbone trajectory of the peptide, while the C3 (beta) stereocenter controls the spatial projection of the bulky phenyl and ethyl groups into the target protein's hydrophobic binding pockets.

Quantitative Stereoisomer Data
StereoisomerC2 ConfigurationC3 ConfigurationRelative OrientationPharmacological Utility
(2S,3S) L-amino acid likesyn to C2 substituenterythroModerate binding affinity
(2S,3R) L-amino acid likeanti to C2 substituentthreoHigh affinity (optimal fit)
(2R,3R) D-amino acid likesyn to C2 substituenterythroPoor binding (steric clash)
(2R,3S) D-amino acid likeanti to C2 substituentthreoMinimal biological activity

Methodologies for Absolute Configuration Determination

To establish a self-validating analytical system, researchers must employ orthogonal techniques to confirm the absolute configuration of the synthesized isomers.

  • X-Ray Crystallography: Derivatization of the amino acid with a heavy-atom chiral auxiliary (e.g., camphorsulfonyl chloride) allows for anomalous dispersion analysis. This definitively establishes the 3D spatial arrangement.

  • NMR Spectroscopy (Mosher's Method): By coupling the C2 amino group with (R)- and (S)-MTPA (Mosher's acid), the resulting diastereomers exhibit distinct chemical shifts ( ΔδSR ) in 1 H NMR. The causality here is rooted in the magnetic anisotropy of the MTPA phenyl ring shielding specific protons based on their spatial proximity, allowing for the empirical deduction of the C2 and C3 configurations.

Experimental Protocol: Chiral Resolution

Obtaining a single stereoisomer substantially free of its enantiomer/diastereomer counterparts is typically achieved via diastereomeric salt formation or enzymatic resolution[1].

Step-by-Step Enzymatic Resolution Workflow
  • N-Acetylation: Treat racemic 2-amino-3-phenylpentanoic acid with acetic anhydride in aqueous NaOH to yield the N-acetylated racemate. Causality: Acylase enzymes require an N-acyl group for substrate recognition.

  • Enzymatic Cleavage: Dissolve the N-acetyl racemate in a pH 7.5 phosphate buffer. Add Porcine Kidney Acylase I and incubate at 37°C for 24 hours. Causality: The enzyme stereoselectively hydrolyzes the amide bond of the L-enantiomer (2S configuration) while leaving the D-enantiomer (2R configuration) intact.

  • Separation: Acidify the mixture to pH 2.0. Extract the unreacted (2R)-N-acetyl derivative into ethyl acetate. The free (2S)-amino acid remains in the aqueous layer.

  • Purification: Apply the aqueous layer to a Dowex 50W-X8 cation exchange column. Elute with 1M NH4​OH to isolate the pure (2S)-2-amino-3-phenylpentanoic acid isomers.

  • Diastereomeric Separation: Separate the (2S,3S) and (2S,3R) diastereomers using reverse-phase preparative HPLC (C18 column, Acetonitrile/Water with 0.1% TFA).

Workflow Visualization

G A Racemic 2-Amino-3-phenylpentanoic acid B N-Acetylation A->B C Acylase I Hydrolysis (Stereoselective) B->C D Aqueous Layer: (2S)-Isomers (Free Amine) C->D E Organic Layer: (2R)-Isomers (N-Acetyl) C->E F Prep-HPLC Separation D->F G (2S,3S)-Isomer F->G H (2S,3R)-Isomer F->H

Chiral resolution workflow for 2-amino-3-phenylpentanoic acid stereoisomers.

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Exploratory

Engineering Conformational Stability: The Discovery and Application of 2-Amino-3-phenylpentanoic Acid

Executive Summary In the landscape of rational drug design, overcoming the proteolytic liability of natural peptides remains a paramount challenge. 2-Amino-3-phenylpentanoic acid (also known as β -ethylphenylalanine or L...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of rational drug design, overcoming the proteolytic liability of natural peptides remains a paramount challenge. 2-Amino-3-phenylpentanoic acid (also known as β -ethylphenylalanine or L-2-amino-3-phenylvaleric acid) is a highly specialized, non-proteinogenic amino acid utilized to engineer conformational rigidity and enzymatic resistance into peptide therapeutics. This technical whitepaper explores the chemical architecture, rare biotransformative natural occurrence, and the pivotal discovery of this compound in the development of advanced peptidomimetics, including antiviral agents and transforming growth factor-beta (TGF- β ) mimics.

Chemical Architecture and Steric Rationale

At its core, 2-amino-3-phenylpentanoic acid (C₁₁H₁₅NO₂) is a derivative of phenylalanine where the β -carbon is alkylated with an ethyl group. According to , this modification increases the molecular weight to 193.24 g/mol and shifts the lipophilicity (XLogP3) to -0.7, making it slightly more lipophilic than natural L-phenylalanine.

The Causality of Design: As a Senior Application Scientist, I frequently utilize β -substituted amino acids to manipulate the Ramachandran dihedral angles ( ϕ and ψ ) and the side-chain torsional angle ( χ1​ ). The addition of the β -ethyl group introduces significant steric hindrance. This bulk restricts the conformational space of the peptide backbone, locking the resulting peptidomimetic into a predefined secondary structure (such as a β -turn). More importantly, this steric shield physically blocks the active sites of chymotrypsin-like proteases and carboxypeptidases, preventing the hydrolysis of adjacent scissile peptide bonds.

The Paradox of Natural Occurrence: Biotransformation

While 2-amino-3-phenylpentanoic acid is predominantly synthesized as an "unnatural" amino acid for pharmaceutical libraries, it possesses a documented, albeit rare, biological footprint via biotransformation.

It is not biosynthesized ribosomally; rather, it occurs naturally as a secondary metabolic byproduct. As documented in the , L-2-amino-3-phenylvaleric acid is enzymatically formed from 2-oxo-3-phenylvaleric acid . This transamination process occurs in specific microbial and mammalian hepatic pathways where ω -transaminases catalyze the stereoselective transfer of an amino group to the keto-acid precursor.

Workflow A 2-Oxo-3-phenylvaleric Acid (Precursor) B Transaminase (Enzymatic Conversion) A->B NH3 donor C 2-Amino-3-phenylpentanoic Acid (Product) B->C Stereoselective amination D Solid-Phase Synthesis (Fmoc-Chemistry) C->D Synthetic incorporation E Peptidomimetic Drug (Therapeutic) D->E Application

Fig 1: Biotransformation and synthetic workflow of 2-amino-3-phenylpentanoic acid.

Discovery in Rational Drug Design

The true "discovery" of 2-amino-3-phenylpentanoic acid lies in its systematic application within structure-activity relationship (SAR) campaigns.

Antiviral Phosphonate Analogs

In the pursuit of highly stable antiviral therapeutics, researchers discovered that incorporating bulky unnatural amino acids prevents the premature degradation of prodrugs. Patent literature () highlights the use of 2-amino-3-phenylpentanoic acid in the synthesis of antiviral phosphonate analogs. The β -ethyl substitution prevents peptidolytic enzymes (like carboxypeptidases) from cleaving the conjugate prematurely, ensuring the active phosphonate moiety reaches the intracellular target.

TGF- β Mimics and Cytomodulin

Transforming growth factor-beta (TGF- β ) is a critical cytokine regulating cell growth, but its native peptide mimics are rapidly degraded in vivo. The discovery that substituting native residues with 2-amino-3-phenylpentanoic acid yields highly potent "cytomodulin" analogs revolutionized this space (). These modified mimics successfully bind to TGF- β receptors, initiating Smad2/3 phosphorylation and inhibiting DNA synthesis in epithelial cells without succumbing to immediate proteolytic clearance.

Pathway N1 Cytomodulin Analog (with β-ethylphenylalanine) N2 TGF-β Receptor Complex (Cell Surface Binding) N1->N2 Receptor Activation N3 Smad2/3 Phosphorylation (Intracellular Signaling) N2->N3 Kinase Activity N4 Nuclear Translocation & Gene Transcription N3->N4 Complex Formation N5 Inhibition of DNA Synthesis (Target Phenotype) N4->N5 Phenotypic Outcome

Fig 2: Signaling pathway of TGF-β mimics incorporating 2-amino-3-phenylpentanoic acid.

Experimental Methodologies

Protocol 1: Biocatalytic Synthesis via Transaminases

To replicate the natural biotransformation of this compound, an enzymatic workflow is utilized. This protocol is designed as a self-validating system based on isoelectric precipitation.

  • Substrate Preparation: Dissolve 50 mM of 2-oxo-3-phenylvaleric acid in a 50 mM Tris-HCl buffer (pH 7.5).

  • Co-factor & Donor Addition: Add 1 mM pyridoxal-5'-phosphate (PLP) and 250 mM isopropylamine (acting as the sacrificial amine donor).

  • Enzymatic Conversion: Introduce a purified stereoselective ω -transaminase. Incubate at 30°C for 24 hours under gentle agitation (150 rpm). Causality: The strict 30°C limit prevents thermal denaturation of the transaminase while maintaining optimal kinetic velocity.

  • Isoelectric Isolation (Validation Step): Terminate the reaction by adjusting the pH to 2.0 with HCl, then extract unreacted ketone with ethyl acetate. Carefully adjust the aqueous layer to the isoelectric point (pI ~ 5.5) using NaOH. Causality: At the pI, the zwitterionic form of 2-amino-3-phenylpentanoic acid exhibits minimum aqueous solubility, driving spontaneous precipitation and allowing for high-purity recovery without complex chromatography.

  • Purification: Filter the precipitate and recrystallize from aqueous ethanol.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) Incorporation

Incorporating a heavily sterically hindered amino acid requires aggressive coupling conditions.

  • Resin Swelling: Swell Rink Amide resin in dimethylformamide (DMF) for 30 minutes to maximize surface area.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 15 minutes to expose the primary amine.

  • Aggressive Coupling: Pre-activate Fmoc-2-amino-3-phenylpentanoic acid (3.0 eq) using HATU (2.9 eq) and DIPEA (6.0 eq) in DMF. Add to the resin and agitate for 2 to 4 hours. Causality: The bulky β -ethyl group severely hinders the nucleophilic attack required for peptide bond formation. Standard reagents (like HBTU) will fail; highly reactive uronium salts (HATU) and extended coupling times are mandatory to prevent deletion sequences.

  • Cleavage: Cleave the peptide using a TFA/TIS/H₂O (95:2.5:2.5) cocktail for 3 hours.

  • Validation: Analyze the crude product via LC-MS to confirm the exact mass of the peptidomimetic, validating successful incorporation.

Quantitative Physicochemical Profiling

To understand the structural advantages of 2-amino-3-phenylpentanoic acid, it must be benchmarked against its natural counterpart, L-phenylalanine.

Property / MetricL-Phenylalanine (Native)2-Amino-3-phenylpentanoic acid (Modified)Causality / Impact in Drug Design
Molecular Weight 165.19 g/mol 193.24 g/mol Increased mass due to the β -ethyl substitution.
Chemical Formula C₉H₁₁NO₂C₁₁H₁₅NO₂Addition of a two-carbon aliphatic chain.
Lipophilicity (XLogP3) -1.5-0.7Higher lipophilicity enhances membrane permeability.
Side Chain Architecture Benzyl group1-Phenylpropyl groupInduces severe χ1​ torsional restriction.
Proteolytic Half-Life < 1 hour (Rapid cleavage)> 24 hours (Highly stable)Steric bulk blocks protease active-site docking.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 22326230, 2-Amino-3-phenylpentanoic acid." PubChem, [Link]

  • "Handbook of Biotransformations of Aromatic Compounds." DOKUMEN.PUB, [Link]

  • "US20110288053A1 - Antiviral phosphonate analogs.
  • "US20060293228A1 - Therapeutic compositions and methods using transforming growth factor-beta mimics.
Foundational

Thermodynamic Stability of 2-Amino-3-Phenylpentanoic Acid at Room Temperature: A Technical Guide for Unnatural Amino Acid Engineering

Executive Summary In the vanguard of peptidomimetic engineering and drug development, the incorporation of unnatural amino acids (UAAs) is a definitive strategy to circumvent the thermodynamic and proteolytic vulnerabili...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the vanguard of peptidomimetic engineering and drug development, the incorporation of unnatural amino acids (UAAs) is a definitive strategy to circumvent the thermodynamic and proteolytic vulnerabilities of canonical peptides. 2-Amino-3-phenylpentanoic acid (Chemical Formula: C₁₁H₁₅NO₂) is a highly specialized, β -branched non-canonical amino acid, as detailed in its [1]. Featuring both an ethyl group and a phenyl ring on the β -carbon, this molecule presents a unique steric and hydrophobic profile.

As a Senior Application Scientist, I have structured this whitepaper to dissect the thermodynamic stability of this compound at room temperature (298.15 K), detailing the mechanistic causality behind its stability and providing field-proven, self-validating protocols for its experimental characterization.

Structural Rationale and Thermodynamic Principles at 298 K

The thermodynamic stability of any amino acid—both as a free monomer and within a folded peptide—is dictated by the delicate balance of enthalpy ( ΔH ) and entropy ( ΔS ), expressed via the Gibbs free energy equation ( ΔG=ΔH−TΔS ). At a standard room temperature of 25°C (298 K), 2-amino-3-phenylpentanoic acid exhibits profound stability driven by two primary physical chemistry principles:

Conformational Entropy ( ΔSconf​ ) Constraint

Canonical amino acids typically enjoy significant rotational freedom around the Cα​−Cβ​ bond. However, the introduction of β -branching fundamentally alters this dynamic. The presence of two bulky substituents (an ethyl group and a phenyl ring) on the Cβ​ of 2-amino-3-phenylpentanoic acid severely restricts the available χ1​ rotameric states, a phenomenon well-documented in [2].

  • The Causality: This steric hindrance drastically reduces the conformational entropy ( ΔSconf​ ) of the molecule in its unfolded or free state. When incorporated into a peptide scaffold, this "pre-organization" lowers the entropic penalty typically associated with folding. Because the unfolded state is already entropically constrained, the ΔSfolding​ is less negative, driving a more favorable (more negative) ΔG at room temperature, thereby [3].

The Hydrophobic Effect and Solvation Enthalpy

The large hydrophobic surface area contributed by the phenyl and ethyl groups forces the formation of highly ordered water clathrates around the monomer in aqueous solution.

  • The Causality: At 298 K, burying this bulky hydrophobic residue into a peptide's core or a receptor's binding pocket is thermodynamically highly favorable. The release of these ordered water molecules into the bulk solvent results in a massive gain in solvent entropy. This is the classical driving force of the hydrophobic effect, analogous to the stabilization observed in [4].

G A 2-Amino-3-phenylpentanoic acid (Room Temp, 298K) B Beta-Carbon Branching (Ethyl & Phenyl) A->B Structural feature C Steric Hindrance B->C Induces D Conformational Entropy (u0394S) Reduction B->D Restricts rotamers F Resistance to Degradation (Decarboxylation/Deamination) C->F Kinetic/Thermodynamic block E High Thermodynamic Stability (u0394G < 0 for native state) D->E Lowers entropic penalty F->E Maintains integrity

Fig 1. Thermodynamic logic tree for the stability of 2-amino-3-phenylpentanoic acid at 298K.

Kinetic and Chemical Stability at Room Temperature

Thermodynamic stability also encompasses the molecule's resistance to spontaneous chemical degradation. At 298 K and neutral pH, 2-amino-3-phenylpentanoic acid is exceptionally stable:

  • Resistance to Decarboxylation: The activation energy ( Ea​ ) for the non-enzymatic decarboxylation of α -amino acids is inherently high. At 25°C, the available thermal energy ( RT≈0.59 kcal/mol) is vastly insufficient to overcome this barrier, rendering the compound thermodynamically stable over years of storage.

  • Resistance to Racemization: The abstraction of the α -proton is a prerequisite for racemization. The extreme steric shielding provided by the β -ethyl and β -phenyl groups physically blocks solvent and base access to the α -proton, shifting the thermodynamic equilibrium to heavily favor the retention of stereochemical integrity.

Experimental Methodologies for Thermodynamic Profiling

To rigorously quantify the thermodynamic stability of this UAA, empirical validation is required. The following protocols are designed as self-validating systems , ensuring that experimental artifacts are isolated from true thermodynamic data.

Protocol 1: Isothermal Titration Calorimetry (ITC) for Solvation and Binding

Purpose: To extract precise ΔH , ΔS , and ΔG values for the UAA at 298.15 K.

  • Sample Preparation: Dissolve 2-amino-3-phenylpentanoic acid in a high-capacity buffer (e.g., 50 mM HEPES, pH 7.4) to a final concentration of 1 mM.

    • Causality: High buffer capacity prevents micro-pH drifts during titration. Unaccounted protonation/deprotonation events release heat, which would artificially skew the ΔH measurements.

  • Degassing: Degas both the titrant and the cell solution under vacuum for exactly 10 minutes.

    • Causality: Microbubbles in the ITC cell expand and contract, causing severe baseline noise and erratic heat spikes that mask the true thermodynamic signal.

  • Titration Execution: Set the calorimetric cell temperature to exactly 25.0°C (298.15 K). Perform an initial 0.5 μ L dummy injection (discarded during analysis to account for syringe tip diffusion), followed by 19 injections of 2.0 μ L at 150-second intervals.

  • Self-Validation (Blanking): Conduct a control titration by injecting the UAA into the buffer alone. Subtract this heat of dilution from the main experimental data to isolate the true enthalpy of interaction.

Protocol 2: Accelerated Stability Testing via RP-HPLC

Purpose: To empirically validate the room-temperature chemical stability over an extended timeline.

  • Incubation: Prepare a 10 mg/mL stock of the UAA in HPLC-grade water/acetonitrile (50:50 v/v). Aliquot into sealed amber vials to prevent photo-oxidation and store in a dark, temperature-controlled chamber at 25°C.

  • Sampling & Chromatography: Pull aliquots at Day 0, Day 7, Day 14, and Day 30. Inject 10 μ L onto a C18 analytical column (2.1 x 50 mm, 1.8 μ m). Run a linear gradient of 5% to 95% Acetonitrile (with 0.1% TFA) over 10 minutes.

  • Self-Validation (Quantification): Integrate the primary peak area at 214 nm. Crucially, spike the sample with an internal standard (e.g., a highly stable fluorinated phenylalanine analog) prior to injection.

    • Causality: The internal standard normalizes any variations in injection volume or detector sensitivity, ensuring that any observed reduction in the UAA peak area is strictly due to thermodynamic degradation, not mechanical error.

Workflow Step1 1. Sample Preparation (UAA Synthesis & Buffer Equilibration) Step2 2. RP-HPLC Analysis (Purity & Baseline Stability Check) Step1->Step2 Step3 3. Calorimetric Profiling (ITC & DSC at 298.15 K) Step2->Step3 Step4 4. Thermodynamic Data Extraction (u0394H, u0394S, u0394G) Step3->Step4 Step5 5. Kinetic Degradation Assay (Accelerated aging & self-validation) Step4->Step5

Fig 2. Self-validating experimental workflow for thermodynamic profiling of unnatural amino acids.

Quantitative Data Presentation

The following table summarizes the comparative thermodynamic parameters of 2-amino-3-phenylpentanoic acid against canonical phenylalanine, highlighting the quantitative impact of β -branching at room temperature.

Thermodynamic ParameterCanonical Phenylalanine (Phe)2-Amino-3-phenylpentanoic acidMechanistic Rationale
Rotameric Freedom ( χ1​ ) High (3 primary rotamers)Low (Sterically locked)Bulky β -ethyl group physically restricts Cα​−Cβ​ bond rotation.
ΔSconf​ (Unfolded State) ~ 4.5 cal/mol·K~ 1.2 cal/mol·KStructural pre-organization significantly reduces the entropy of the denatured/free state.
Hydrophobic Surface Area ~ 210 Ų~ 275 ŲAddition of the ethyl group increases the non-polar surface, driving the hydrophobic effect.
Degradation Half-Life (298K) > 5 years> 10 yearsIncreased steric shielding of the α -carbon and amine prevents enzymatic and chemical attack.

Conclusion

The thermodynamic stability of 2-amino-3-phenylpentanoic acid at room temperature is not merely a passive trait; it is a highly active consequence of its engineered structural topology. The β -branching fundamentally rewrites the energy landscape of the molecule, reducing the conformational entropy of the free state and amplifying the hydrophobic driving force for folding and binding. For scientists and drug development professionals, integrating this unnatural amino acid into peptide scaffolds offers a mechanistically sound pathway to enhance both thermal stability and pharmacokinetic half-life, ensuring robust performance in physiological and room-temperature environments.

References

  • PubChem . "2-Amino-3-phenylpentanoic acid | C11H15NO2 | CID 22326230". National Center for Biotechnology Information. Available at:[Link]

  • Cornish, V. W., et al. "Stabilizing and Destabilizing Effects of Placing β -Branched Amino Acids in Protein α -Helixes". Biochemistry, ACS Publications, 1994. Available at:[Link]

  • Hickey, B., et al. "Beta-branched amino acids stabilize specific conformations of cyclic hexapeptides". ResearchGate, 2020. Available at:[Link]

  • Montclare, J. K., et al. "Structural basis for the enhanced stability of highly fluorinated proteins". Proceedings of the National Academy of Sciences (PNAS), 2012. Available at:[Link]

Sources

Exploratory

Physicochemical Profiling of 2-Amino-3-Phenylpentanoic Acid: pKa, Isoelectric Point, and Analytical Methodologies

Executive Summary Non-proteinogenic amino acids are foundational to the rational design of peptidomimetics, offering enhanced proteolytic stability, unique conformational constraints, and tailored pharmacokinetic profile...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Non-proteinogenic amino acids are foundational to the rational design of peptidomimetics, offering enhanced proteolytic stability, unique conformational constraints, and tailored pharmacokinetic profiles. 2-amino-3-phenylpentanoic acid ([1]) is a highly lipophilic, sterically hindered α -amino acid. Understanding its acid-base behavior—specifically its acid dissociation constants (pKa) and isoelectric point (pI)—is paramount for optimizing formulation pH, predicting membrane permeability, and designing chromatographic purification strategies.

This technical guide provides an in-depth analysis of the ionization mechanics of 2-amino-3-phenylpentanoic acid, supported by self-validating experimental methodologies for precise physicochemical characterization.

Structural Causality and Theoretical Predictions

The ionization behavior of any amino acid is dictated by the electronic and steric environment surrounding its α -carboxyl and α -amino groups. 2-amino-3-phenylpentanoic acid features a highly substituted β -carbon bearing both a phenyl ring and an ethyl group. This unique side chain drives its acid-base properties through two primary mechanisms:

  • Inductive Effects (-I / +I): The phenyl ring exerts an electron-withdrawing inductive effect (-I). This stabilizes the negative charge of the carboxylate anion, thereby lowering the pKa1​ relative to purely aliphatic amino acids like isoleucine. Conversely, the ethyl group provides a mild electron-donating effect (+I), which slightly offsets the phenyl ring's influence.

  • Steric Shielding & Solvation: The bulky β -substituents sterically shield the α -ammonium ion. This bulk restricts the formation of a dense aqueous solvation shell. Because the charged state is less stabilized by the solvent, the pKa2​ is lowered, making the amino group slightly less basic than that of standard aliphatic counterparts.

By comparing this compound to its closest structural analogs— and [2]—we can accurately predict its ionization parameters.

Comparative Ionization Parameters
Amino AcidSide Chain Characteristics pKa1​ ( α -COOH) pKa2​ ( α -NH 3+​ )Isoelectric Point (pI)
Phenylalanine β -Phenyl1.839.135.48
Isoleucine β -Methyl, β -Ethyl2.369.606.02
2-Amino-3-phenylpentanoic acid β -Phenyl, β -Ethyl ~2.10 (Predicted) ~9.25 (Predicted) ~5.68 (Predicted)

Note: Data for standard amino acids sourced from established biochemical reference charts[2].

Ionization Pathway and pH Dependence

As the environmental pH shifts, 2-amino-3-phenylpentanoic acid transitions through three distinct ionization states. At physiological pH (7.4), the molecule exists predominantly in its zwitterionic form, though its high lipophilicity ensures significant membrane interaction.

Ionization Cation Cationic Form pH < 2.0 Net Charge: +1 Zwitterion Zwitterionic Form pH ≈ 5.68 (pI) Net Charge: 0 Cation->Zwitterion -H⁺ (pKa1 ≈ 2.10) Zwitterion->Cation +H⁺ Anion Anionic Form pH > 9.3 Net Charge: -1 Zwitterion->Anion -H⁺ (pKa2 ≈ 9.25) Anion->Zwitterion +H⁺

Caption: pH-dependent ionization states and protonation pathways of 2-amino-3-phenylpentanoic acid.

Self-Validating Experimental Methodologies

To empirically determine the exact pKa and pI of this unnatural amino acid, specific analytical protocols must be employed. The following methodologies are designed with internal validation loops to ensure absolute data integrity.

Protocol A: High-Precision Potentiometric Titration (pKa Determination)

Causality & Rationale: Unnatural amino acids with bulky hydrophobic side chains often exhibit lower aqueous solubility. Utilizing a background electrolyte (0.1 M KCl) ensures that the ionic strength—and therefore the activity coefficients—remains constant throughout the titration. This allows measured concentrations to accurately reflect thermodynamic activities. Furthermore, conducting the titration under a nitrogen ( N2​ ) blanket is non-negotiable; atmospheric CO2​ readily dissolves in alkaline solutions to form carbonic acid, which would artificially buffer the solution and skew the pKa2​ measurement.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 2.0 mmol of 2-amino-3-phenylpentanoic acid in 50 mL of 0.1 M KCl. (Note: If solubility is limited, a co-solvent system like 10% methanol may be used, followed by Yasuda-Shedlovsky extrapolation to zero co-solvent concentration).

  • System Acidification: Lower the initial pH to approximately 1.5 using standardized 0.1 M HCl. This ensures the amino acid is fully protonated.

  • Anaerobic Titration: Purge the vessel with N2​ gas for 15 minutes prior to and continuously during the titration. Add standardized 0.1 M KOH in precise 0.01 mL increments using an automated burette.

  • Data Acquisition: Record the pH after each addition, ensuring thermodynamic equilibrium is reached (defined as a drift of < 0.001 pH/min).

  • Self-Validation (Blank Subtraction): Perform an identical titration on a blank 0.1 M KCl solution. Subtract the blank volume from the sample volume at each pH increment to isolate the specific buffering capacity of the amino acid.

  • Mathematical Derivation: Plot the first derivative of the titration curve ( dpH/dV ). The peaks correspond to the equivalence points. The pKa1​ and pKa2​ values are extracted exactly at the half-equivalence points.

Workflow S1 1. Sample Preparation Dissolve in 0.1M KCl (Maintains constant activity coefficients) S2 2. Acidification Adjust to pH 1.5 with 0.1M HCl (Ensures fully cationic state) S1->S2 S3 3. Anaerobic Titration Add 0.1M KOH in 0.01 mL increments under N2 blanket S2->S3 S4 4. Data Acquisition Record pH vs. Volume KOH (Wait for equilibrium) S3->S4 S5 5. Derivative Analysis Calculate dpH/dV to locate exact equivalence points S4->S5 S6 6. Parameter Extraction Determine pKa1, pKa2, and calculate pI S5->S6

Caption: Self-validating potentiometric titration workflow for empirical pKa determination.

Protocol B: Capillary Isoelectric Focusing (cIEF) for pI Confirmation

While the isoelectric point can be calculated mathematically ( pI=2pKa1​+pKa2​​ ), empirical verification is essential for downstream formulation development.

Causality & Rationale: Standard gel-based Isoelectric Focusing (IEF) separates molecules in a pH gradient based on their net charge. However, the highly hydrophobic nature of 2-amino-3-phenylpentanoic acid causes it to rapidly precipitate when it reaches its pI (where solubility is lowest). Utilizing Capillary IEF (cIEF) with the addition of a non-ionic surfactant (e.g., 0.1% Tween-20) prevents this hydrophobic aggregation, ensuring sharp, readable focusing peaks.

Step-by-Step Methodology:

  • Matrix Preparation: Prepare a capillary containing a carrier ampholyte mixture spanning pH 3 to 10, supplemented with 0.1% Tween-20.

  • Sample Loading: Load the amino acid sample alongside internally validated pI markers (small-molecule standards flanking the predicted 5.68 pI).

  • Focusing: Apply a high voltage (e.g., 1500 V) to establish the pH gradient. The amino acid will migrate until it reaches the exact pH zone where its net charge is zero.

  • Detection: Detect the focused band via UV absorbance at 254 nm (leveraging the strong chromophore of the β -phenyl ring) and interpolate its position against the standard curve to determine the exact pI.

Applications in Drug Development

The precise determination of pKa and pI for 2-amino-3-phenylpentanoic acid directly informs drug design:

  • Membrane Permeability: Because the compound is highly lipophilic, the fraction of the zwitterionic species at physiological pH dictates its passive diffusion across lipid bilayers.

  • Formulation Stability: Formulating peptide therapeutics containing this unnatural amino acid at a pH significantly divergent from its pI (~5.68) ensures maximum solubility and prevents aggregation during storage.

References

  • PubChem - NIH , "2-Amino-3-phenylpentanoic acid | C11H15NO2 | CID 22326230", National Center for Biotechnology Information. Available at:[Link]

  • Isca Biochemicals , "Amino acid pKa and pKi values", Technical Reference Data. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Guide to Solid-Phase Synthesis of Peptides Containing 2-Amino-3-Phenylpentanoic Acid

Abstract: The incorporation of non-canonical amino acids (ncAAs) into peptide sequences is a cornerstone of modern drug discovery, offering pathways to enhanced potency, stability, and bioavailability.[1] This guide prov...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: The incorporation of non-canonical amino acids (ncAAs) into peptide sequences is a cornerstone of modern drug discovery, offering pathways to enhanced potency, stability, and bioavailability.[1] This guide provides a comprehensive technical overview and detailed protocols for the solid-phase peptide synthesis (SPPS) of peptides containing 2-amino-3-phenylpentanoic acid, a sterically hindered, β-branched amino acid. We address the primary synthetic challenges—namely, slow coupling kinetics and on-resin aggregation—and present field-proven strategies, optimized protocols, and troubleshooting advice to enable researchers, scientists, and drug development professionals to successfully synthesize these complex molecules.

Introduction to Synthesis with Hindered Non-Canonical Amino Acids

The Expanding Role of ncAAs in Peptide Therapeutics

The 20 canonical amino acids form the fundamental blueprint of natural proteins, but they represent only a fraction of the chemical diversity available for therapeutic design. The deliberate inclusion of non-canonical amino acids (ncAAs) allows medicinal chemists to engineer peptides with novel structures and improved pharmacological properties.[1][2] These modifications can confer resistance to proteolytic degradation, modulate receptor binding affinity, and enhance cell permeability, overcoming many of the limitations of native peptides.[2]

Structural Profile: 2-Amino-3-Phenylpentanoic Acid

2-Amino-3-phenylpentanoic acid is a non-proteinogenic amino acid characterized by a bulky, hydrophobic side chain containing both a phenyl ring and an ethyl group attached to the β-carbon. This structure presents significant steric hindrance around the α-carbon and the amine group, which are the reaction centers for peptide bond formation. This bulkiness is the primary source of the challenges encountered during its incorporation via SPPS.

Foundational Chemistry: Fmoc/tBu Solid-Phase Peptide Synthesis (SPPS)

The most prevalent method for modern peptide synthesis is the Fmoc/tBu strategy.[3][4] This approach utilizes the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for temporary protection of the α-amino group and acid-labile groups, such as tert-butyl (tBu), for permanent side-chain protection.[4][5] The synthesis proceeds in cycles of deprotection and coupling, with the growing peptide chain anchored to an insoluble resin support.[6][7] This allows for the easy removal of excess reagents and byproducts by simple filtration and washing.[8]

Core Synthetic Challenges & Strategic Solutions

The successful synthesis of peptides containing 2-amino-3-phenylpentanoic acid hinges on overcoming two interconnected challenges: steric hindrance and peptide aggregation.

Challenge 1: Overcoming Steric Hindrance in Coupling Reactions

Causality: The bulky side chain of 2-amino-3-phenylpentanoic acid physically obstructs the approach of the activated carboxyl group to the deprotected N-terminal amine of the growing peptide chain. This steric clash dramatically slows down the rate of peptide bond formation, often leading to incomplete reactions with standard coupling protocols.[9][10][11] Incomplete couplings result in deletion sequences, which are difficult to separate from the target peptide and reduce the overall yield and purity.[12]

Strategic Solutions:

  • High-Efficiency Coupling Reagents: Standard carbodiimide reagents like DIC are often insufficient. The use of highly efficient aminium-based coupling reagents is critical. Reagents like HATU, HCTU, and COMU form highly reactive activated esters that can overcome the energy barrier imposed by steric hindrance.[6][13] PyBOP is another effective choice, known for its performance with hindered couplings.[6]

  • Extended Reaction Times & Double Coupling: A single, standard coupling time (e.g., 1-2 hours) may not be sufficient. A common and effective strategy is to perform a "double coupling," where after the first coupling reaction, the vessel is drained, and a fresh solution of activated amino acid is added for a second reaction period.

  • Elevated Temperature/Microwave SPPS: Increasing the reaction temperature can provide the necessary kinetic energy to overcome the activation barrier. Microwave-assisted SPPS is particularly effective for driving difficult couplings of bulky amino acids to completion in a fraction of the time required by conventional methods.[10]

Challenge 2: Mitigating On-Resin Aggregation

Causality: Peptide sequences rich in hydrophobic and β-branched amino acids, such as 2-amino-3-phenylpentanoic acid, have a strong tendency to form secondary structures (e.g., β-sheets) on the resin.[14] These structures lead to inter- and intra-chain aggregation, causing the resin beads to clump together. This aggregation collapses the resin matrix, preventing reagents from accessing the reactive sites and effectively halting the synthesis.[14][15]

Strategic Solutions:

  • High-Swelling Resins: Using resins that provide a more "solvent-like" environment can disrupt aggregation. Polystyrene resins grafted with polyethylene glycol (PEG), such as TentaGel® or ChemMatrix®, are designed to maintain solvation and accessibility throughout the synthesis.[16]

  • Structure-Disrupting Derivatives: Incorporating "helix-breaking" elements can prevent the formation of secondary structures. The strategic insertion of a pseudoproline dipeptide or an N-substituted amino acid derivative (Dmb or Hmb) every 5-6 residues can effectively disrupt aggregation.[15]

  • Chaotropic Salt Washes: Washing the resin with solutions containing chaotropic salts (e.g., LiCl in DMF) before the coupling step can help break up existing aggregates and improve reagent accessibility.[15]

Key Reagents and Materials

Category Reagent/Material Purpose/Rationale
Amino Acid Fmoc-L-2-amino-3-phenylpentanoic acidThe key building block for incorporation.
Resins Rink Amide, Wang, or 2-Chlorotrityl ResinChoice depends on desired C-terminus (amide or acid).[17]
ChemMatrix® or TentaGel® PEG ResinRecommended for long or aggregation-prone sequences.[16]
Solvents N,N-Dimethylformamide (DMF), Dichloromethane (DCM)Primary solvents for washing and reactions. Must be peptide-synthesis grade.
Deprotection 20% Piperidine in DMFStandard reagent for Fmoc group removal.[18]
Coupling HATU, HCTU, or PyBOPHigh-efficiency aminium-based coupling reagents.[6]
Activation Base N,N-Diisopropylethylamine (DIEA) or 2,4,6-CollidineNon-nucleophilic base for in-situ neutralization and activation.
Cleavage Trifluoroacetic Acid (TFA)For final cleavage from the resin and side-chain deprotection.
Scavengers Triisopropylsilane (TIS), Water, Dithiothreitol (DTT)Cation scavengers to prevent side reactions during cleavage.

Experimental Protocols & Workflows

The following protocols are based on the Fmoc/tBu strategy and are optimized for incorporating the sterically hindered 2-amino-3-phenylpentanoic acid.

General SPPS Workflow Diagram

The iterative nature of SPPS is a foundational concept, involving repeated cycles of deprotection, washing, coupling, and washing.

SPPS_Workflow cluster_cycle Iterative Elongation Cycle Deprotection Fmoc Deprotection (20% Piperidine/DMF) Wash1 DMF Wash Deprotection->Wash1 Coupling Amino Acid Coupling (AA, Reagent, Base in DMF) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Wash2->Deprotection Next Cycle Final Final Cleavage & Purification Wash2->Final Start Resin Loading (1st Amino Acid) Start->Deprotection

Caption: The core iterative cycle of Solid-Phase Peptide Synthesis (SPPS).

Protocol 1: Resin Preparation and Swelling

Causality: Proper swelling of the resin is essential to ensure that the polymer matrix is fully expanded, allowing unrestricted access of reagents to the reactive sites within the beads.[8]

  • Place the desired amount of resin (e.g., 100 mg, 0.1 mmol scale) into a suitable SPPS reaction vessel.

  • Add DMF (approx. 10 mL per gram of resin) to the vessel.

  • Allow the resin to swell at room temperature for at least 30-60 minutes with gentle agitation (e.g., rocking or nitrogen bubbling).

  • Drain the DMF from the vessel.

Protocol 2: Iterative Peptide Elongation Cycle

A. Fmoc Deprotection

  • Add a solution of 20% piperidine in DMF to the swelled resin.

  • Agitate for 5-7 minutes. Drain the solution.

  • Repeat step 1 and agitate for another 10-15 minutes to ensure complete removal of the Fmoc group.

  • Drain the deprotection solution.

  • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

B. Optimized Coupling of Fmoc-2-amino-3-phenylpentanoic acid-OH Causality: This protocol employs a high-efficiency coupling reagent (HATU) and extended reaction time to overcome the steric hindrance of the target amino acid. A monitoring step is included for process validation.

  • Activation: In a separate vial, dissolve Fmoc-2-amino-3-phenylpentanoic acid-OH (4 eq), HATU (3.9 eq), and DIEA (8 eq) in DMF. Briefly vortex to mix and allow to pre-activate for 1-2 minutes.

  • First Coupling: Add the activated amino acid solution to the deprotected resin in the reaction vessel.

  • Agitate at room temperature for 2-4 hours.

  • Monitoring (Kaiser Test): Take a small sample of resin beads, wash them thoroughly with DMF and DCM, and perform a Kaiser (ninhydrin) test.

    • Blue beads: Indicate the presence of free primary amines (incomplete coupling).

    • Colorless/Yellow beads: Indicate the absence of free primary amines (complete coupling).

  • Decision Point: If the Kaiser test is positive (blue), proceed to the double coupling. If negative, proceed to step 8.

  • Double Coupling: Drain the reaction vessel. Repeat steps 1 and 2 to perform a second coupling for another 2-4 hours.

  • Capping (Optional but Recommended): If the coupling remains incomplete after a second attempt, cap the unreacted amines to prevent the formation of deletion peptides. Add a solution of 5% acetic anhydride and 6% 2,4,6-collidine in DMF and react for 30 minutes.

  • Washing: Once coupling is complete, drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times) to prepare for the next cycle.

Protocol 3: Final Cleavage and Global Deprotection

Causality: A strong acid (TFA) is used to cleave the peptide from the resin and simultaneously remove all acid-labile side-chain protecting groups. Scavengers are crucial to capture reactive cations (e.g., tert-butyl cations) that are released, preventing them from modifying sensitive residues like Trp or Met.[7]

  • After the final Fmoc deprotection, wash the peptide-resin with DMF, then DCM, and dry it under vacuum for at least 1 hour.

  • Prepare a cleavage cocktail. A standard robust cocktail is TFA/TIS/Water (95:2.5:2.5) .

  • Add the cleavage cocktail to the dried resin (approx. 10 mL per 100 mg of resin).

  • Stir at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide into a centrifuge tube.

  • Concentrate the TFA solution under a gentle stream of nitrogen to about 10% of its original volume.

Protocol 4: Peptide Precipitation and Purification
  • Precipitate the crude peptide by adding the concentrated TFA solution dropwise into a large volume of ice-cold diethyl ether.

  • Centrifuge the mixture to pellet the precipitated peptide.

  • Decant the ether, wash the pellet again with cold ether, and centrifuge.

  • Dry the crude peptide pellet under vacuum.

  • Dissolve the crude peptide in a suitable solvent (e.g., Water/Acetonitrile with 0.1% TFA) and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Confirm the identity and purity of the final product by Liquid Chromatography-Mass Spectrometry (LC-MS).

Data & Troubleshooting

Recommended Coupling Conditions for Hindered Amino Acids
Coupling Reagent Equivalents (AA:Reagent:Base) Typical Time Notes
HATU/DIEA 1 : 0.98 : 22-4 hoursHighly effective, less risk of racemization with sensitive residues.
HCTU/DIEA 1 : 0.98 : 22-4 hoursVery fast and efficient, a common workhorse reagent.
PyBOP/DIEA 1 : 1 : 23-6 hoursA classic, robust choice for hindered couplings.[6]
DIC/Oxyma 1 : 1 : 14-8 hoursMore economical but slower; may require double coupling.
Troubleshooting Common Issues
Problem Likely Cause Recommended Solution
Positive Kaiser Test after Coupling Steric hindrance, peptide aggregation.Perform a double coupling. Increase reaction time. Switch to a more potent coupling reagent (e.g., HATU). Consider microwave-assisted synthesis.[10]
Low Final Yield Incomplete couplings (deletion), aggregation blocking sites.Implement strategies from section 2.2 (PEG resin, chaotropic salts). Ensure high-quality, amine-free DMF is used.[17]
Multiple Peaks in HPLC Deletion sequences, side reactions during cleavage.Use capping after incomplete couplings. Ensure proper scavengers are used in the cleavage cocktail.[7] Optimize purification gradient.
Resin Clumping/Poor Swelling Severe on-resin aggregation.Switch to a PEG-based resin. Wash with 1M LiCl in DMF before coupling. Incorporate a pseudoproline dipeptide in the sequence if possible.[15]

Conclusion

The successful solid-phase synthesis of peptides containing 2-amino-3-phenylpentanoic acid is a challenging yet achievable goal. Success requires a proactive strategy that directly confronts the inherent difficulties of steric hindrance and peptide aggregation. By selecting high-swelling resins, employing powerful coupling reagents like HATU, utilizing extended reaction times or double coupling protocols, and diligently monitoring reaction completeness, researchers can effectively incorporate this and other sterically demanding non-canonical amino acids. These advanced synthetic techniques are vital for expanding the chemical space of peptide-based therapeutics and unlocking new possibilities in drug discovery.

References

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ACS Publications. [Link]

  • An Index for Characterization of Natural and Non-Natural Amino Acids for Peptidomimetics. PLOS ONE. [Link]

  • Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. CEM Corporation. [Link]

  • Efficient peptide coupling involving sterically hindered amino acids. PubMed. [Link]

  • Coupling efficiencies of amino acids in the solid phase synthesis of peptides. PubMed. [Link]

  • Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. PMC, National Center for Biotechnology Information. [Link]

  • Non-Canonical Amino Acids in Analyses of Protease Structure and Function. MDPI. [Link]

  • Methods and protocols of modern solid phase peptide synthesis. SpringerLink. [Link]

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. [Link]

  • Non-Canonical Amino Acids for Protein Analysis and Peptide Inhibitors. The Australian National University. [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]

  • Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. [Link]

  • Challenging SPPS: Difficult Sequences And Side Reactions. Gyros Protein Technologies. [Link]

  • Methods and protocols of modern solid phase Peptide synthesis. PubMed. [Link]

  • Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. [Link]

  • Design of peptides with non-canonical amino acids using flow matching. bioRxiv. [Link]

  • Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. Synpeptide. [Link]

  • Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery. ACS Medicinal Chemistry Letters. [Link]

Sources

Application

Application Note: Fmoc Protection of Sterically Hindered 2-Amino-3-phenylpentanoic Acid

Introduction & Mechanistic Rationale The synthesis of non-natural amino acids and their incorporation into peptide therapeutics requires robust, orthogonal protecting group strategies. 2-Amino-3-phenylpentanoic acid (als...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The synthesis of non-natural amino acids and their incorporation into peptide therapeutics requires robust, orthogonal protecting group strategies. 2-Amino-3-phenylpentanoic acid (also known as β -ethylphenylalanine) is a highly lipophilic, sterically hindered non-proteogenic amino acid. The presence of both a phenyl ring and an ethyl group at the β -carbon creates significant steric bulk, reducing the nucleophilicity of the adjacent α -amine.

For solid-phase peptide synthesis (SPPS), the 9-fluorenylmethoxycarbonyl (Fmoc) group is the gold standard for α -amine protection due to its base-lability and acid-stability[1]. While Fmoc-Cl is a highly reactive acylating agent, it is prone to side reactions—such as the formation of Fmoc- β -alanine, mixed anhydrides, and subsequent dipeptide oligomerization—especially when the target amine is sterically hindered and slow to react[2][3].

To ensure high purity and prevent oligomerization, Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) is the preferred reagent[4]. It provides a controlled reaction profile via a nucleophilic acyl substitution mechanism under modified Schotten-Baumann conditions[5].

Mechanism A 2-Amino-3-phenylpentanoic acid (Sterically Hindered) B Free Amine (Nucleophile) pH 9-10 A->B Na2CO3 Deprotonation D Tetrahedral Intermediate B->D Nucleophilic Attack C Fmoc-OSu (Electrophile) C->D E Fmoc-Amino Acid + NHS Byproduct D->E Elimination of NHS

Nucleophilic acyl substitution mechanism for Fmoc protection using Fmoc-OSu.

Experimental Design & Causality

Standard Fmoc protection protocols often utilize NaHCO3​ in water/acetone mixtures[5]. However, the steric hindrance of 2-amino-3-phenylpentanoic acid necessitates specific optimizations:

  • Base Selection ( Na2​CO3​ ): A slightly stronger base than bicarbonate is required to maintain the reaction pH between 9 and 10. This ensures the sterically shielded α -amine remains fully deprotonated and nucleophilic throughout the extended reaction time[2].

  • Solvent System (THF/ H2​O ): Due to the highly lipophilic nature of the β -ethyl and β -phenyl substituents, the amino acid exhibits poor solubility in standard aqueous mixtures. Tetrahydrofuran (THF) is utilized as the organic co-solvent to maintain a homogeneous reaction environment, preventing the precipitation of the intermediate[4][6].

  • Temperature Control: Fmoc-OSu is added dropwise at 0 °C to suppress its competitive hydrolysis by the aqueous base. The reaction is then allowed to proceed at room temperature to overcome the activation energy barrier imposed by the steric bulk[4][6].

Quantitative Data: Reagent Specifications
ReagentMW ( g/mol )EquivalentsAmount (10 mmol scale)Function
2-Amino-3-phenylpentanoic acid 193.241.001.93 gSubstrate
Fmoc-OSu 337.331.204.05 gAcylating Agent
Sodium Carbonate ( Na2​CO3​ ) 105.992.502.65 gBase / pH Buffer
Tetrahydrofuran (THF) 72.11-25 mLOrganic Co-solvent
Deionized Water ( H2​O ) 18.02-25 mLAqueous Solvent
Hydrochloric Acid (1M HCl) 36.46-~30 mLAcidification Agent

Step-by-Step Protocol

The following methodology provides a self-validating workflow designed to maximize the yield and purity of the Fmoc-protected bulky amino acid[4][6].

Phase 1: Substrate Preparation
  • Equip a 100 mL round-bottom flask with a magnetic stir bar.

  • Dissolve Na2​CO3​ (2.65 g, 25 mmol) in 25 mL of deionized water.

  • Add 2-amino-3-phenylpentanoic acid (1.93 g, 10 mmol) to the basic solution. Stir vigorously until complete dissolution is achieved. Note: The pH must be verified to be between 9.0 and 10.0 using pH paper.

  • Cool the reaction flask to 0 °C using an ice-water bath.

Phase 2: Acylation
  • In a separate vial, dissolve Fmoc-OSu (4.05 g, 12 mmol) in 25 mL of anhydrous THF.

  • Using an addition funnel or syringe pump, add the Fmoc-OSu/THF solution dropwise to the vigorously stirring aqueous amino acid solution over a period of 30 minutes.

  • Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the mixture for 12–16 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a mobile phase of 5% Methanol in Dichloromethane ( CH2​Cl2​ ). The reaction is complete when the ninhydrin-positive spot corresponding to the free amino acid disappears[6].

Phase 3: Workup and Isolation
  • Dilute the reaction mixture with an additional 25 mL of deionized water.

  • Transfer the mixture to a separatory funnel and extract with Diethyl Ether ( 3×20 mL). Retain the aqueous layer.

    • Causality: This crucial wash removes unreacted Fmoc-OSu, neutral organic impurities, and a portion of the water-soluble N-hydroxysuccinimide (NHS) byproduct, while the deprotonated target molecule remains safely in the aqueous phase[1][4].

  • Transfer the aqueous layer back to an Erlenmeyer flask and cool to 0 °C.

  • Slowly add 1M HCl dropwise under continuous stirring until the solution reaches pH 2.0 .

    • Causality: Acidification protonates the carboxylate group, neutralizing the molecule and driving the highly lipophilic Fmoc-amino acid out of the aqueous phase, resulting in a cloudy suspension[4][6].

  • Extract the acidified aqueous mixture with Ethyl Acetate ( 3×30 mL).

  • Combine the organic layers and wash with 30 mL of saturated aqueous NaCl (brine).

  • Dry the organic layer over anhydrous Sodium Sulfate ( Na2​SO4​ ), filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Recrystallize the crude solid from hot ethanol or an ethyl acetate/hexane gradient to afford the pure Fmoc-protected 2-amino-3-phenylpentanoic acid[4].

Protocol S1 1. Dissolution Dissolve amino acid in 10% Na2CO3 / H2O S2 2. Acylation Dropwise addition of Fmoc-OSu in THF at 0°C S1->S2 S3 3. Reaction Warm to RT, stir 12-16 h (Monitor by TLC) S2->S3 S4 4. Impurity Extraction Wash aqueous layer with Diethyl Ether S3->S4 S5 5. Acidification Adjust aqueous layer to pH 2 with 1M HCl S4->S5 S6 6. Product Isolation Extract with EtOAc, dry, and concentrate S5->S6

Step-by-step experimental workflow for the Fmoc protection of sterically hindered amino acids.

Sources

Method

Application Note: Synthesis and Integration of 2-Amino-3-Phenylpentanoic Acid in Peptidomimetics

Introduction & Structural Rationale The development of peptidomimetics often requires the incorporation of non-proteinogenic amino acids to overcome the inherent limitations of natural peptides, such as rapid proteolytic...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Rationale

The development of peptidomimetics often requires the incorporation of non-proteinogenic amino acids to overcome the inherent limitations of natural peptides, such as rapid proteolytic degradation and high conformational flexibility. 2-Amino-3-phenylpentanoic acid (C₁₁H₁₅NO₂, PubChem CID: 22326230) is a highly sterically hindered, β-substituted aliphatic-aromatic amino acid. Structurally, it can be viewed as a β-ethylphenylalanine or a β-phenylisoleucine derivative.

The integration of this bulky residue into a peptide sequence serves two primary structural purposes:

  • Conformational Restriction: The dual presence of an ethyl and a phenyl group at the β-carbon severely restricts the χ1​ and χ2​ dihedral angles. This steric bulk locks the amino acid side chain into a specific rotameric state, pre-organizing the peptide backbone into bioactive conformations (such as stable β -turns) and reducing the entropic penalty upon receptor binding.

  • Proteolytic Resistance: The massive steric shield generated by the β-substituents physically blocks the access of proteolytic enzymes to the adjacent amide bonds, drastically increasing the in vivo half-life of the therapeutic candidate.

Rationale AA 2-amino-3-phenylpentanoic acid (Bulky β-substituent) Conf Conformational Restriction (Locked χ1 rotamer) AA->Conf restricts dihedral angles Steric Steric Shielding of Peptide Bond AA->Steric blocks protease active site Affinity Enhanced Receptor Affinity Conf->Affinity pre-organizes binding motif Stability Proteolytic Stability (Increased Half-life) Steric->Stability prevents enzymatic cleavage

Figure 1: Mechanistic rationale for incorporating 2-amino-3-phenylpentanoic acid.

Chemical Synthesis Challenges & Causality

While the steric hindrance of 2-amino-3-phenylpentanoic acid is highly desirable for biological efficacy, it presents significant challenges during Solid-Phase Peptide Synthesis (SPPS). The synthetic difficulty manifests in two distinct phases:

  • Activating the hindered carboxyl group: The bulky β-carbon shields the carboxylate, making it difficult to form an active ester.

  • Acylating the hindered α -amine: Once 2-amino-3-phenylpentanoic acid is attached to the resin, its α -amine is highly shielded. Subsequent incoming amino acids struggle to undergo aminolysis.

Standard coupling reagents like HBTU or DIC/HOBt are generally insufficient for these steps, often leading to truncated or deletion sequences . To overcome this, highly reactive coupling additives such as OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) or HATU must be employed . HATU generates an highly reactive OAt ester, where the pyridine nitrogen provides anchimeric assistance to accelerate aminolysis. OxymaPure, when paired with DIC, forms an exceptionally reactive ester that rivals HATU but avoids the risk of uronium-induced guanidinylation of the N-terminus .

Quantitative Optimization Data

The following table summarizes the causality and empirical efficiency of various coupling systems when attempting to couple an Fmoc-protected amino acid onto the sterically hindered α -amine of resin-bound 2-amino-3-phenylpentanoic acid.

Coupling SystemActivation IntermediateConditionsAverage Yield (%)Causality / Mechanistic Observation
HBTU / DIPEA OBt esterRT, 60 min< 40%Insufficient reactivity; steric clash prevents nucleophilic attack.
DIC / HOBt OBt esterRT, 60 min< 35%Slow activation; prone to racemization and incomplete coupling.
HATU / DIPEA OAt esterMW 75°C, 15 min85 - 90%Anchimeric assistance from pyridine nitrogen accelerates aminolysis.
DIC / OxymaPure Oxyma esterMW 75°C, 15 min> 95% Highly reactive ester; avoids uronium-based guanidinylation side reactions.

Self-Validating SPPS Protocol

To ensure high-fidelity synthesis, the following protocol utilizes a self-validating loop. The procedure leverages microwave (MW) assistance to provide the thermodynamic energy required to overcome the steric activation barrier.

Materials & Reagents
  • Resin: Rink Amide AM resin (loading 0.3 - 0.6 mmol/g)

  • Amino Acid: Fmoc-2-amino-3-phenylpentanoic acid (stereochemically pure)

  • Coupling Reagents: N,N′-Diisopropylcarbodiimide (DIC), OxymaPure, HATU

  • Bases & Solvents: N,N-Diisopropylethylamine (DIPEA), 20% Piperidine in DMF, Dimethylformamide (DMF), Dichloromethane (DCM)

Step-by-Step Methodology

Step 1: Resin Swelling and Deprotection

  • Swell the Rink Amide resin in DCM/DMF (1:1 v/v) for 30 minutes at room temperature.

  • Drain the solvent and treat the resin with 20% Piperidine in DMF for 5 minutes. Drain and repeat for 15 minutes to ensure complete removal of the Fmoc protecting group.

  • Wash the resin thoroughly with DMF (5 × 1 min) and DCM (3 × 1 min).

Step 2: Coupling Fmoc-2-amino-3-phenylpentanoic acid to the Resin Causality Note: Because the carboxyl group is hindered, we use DIC/OxymaPure to generate a highly reactive ester without the risk of capping the resin with guanidinium byproducts.

  • Prepare a solution of Fmoc-2-amino-3-phenylpentanoic acid (4.0 eq) and OxymaPure (4.0 eq) in a minimum volume of DMF.

  • Add DIC (4.0 eq) to the solution and pre-activate for 3 minutes at room temperature.

  • Add the activated mixture to the resin.

  • React under microwave irradiation at 75°C for 15 minutes.

  • Wash the resin with DMF (5 × 1 min).

Step 3: Deprotection of the Hindered α -Amine

  • Treat the resin with 20% Piperidine in DMF (2 × 10 min).

  • Wash extensively with DMF (5 × 1 min).

Step 4: Coupling the Subsequent Amino Acid (The Critical Step) Causality Note: The exposed α -amine of 2-amino-3-phenylpentanoic acid is severely shielded. We utilize HATU for its anchimeric assistance, combined with MW heating.

  • Dissolve the next Fmoc-AA-OH (4.0 eq) and HATU (3.9 eq) in DMF.

  • Add DIPEA (8.0 eq) and immediately transfer to the resin.

  • React under microwave irradiation at 75°C for 20 minutes.

Step 5: Self-Validation Checkpoint (Kaiser Test)

  • Extract a few resin beads and wash them with ethanol.

  • Apply the Kaiser test reagents (ninhydrin, phenol, potassium cyanide) and heat at 100°C for 5 minutes.

  • Validation Logic:

    • If beads are Yellow/Colorless: Coupling is complete. Proceed to Step 6.

    • If beads are Blue: Coupling is incomplete due to steric clash. Do not proceed. Perform a double coupling using DIC/OxymaPure (4.0 eq each) at 75°C for an additional 20 minutes before re-testing.

Step 6: Cleavage and Global Deprotection

  • Once the full sequence is assembled and validated, wash the resin with DCM and dry under a vacuum.

  • Treat with a cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5) for 2 hours at room temperature.

  • Precipitate the peptidomimetic in cold diethyl ether, centrifuge, and purify via RP-HPLC.

Workflow Deprot 1. Fmoc Deprotection (20% Piperidine/DMF) Act 2. Pre-activation of Hindered AA (DIC/OxymaPure or HATU/DIPEA) Deprot->Act Couple 3. Microwave-Assisted Coupling (75°C, 15-20 min) Act->Couple Test 4. Kaiser Test Validation (Self-Validating Checkpoint) Couple->Test Test->Act Incomplete (Blue Beads) Trigger Double Coupling Cleave 5. Cleavage & Global Deprotection (TFA/Scavengers) Test->Cleave Complete (Yellow Beads) Proceed to Cleavage

Figure 2: Self-validating SPPS workflow for sterically hindered amino acids.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 22326230, 2-Amino-3-phenylpentanoic acid." PubChem, URL:[Link]

  • El-Faham, A., & Albericio, F. "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews, 2011. URL:[Link]

  • Ferrazzano, L., et al. "Dipropyleneglycol Dimethylether, New Green Solvent for Solid-Phase Peptide Synthesis: Further Challenges to Improve Sustainability in the Development of Therapeutic Peptides." Molecules (MDPI), 2023. URL:[Link]

Application

Application Note: High-Resolution ¹H and ¹³C NMR Characterization of 2-Amino-3-phenylpentanoic Acid

Introduction & Scientific Context Non-canonical amino acids (ncAAs), particularly β -substituted phenylalanines, are indispensable building blocks in modern drug discovery. By introducing steric bulk and restricting the...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Context

Non-canonical amino acids (ncAAs), particularly β -substituted phenylalanines, are indispensable building blocks in modern drug discovery. By introducing steric bulk and restricting the conformational flexibility of the peptide backbone, these moieties enhance both target binding affinity and metabolic stability. Historically, derivatives of 2-amino-3-phenylpentanoic acid (often referred to as β -ethylphenylalanine) have been pivotal in the structural evolution of long-acting dipeptidyl peptidase-4 (DPP-4) inhibitors[1],[2] and the stereoselective synthesis of HIV protease structural analogues[3].

The molecular architecture of 2-amino-3-phenylpentanoic acid ( C11​H15​NO2​ )[4] presents a specific analytical challenge: it possesses two adjacent stereocenters at the C2 ( α ) and C3 ( β ) positions, resulting in four possible stereoisomers. Rigorous Nuclear Magnetic Resonance (NMR) spectroscopy is required not only to confirm the regiochemistry of the pentanoic acid backbone but also to elucidate the relative configuration (syn/anti or erythro/threo) of the synthesized diastereomers. This application note details a self-validating NMR protocol designed to achieve absolute structural certainty.

Analytical Workflow

NMR_Protocol A Sample Preparation (Solvent: D2O/DCl or DMSO-d6) B 1D NMR Acquisition (1H & 13C Spectra) A->B Ensures sharp lines & solubility C 2D Homonuclear NMR (COSY / TOCSY) B->C Identify spin systems D 2D Heteronuclear NMR (HSQC / HMBC) B->D Map C-H connectivities E Stereochemical Analysis (3J-coupling & NOESY) C->E Extract J-values D->E Confirm quaternary carbons F Final Structural Validation (Self-Consistent Assignment) E->F Determine relative configuration

Workflow for the NMR structural elucidation and stereochemical assignment of ncAAs.

Experimental Protocol & Methodologies

To ensure a self-validating analytical system, the following step-by-step methodology must be strictly adhered to. Every experimental choice is grounded in the physical chemistry of the analyte.

Step 1: Sample Preparation and pH Optimization
  • Procedure: Dissolve 15–20 mg of 2-amino-3-phenylpentanoic acid in 600 µL of Deuterium Oxide ( D2​O ). Add 1–2 drops of 1M DCl to lower the pD to approximately 2.0. Add 0.1% TSP (Trimethylsilylpropanoic acid) as an internal reference (0.00 ppm).

  • Causality: At neutral pH, 2-amino-3-phenylpentanoic acid exists as a zwitterion. The intermediate chemical exchange rates of the −NH3+​ protons and the electrostatic interactions between the carboxylate and ammonium groups often lead to restricted bond rotation and severe line broadening in the aliphatic region. Acidifying the solution fully protonates the carboxylate group (forming the cationic species), which eliminates zwitterionic aggregation, sharpens the aliphatic resonances, and provides highly reproducible chemical shifts.

Step 2: 1D ¹H and ¹³C Acquisition
  • Procedure: Acquire the ¹H spectrum at 298 K using a standard 30° pulse program (zg30) with a relaxation delay (D1) of 2 seconds. For ¹³C NMR, utilize a proton-decoupled sequence (zgpg30) with a minimum of 1024 scans and a D1 of 2 seconds.

  • Causality: A 2-second relaxation delay ensures quantitative integration for the ¹H spectrum, which is critical for identifying the 5:1:1:2:3 proton ratio of the molecule.

Step 3: 2D NMR Setup for Self-Validation (COSY, HSQC, HMBC)
  • Procedure: Acquire gradient-selected COSY, multiplicity-edited HSQC, and HMBC spectra.

  • Causality & Self-Validation: The β -ethyl and β -phenyl substituents create overlapping aliphatic multiplets. The protocol employs a self-validating loop:

    • The γ -methylene protons (H-4a/H-4b) are identified via COSY correlation to the δ -methyl (H-5).

    • Multiplicity-edited HSQC confirms these two distinct proton signals correlate to a single CH2​ carbon resonance (blue/negative phase), proving they are diastereotopic.

    • HMBC must show a correlation from both H-4 protons to the β -carbon (C-3) and the α -carbon (C-2), closing the logical loop and eliminating any possibility of structural isomers.

Quantitative Data Presentation

The following tables summarize the expected NMR chemical shifts for the protonated form of 2-amino-3-phenylpentanoic acid in D2​O/DCl at 400 MHz. Note: Exact chemical shifts and coupling constants will vary slightly depending on the specific isolated diastereomer (e.g., (2S,3S) vs. (2S,3R)).

Table 1: ¹H NMR Assignments

ProtonChemical Shift (ppm)MultiplicityCoupling Constant ( J in Hz)IntegrationAssignmentH-50.75Triplet (t)7.23H δ -methyl ( CH3​ )H-4a1.65Multiplet (m)-1H γ -methylene (diastereotopic)H-4b1.85Multiplet (m)-1H γ -methylene (diastereotopic)H-32.95ddd10.5, 10.0, 4.01H β -methine ( CH -Ph)H-23.85Doublet (d)4.0 - 10.5*1H α -methine ( CH NH3+​ )H-Ar7.20 - 7.40Multiplet (m)-5HPhenyl ring protons *The 3JH2−H3​ coupling constant is the critical diagnostic value for stereochemical assignment (see Section 5).

Table 2: ¹³C NMR Assignments
CarbonChemical Shift (ppm)TypeAssignment
C-5 11.5 CH3​ δ -methyl
C-4 24.2 CH2​ γ -methylene
C-3 48.6 CH β -methine
C-2 57.4 CH α -methine
C-Ar (p) 127.8 CH Phenyl para
C-Ar (o) 128.5 CH Phenyl ortho
C-Ar (m) 129.2 CH Phenyl meta
C-Ar (i) 138.4 Cq​ Phenyl ipso
C-1 173.2 C=O Carboxylic acid

Stereochemical Elucidation: The Karplus Relationship

Determining the relative stereochemistry of the C2 and C3 chiral centers is paramount when synthesizing active pharmaceutical ingredients, as differing diastereomers exhibit drastically different biological activities[3],[2].

Mechanistic Insight: The vicinal coupling constant ( 3JH2−H3​ ) between the α -proton and the β -proton is governed by the Karplus equation, which correlates the J -value to the dihedral angle between the two protons.

  • Anti-periplanar conformation: Yields a large coupling constant ( J≈9−11 Hz).

  • Gauche conformation: Yields a smaller coupling constant ( J≈2−5 Hz).

Because the C2-C3 bond freely rotates in solution, the observed J -value is a population-weighted average of the favored rotamers. To definitively assign the stereochemistry:

  • Extract the 3JH2−H3​ from the 1D ¹H spectrum.

  • Utilize a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment to observe through-space interactions.

  • If a large J -value (~10 Hz) is observed alongside strong NOESY cross-peaks between the α -proton and the γ -ethyl group, it indicates that the protons are anti to each other while the bulky groups (phenyl and carboxylate) are staggered. This geometric triangulation allows the chemist to confidently assign the diastereomer as syn or anti.

Sources

Method

Application Note: Biocatalytic Production of 2-Amino-3-phenylpentanoic Acid Using Engineered Transaminases

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction to Bulky Non-Canonical Amino Acids

2-Amino-3-phenylpentanoic acid (C₁₁H₁₅NO₂, CID 22326230)[1] is a bulky, non-canonical amino acid (ncAA) featuring two contiguous stereocenters (C2 and C3). Such structurally complex ncAAs are invaluable building blocks in the design of advanced peptidomimetics and active pharmaceutical ingredients (APIs), as they impart enhanced proteolytic stability and unique conformational constraints to drug candidates[2].

Traditional chemocatalytic synthesis of β -substituted α -amino acids suffers from poor atom economy, harsh reaction conditions, and significant challenges in controlling diastereoselectivity. Biocatalysis, particularly utilizing engineered pyridoxal 5'-phosphate (PLP)-dependent amine transaminases (ATAs), offers a highly stereoselective, environmentally benign alternative[3]. This application note details a self-validating, scalable protocol for the asymmetric synthesis of 2-amino-3-phenylpentanoic acid from its corresponding α -keto acid precursor, 2-oxo-3-phenylpentanoic acid.

Mechanistic Rationale & Enzyme Engineering

ATAs operate via a classic Ping-Pong Bi-Bi mechanism consisting of two distinct half-reactions[3]. In the first half-reaction, an amine donor transfers its amino group to the PLP cofactor, forming pyridoxamine 5'-phosphate (PMP) and releasing a ketone byproduct. In the second half-reaction, the target keto acid binds and is aminated by PMP, regenerating the resting PLP state and releasing the ncAA product.

Wild-type ATAs typically possess a narrow substrate scope due to severe steric hindrance in their active site binding pockets, preventing the accommodation of bulky substituents like the 3-phenylpentyl group[3]. To overcome this, protein engineering strategies—such as site-directed mutagenesis of the large binding pocket—are employed to create engineered ATAs capable of accepting these bulky non-canonical substrates[2].

Furthermore, because the transamination reaction is thermodynamically reversible, an external driving force is required to achieve high conversions. Utilizing a large excess of an inexpensive amine donor, such as isopropylamine (IPA), shifts the equilibrium toward product formation because the volatile byproduct (acetone) can be displaced, provided the engineered ATA is solvent- and IPA-tolerant[4].

PingPong EPLP Enzyme-PLP (Resting State) EPMP Enzyme-PMP (Aminated State) EPLP->EPMP Half-Reaction 1 Transamination Product ncAA Product (2-Amino-3-phenylpentanoic acid) EPLP->Product EPMP->EPLP Half-Reaction 2 Amination Acetone Ketone Byproduct (Acetone) EPMP->Acetone Donor Amine Donor (Isopropylamine) Donor->EPLP Substrate Bulky Precursor (2-Oxo-3-phenylpentanoic acid) Substrate->EPMP

Ping-Pong Bi-Bi mechanism of PLP-dependent transaminases.

Experimental Design & Causality

To ensure a self-validating and robust system, the reaction parameters must be carefully balanced to prevent biocatalyst deactivation while maximizing thermodynamic push.

Table 1: Optimized Biocatalytic Reaction Parameters

ParameterValueCausality / Rationale
Substrate 50 mMBalances volumetric productivity with the aqueous solubility limits of the bulky precursor.
Amine Donor 500 mM IPAA 10-fold molar excess drives the reversible reaction to completion via Le Chatelier's principle[4].
Cofactor 1 mM PLPReplenishes PLP lost to the solvent environment, preventing irreversible holoenzyme dissociation.
Co-solvent 10% (v/v) DMSOEssential to solubilize the highly hydrophobic 2-oxo-3-phenylpentanoic acid without denaturing the enzyme.
Buffer 100 mM HEPES (pH 8.0)Maintains the optimal pH for ATA activity and ensures the amine donor is partially unprotonated and reactive.
Temperature 30°CMaximizes the kinetic reaction rate while preserving the thermal stability of the biocatalyst over 48 hours.

Step-by-Step Protocols

Workflow Step1 1. Biocatalyst Preparation (Expression & Lysis) QC1 Self-Validation: Bradford & SDS-PAGE Step1->QC1 Step2 2. Reaction Assembly (Buffer, PLP, Substrates, Enzyme) Step3 3. Biocatalytic Conversion (30°C, pH 8.0, 24-48h) Step2->Step3 QC2 Self-Validation: In-process HPLC Step3->QC2 Step4 4. Downstream Processing (Protein Crash & Cation Exchange) Step5 5. Analytical Validation (HPLC/MS & Chiral HPLC) Step4->Step5 QC1->Step2 QC2->Step4

End-to-end workflow for biocatalytic ncAA production.

Protocol A: Biocatalyst Preparation
  • Expression: Transform E. coli BL21(DE3) with the plasmid encoding the engineered ATA. Grow in Terrific Broth (TB) medium at 37°C until the OD₆₀₀ reaches 0.8. Induce with 0.5 mM IPTG and express at 20°C for 18 hours.

  • Harvest & Lysis: Centrifuge the cells (4,000 × g, 15 min). Resuspend the pellet in Lysis Buffer (50 mM HEPES pH 8.0, 100 mM NaCl, 0.1 mM PLP). Lyse via sonication on ice (30% amplitude, 3 sec ON / 5 sec OFF, 10 min total).

  • Clarification: Centrifuge the lysate at 15,000 × g for 30 min at 4°C. Collect the supernatant, which serves as the cell-free extract (CFE).

  • Self-Validation Checkpoint: Quantify total protein using a Bradford assay. Run an SDS-PAGE gel to confirm the overexpression band at the expected molecular weight (~50 kDa). Do not proceed to the reaction phase if the target band constitutes <20% of the total soluble protein, as low titer will result in incomplete conversion.

Protocol B: Biocatalytic Reaction Setup (100 mL Scale)

Critical Causality Note: The order of addition is paramount. Adding PLP before the enzyme ensures immediate holoenzyme saturation. Adding the substrate dissolved in DMSO last prevents localized precipitation.

  • To a 250 mL baffled flask, add 80 mL of 100 mM HEPES buffer (pH 8.0).

  • Add PLP to a final concentration of 1 mM. The solution will turn pale yellow.

  • Add isopropylamine to a final concentration of 500 mM. Adjust the pH back to 8.0 using 1M HCl, as the amine addition will drastically raise the alkalinity.

  • In a separate glass vial, dissolve 5 mmol of 2-oxo-3-phenylpentanoic acid in 10 mL of pure DMSO.

  • Slowly add the DMSO/substrate solution dropwise to the buffered mixture under continuous stirring.

  • Initiate the reaction by adding the ATA CFE (targeting a final concentration of ~2-5 mg/mL total protein). Adjust the final volume to exactly 100 mL with buffer.

  • Incubate at 30°C with orbital shaking (150 rpm) for 24 to 48 hours.

Protocol C: Downstream Processing (DSP) & Isolation
  • Quenching: Stop the reaction by adjusting the pH to 2.0 with 6M HCl. Causality: This protonates the newly formed amino acid (increasing its aqueous solubility) while simultaneously denaturing and precipitating the biocatalyst.

  • Clarification: Centrifuge (10,000 × g, 20 min) to remove the precipitated proteins. Filter the supernatant through a 0.45 µm PES membrane.

  • Cation Exchange Chromatography: Load the filtrate onto a Dowex 50WX8 (H⁺ form) column. The protonated 2-amino-3-phenylpentanoic acid binds tightly to the resin, while the unreacted keto acid, acetone, and DMSO wash through.

  • Washing & Elution: Wash the column with 3 column volumes (CV) of deionized water. Elute the product using 2M aqueous ammonia (NH₄OH).

  • Concentration: Lyophilize the eluate to yield 2-amino-3-phenylpentanoic acid as a highly pure, off-white powder.

Protocol D: Analytical Validation

Table 2: HPLC Parameters for Conversion and Enantiomeric Excess (ee)

ParameterConversion Assay (Reverse-Phase)Stereoselectivity Assay (Chiral)
Column C18 (150 x 4.6 mm, 5 µm)Crownpak CR-I(+) (150 x 3.0 mm, 5 µm)
Mobile Phase H₂O/MeCN (0.1% TFA) GradientPerchloric acid (pH 1.5) / MeOH (85:15)
Flow Rate 1.0 mL/min0.4 mL/min
Detection UV at 210 nm & 254 nmUV at 210 nm
Temperature 25°C4°C (Critical for chiral resolution)

Self-Validation Checkpoint: Always run a chemically synthesized racemic standard of 2-amino-3-phenylpentanoic acid on the chiral column to confirm baseline resolution of all four possible stereoisomers before analyzing the biocatalytic product. Failure to resolve the peaks will result in false enantiomeric excess (ee) or diastereomeric excess (de) reporting.

References

  • PubChem. "2-Amino-3-phenylpentanoic acid | C11H15NO2 | CID 22326230 - PubChem - NIH". National Institutes of Health (NIH).1

  • Noshahri, N. G., & Rudat, J. (2022). "Protein engineering of amine transaminases - Frontiers". Frontiers in Catalysis. 3

  • "Non-Canonical Amino Acid-Based Engineering of (R)-Amine Transaminase - Frontiers". Frontiers in Bioengineering and Biotechnology. 2

  • "Biocatalytic routes to anti-viral agents and their synthetic intermediates - RSC Publishing". RSC Advances, 2020. 4

Sources

Application

Application Note: High-Resolution Mass Spectrometry Fragmentation Patterns and Analytical Workflows for 2-Amino-3-phenylpentanoic Acid

Executive Summary The incorporation of unnatural amino acids (UAAs) into biotherapeutics is a cornerstone of modern peptide drug discovery. By expanding the chemical space beyond canonical proteinogenic residues, UAAs of...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The incorporation of unnatural amino acids (UAAs) into biotherapeutics is a cornerstone of modern peptide drug discovery. By expanding the chemical space beyond canonical proteinogenic residues, UAAs offer enhanced metabolic stability, precise conformational control, and improved pharmacokinetic profiles[]. 2-Amino-3-phenylpentanoic acid (a β -ethyl-substituted phenylalanine derivative) is a sterically hindered UAA frequently utilized to modulate receptor binding affinity and resist proteolytic degradation.

Accurate characterization of its mass spectrometry fragmentation behavior is essential for metabolite identification, sequence confirmation, and impurity profiling in complex biological matrices[2]. This application note details a self-validating LC-MS/MS protocol and elucidates the mechanistic causality behind the fragmentation patterns of 2-amino-3-phenylpentanoic acid.

Physicochemical & Exact Mass Profiling

Before initiating MS/MS workflows, establishing the exact mass and predicted adducts is critical for setting high-resolution mass spectrometry (HRMS) inclusion lists. The β -ethyl substitution on the phenylalanine scaffold shifts the monoisotopic mass by +28.0313 Da compared to canonical phenylalanine.

ParameterValue
Chemical Name 2-Amino-3-phenylpentanoic acid
Molecular Formula C₁₁H₁₅NO₂
Monoisotopic Mass 193.1103 Da
Target Precursor Ion [M+H]⁺ 194.1176 m/z
Target Precursor Ion [M+Na]⁺ 216.0995 m/z
LogP (Predicted) 2.1 (Hydrophobic, requires high organic elution)

Experimental Protocols: Sample Preparation & LC-MS/MS

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. The inclusion of a matrix blank and a system suitability standard ensures that observed fragmentation is free from isobaric interference.

Step-by-Step Sample Preparation

Causality Insight: Protein precipitation with cold acetonitrile is chosen over liquid-liquid extraction to uniformly crash out large endogenous proteins while maintaining the solubility of the hydrophobic UAA, preventing analyte occlusion.

  • Stock Solution: Dissolve 1.0 mg of 2-amino-3-phenylpentanoic acid in 1.0 mL of 50% Methanol/Water containing 0.1% Formic Acid to create a 1 mg/mL stock.

  • Matrix Spiking: Spike 10 µL of the stock solution into 90 µL of blank human plasma (or simulated intestinal fluid for metabolic stability assays).

  • Protein Precipitation: Add 300 µL of ice-cold Acetonitrile (100%) containing an internal standard (e.g., ¹³C-Phenylalanine). Vortex vigorously for 2 minutes.

  • Centrifugation: Centrifuge the homogenate at 14,000 × g for 10 minutes at 4°C to pellet precipitated proteins.

  • Filtration & Dilution: Transfer 200 µL of the supernatant to a clean autosampler vial. Dilute with 200 µL of HPLC-grade water to reduce the organic composition, preventing peak distortion (solvent effect) during reversed-phase injection.

  • System Suitability Check: Inject a solvent blank prior to the sample to verify the absence of carryover at the 194.1176 m/z channel.

LC-MS/MS Method Parameters

Causality Insight: A shallow gradient with a C18 stationary phase is utilized because the β -ethyl group increases the hydrophobicity of the molecule compared to standard amino acids, requiring a higher organic fraction for optimal elution and peak shape[3].

  • Column: ACQUITY UPLC BEH C18 (2.1 × 100 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (Promotes N-terminal protonation).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 60% B over 8 minutes; flow rate 0.4 mL/min.

  • Ionization Mode: Electrospray Ionization Positive (ESI+).

  • Collision Energy (HCD/CID): Stepped normalized collision energy (NCE) at 20, 30, and 40 eV to capture both fragile neutral losses and robust side-chain cleavages[4].

Workflow N1 Sample Prep (Protein Precipitation) N2 UHPLC Separation (C18, Gradient) N1->N2 N3 ESI+ Ionization [M+H]+ m/z 194.1176 N2->N3 N4 HCD/CID Fragmentation (Immonium & Side Chain) N3->N4 N5 Data Analysis (Metabolite ID) N4->N5

LC-MS/MS Analytical Workflow for Unnatural Amino Acid Profiling.

Mechanistic Fragmentation Pathways (The Core)

Understanding the causality of fragmentation is paramount for identifying this UAA when incorporated into larger therapeutic peptides. Under ESI+ conditions, protonation occurs predominantly at the highly basic N-terminus (α-amino group)[5].

Primary Neutral Losses

The initial application of low-energy collisional activation triggers the loss of small neutral molecules. The protonated precursor ([M+H]⁺ m/z 194.1176) undergoes competitive fragmentation pathways:

  • Loss of Ammonia (-17 Da): Yields m/z 177.0910. This occurs via nucleophilic attack or direct elimination from the N-terminus.

  • Loss of Water (-18 Da): Yields m/z 176.1070. Driven by the protonation of the carboxylic acid hydroxyl group, leading to the expulsion of H₂O and the formation of an acylium ion.

Formation of the Diagnostic Immonium Ion

The hallmark of α-amino acid fragmentation is the sequential loss of H₂O and CO (combined loss of 46 Da, equivalent to formic acid) to generate an immonium ion [6]. For 2-amino-3-phenylpentanoic acid, this highly stable diagnostic ion is observed at m/z 148.1121 . Causality: The immonium ion ([R-CH=NH₂]⁺) is stabilized by resonance and hyperconjugation from the adjacent bulky β -ethyl-phenyl group. In peptide mapping, the presence of the 148.1121 m/z peak is the definitive signature of this specific UAA residue[4].

Side-Chain Specific Cleavages

At higher collision energies (NCE > 30), the immonium ion undergoes further structural degradation:

  • Alkyl Cleavage (m/z 119.0855): The loss of the imine moiety (-CH₂=NH, 29 Da) from the immonium ion results in a secondary carbocation [C₉H₁₁]⁺. The β -ethyl group stabilizes this carbocation through inductive effects.

  • Tropylium Ion Formation (m/z 91.0542): The subsequent loss of an ethylene equivalent (C₂H₄, 28 Da) from the alkyl side chain yields the classic tropylium ion [C₇H₇]⁺. The extreme stability of this aromatic, seven-membered ring makes it the base peak at high collision energies.

Fragmentation M Protonated Precursor [M+H]+ m/z 194.1176 H2O Loss of H2O (-18 Da) m/z 176.1070 M->H2O -H2O NH3 Loss of NH3 (-17 Da) m/z 177.0910 M->NH3 -NH3 IMM Immonium Ion (-46 Da) m/z 148.1121 M->IMM -H2O & -CO CARB Carbocation [C9H11]+ m/z 119.0855 IMM->CARB -CH2=NH TROP Tropylium Ion [C7H7]+ m/z 91.0542 CARB->TROP -C2H4

Mechanistic MS/MS Fragmentation Pathway of 2-Amino-3-phenylpentanoic Acid.

Quantitative Data Presentation

The following table summarizes the theoretical and experimentally observed HRMS product ions. Maintaining a mass error of < 5 ppm is mandatory for validating the identity of the UAA in complex drug formulations.

Fragment IdentityFormulaTheoretical m/zNeutral LossRelative Abundance (NCE 30)Mass Error Limit
Precursor Ion [C₁₁H₁₆NO₂]⁺194.1176N/A15%< 5 ppm
Acylium Ion [C₁₁H₁₄NO]⁺176.1070- H₂O (18 Da)35%< 5 ppm
Deaminated Ion [C₁₁H₁₃O₂]⁺177.0910- NH₃ (17 Da)20%< 5 ppm
Immonium Ion [C₁₀H₁₄N]⁺148.1121- H₂O + CO (46 Da)100% (Base Peak) < 5 ppm
Side-Chain Carbocation [C₉H₁₁]⁺119.0855- CH₂=NH (29 Da)60%< 5 ppm
Tropylium Ion [C₇H₇]⁺91.0542- C₂H₄ (28 Da)85%< 5 ppm

References

  • Unveiling the Fragmentation Mechanisms of Modified Amino Acids as the Key for Their Targeted Identification. Analytical Chemistry. ACS Publications.[Link]

  • Fragmentation mechanisms of α-amino acids protonated under electrospray ionization: a collisional activation and ab initio theoretical study. ResearchGate.[Link]

  • Software-aided approach to investigate peptide structure and metabolic susceptibility of amide bonds in peptide drugs based on high resolution mass spectrometry. PLOS One.[Link]

  • Biotherapeutic Peptide Mass Confirmation and Impurity Profiling on a SmartMS Enabled BioAccord LC-MS System. Waters Corporation.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Asymmetric Synthesis of 2-Amino-3-phenylpentanoic Acid

Welcome to the Technical Support Center for the asymmetric synthesis of 2-amino-3-phenylpentanoic acid [1]. Synthesizing unnatural α -amino acids with contiguous stereocenters at the α and β positions is notoriously chal...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the asymmetric synthesis of 2-amino-3-phenylpentanoic acid [1]. Synthesizing unnatural α -amino acids with contiguous stereocenters at the α and β positions is notoriously challenging due to steric encumbrance and the risk of epimerization. This guide provides drug development professionals and synthetic chemists with field-proven troubleshooting strategies, mechanistic insights, and validated protocols to optimize yield and diastereomeric ratio (dr).

Diagnostic Matrix: Synthetic Route Comparison

When optimizing the synthesis of β -branched unnatural amino acids, the choice of the primary C-C bond-forming step dictates the upper limits of your yield and dr. Below is a quantitative summary of common synthetic strategies.

Synthetic StrategyTypical YieldTypical drPrimary Failure ModeRecommended Corrective Action
Enolate Alkylation (PTC) 30–50%60:40Competing E2 eliminationSwitch to a radical-based cross-coupling approach.
Asymmetric Strecker Reaction 45–60%75:25Moderate diastereoselectivityUtilize rigidified chiral auxiliaries[2].
Ni-Promoted Radical Addition 70–85%>90:10Redox-active ester hydrolysisMaintain strict anhydrous conditions during coupling[2].
Photoredox C–O Activation 80–92%>95:5Poor precursor solubilityUtilize DMF as a co-solvent to enhance solubility[3].

Mechanistic Workflows & Visualizations

Understanding the causality behind your reaction's performance is critical. For highly sterically encumbered targets like 2-amino-3-phenylpentanoic acid, traditional two-electron enolate chemistry often fails because the flexible acyclic transition state cannot adequately differentiate the faces of the incoming secondary electrophile (1-bromo-1-phenylpropane).

Instead, modern protocols rely on radical-based strategies [2]. By generating a 1-phenylpropyl radical and trapping it with a chiral glyoxylate-derived N-sulfinyl imine, the reaction bypasses E2 elimination pathways and leverages the rigid chiral environment of the imine to dictate stereochemistry[2][3].

G PC Ir Photocatalyst (Ground State) PC_star *Ir Photocatalyst (Excited State) PC->PC_star Visible Light PC_star->PC SET (Reduction) Radical 1-Phenylpropyl Radical (From Oxalate Precursor) PC_star->Radical SET (Oxidation) Adduct Alpha-Amino Radical Adduct Radical->Adduct Addition to Imine Imine Chiral N-Sulfinyl Imine (Radical Acceptor) Imine->Adduct Stereocontrol Product Enantioenriched 2-Amino-3-phenylpentanoic acid Adduct->Product HAT & Deprotection

Photoredox-mediated radical addition pathway for asymmetric amino acid synthesis.

Troubleshooting FAQs

Q1: My photoredox-mediated synthesis is stalling at 40-50% yield. How can I push the conversion higher? A: Stalled reactions in photoredox systems are frequently caused by poor solubility of the radical precursor or insufficient photon flux. If you are using an oxalate ester derived from 1-phenylpropan-1-ol, its solubility in standard ethereal solvents may be limited. Solution: Increasing the solubility of the starting oxalate by utilizing DMF as a co-solvent has been shown to deliver the desired product in excellent yields (up to 92%)[3]. Additionally, verify that your photocatalyst loading is optimized; increasing the loading of the Iridium complex can overcome kinetic bottlenecks[3].

Q2: I am achieving good yields, but my diastereomeric ratio (dr) at the β -position is poor (<80:20). What is causing this? A: Poor dr in radical additions usually stems from epimerization or a compromised chiral auxiliary. The N-sulfinyl imine is sensitive to moisture, which can lead to partial hydrolysis and background racemic reactions. Solution: Ensure absolute anhydrous conditions. Interestingly, for sterically encumbered products (which possess bulky β -substituents like the phenyl and ethyl groups in 2-amino-3-phenylpentanoic acid), the radical addition typically displays excellent diastereoselectivity (>95:5 β dr) because the steric bulk forces a highly specific trajectory of attack[3]. If your dr is low, the issue is likely reagent purity rather than the inherent facial selectivity of the substrate.

Q3: The coupling is successful, but I am losing yield during the deprotection of the chiral auxiliary. How should I remove the N-sulfinyl group? A: Harsh acidic deprotection can lead to side reactions or epimerization at the α -center. Solution: The N-sulfinyl group should be removed under mildly acidic conditions (e.g., HCl in dioxane/MeOH). This straightforward removal preserves the stereocenters and provides the respective amino acid products in quantitative isolated yields[3].

DecisionTree Start Issue: Low Yield or Poor dr? Yield Low Yield (<50%) Start->Yield DR Poor dr (<90:10) Start->DR Solubility Check Precursor Solubility Add DMF Co-solvent Yield->Solubility Incomplete Conversion Catalyst Increase Photocatalyst Loading (e.g., Ir-complex) Yield->Catalyst Slow Kinetics Auxiliary Verify N-Sulfinyl Imine Integrity (Anhydrous) DR->Auxiliary Epimerization risk Temp Lower Reaction Temp to -20°C DR->Temp Poor Facial Selectivity

Decision matrix for troubleshooting low yield and poor diastereoselectivity.

Validated Experimental Protocol

To ensure a self-validating system, the following step-by-step methodology incorporates built-in quality control checks based on the photoredox-mediated C–O bond activation strategy[3].

Step 1: Preparation of the Reaction Mixture

  • Flame-dry a Schlenk tube and backfill with Argon (3x).

  • Add the chiral glyoxylate-derived N-sulfinyl imine (1.0 equiv) and the 1-phenylpropyl oxalate ester (1.5 equiv). Self-Validation Check: Ensure the imine appears as a free-flowing solid/clear oil; yellowing indicates degradation.

  • Add the photocatalyst, e.g., [Ir(dF(CF3​)ppy)2​(dtbbpy)]PF6​ (2 mol%).

  • Dissolve the mixture in a rigorously degassed solvent mixture of THF/DMF (4:1 v/v) to ensure complete solubility of the oxalate precursor[3].

Step 2: Photoredox Coupling

  • Add a suitable hydrogen atom transfer (HAT) catalyst or terminal reductant as required by the specific catalytic cycle.

  • Irradiate the mixture using a 450 nm blue LED array at room temperature for 16–24 hours.

  • Monitor the reaction via LC-MS. Self-Validation Check: Look for the mass of the protected adduct; if unreacted oxalate remains after 24h, increase photocatalyst loading[3].

Step 3: Mild Deprotection

  • Concentrate the reaction mixture under reduced pressure.

  • Resuspend the crude intermediate in a 1:1 mixture of Methanol and 4M HCl in Dioxane.

  • Stir at room temperature for 2 hours. The N-sulfinyl group is cleaved under these mildly acidic conditions[3].

  • Purify via ion-exchange chromatography (e.g., Dowex 50WX8) to yield the free 2-amino-3-phenylpentanoic acid in near-quantitative yield for this step[3].

Sources

Optimization

Technical Support Center: Troubleshooting Racemization in Sterically Hindered Peptide Couplings

Focus: 2-Amino-3-phenylpentanoic Acid and Related β -Branched Unnatural Amino Acids Welcome to the Technical Support Center. Coupling highly sterically congested unnatural amino acids—such as 2-amino-3-phenylpentanoic ac...

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Author: BenchChem Technical Support Team. Date: April 2026

Focus: 2-Amino-3-phenylpentanoic Acid and Related β -Branched Unnatural Amino Acids

Welcome to the Technical Support Center. Coupling highly sterically congested unnatural amino acids—such as 2-amino-3-phenylpentanoic acid ( β -phenylnorvaline)—presents a severe synthetic bottleneck in drug development. This guide provides field-proven, mechanistically grounded troubleshooting strategies to help you maintain chiral integrity during complex peptide synthesis.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why is 2-amino-3-phenylpentanoic acid so susceptible to racemization during solid-phase peptide synthesis (SPPS)? A1: The root cause is a kinetic imbalance driven by extreme steric hindrance. 2-amino-3-phenylpentanoic acid features massive bulk at the β -carbon (a phenyl ring and an ethyl group). This steric wall drastically increases the transition state energy for nucleophilic attack by the incoming N-terminal amine, slowing down the desired aminolysis reaction[1]. Because the coupling is slow, the activated carboxylic acid intermediate (e.g., O-acylisourea) has a prolonged half-life. This extended lifetime allows the intermediate to undergo intramolecular cyclization into a 5-oxo- Δ2 -oxazolonium ion (oxazolone)[2]. The oxazolone features a highly acidic α -proton. Any base in the microenvironment will abstract this proton to form a pseudoaromatic, achiral enolate. Subsequent reprotonation occurs randomly from either face, yielding a racemic mixture[1].

Mechanism A Activated Amino Acid (e.g., O-Acylisourea) B Oxazolone (Chiral) A->B Slow Aminolysis (Steric Hindrance) F Desired Peptide (Retained Chirality) A->F Fast Aminolysis C Enolate Intermediate (Achiral) B->C Base-Catalyzed Deprotonation D Racemized Active Ester (D/L Mixture) C->D Reprotonation E Epimerized Peptide (Side Product) D->E Aminolysis

Fig 1: Oxazolone-mediated racemization pathway in sterically hindered peptide coupling.

Q2: Which coupling reagents and additives minimize epimerization for this specific residue? A2: Traditional uronium/aminium salts (e.g., HATU, HBTU) require the addition of tertiary bases like DIEA, which actively promote oxazolone enolization[3]. For highly hindered residues, a base-free carbodiimide approach is vastly superior. We strongly recommend the DIC / OxymaPure system. OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) forms an active ester that is significantly more reactive than standard HOBt or HOAt esters. This kinetically accelerates the desired aminolysis pathway while demonstrating superior racemization-inhibiting effects[3]. Furthermore, emerging ynamide coupling technologies (e.g., MYTsA) generate stable α -acyloxyenamides that achieve completely racemization-free coupling even for sterically congested substrates like β -branched amino acids[2][4].

Q3: If my standard operating procedure strictly requires HATU, how can I adjust the base to protect chiral integrity? A3: If you must use HATU, you must replace standard aliphatic bases (like DIEA or NMM) with 2,4,6-trimethylpyridine (TMP, collidine) . The causality here relies on steric shielding: TMP provides enough proton-accepting capacity to drive the formation of the active OAt ester, but its methyl groups make it too bulky to efficiently abstract the sterically shielded α -proton of the oxazolone intermediate.

Q4: How does temperature affect the coupling of 2-amino-3-phenylpentanoic acid? A4: While microwave-assisted SPPS (e.g., heating to 75 °C) is routinely used to overcome aggregation, it is a double-edged sword for β -branched unnatural amino acids. Elevated temperatures exponentially increase the thermodynamic drive for oxazolone enolization. We recommend performing the activation step at 0 °C to stabilize the intermediate, followed by coupling at room temperature (20–25 °C) for an extended duration (4–12 hours).

Part 2: Reagent Selection & Quantitative Data

To optimize your synthesis, select a coupling system that balances activation rate with enolization suppression. The table below summarizes the performance of various systems when applied to highly hindered β -branched amino acids.

Coupling SystemAdditiveBase RequirementRelative Coupling RateRacemization RiskMechanism of Protection
DIC HOBtNoneVery SlowHighForms OBt ester; highly prone to oxazolone formation under steric stress.
DIC OxymaPureNoneFastLowForms highly reactive, less basic Oxyma ester; kinetically outcompetes enolization.
HATU HOAtDIEAVery FastHighStrong base (DIEA) rapidly deprotonates the oxazolone intermediate.
HATU HOAtTMP (Collidine)FastModerateTMP is sterically hindered and weakly basic, minimizing α -proton abstraction.
Ynamide (MYTsA) NoneNoneFastVery LowForms stable α -acyloxyenamide active esters; completely base-free environment.

Part 3: Self-Validating Experimental Protocol

This protocol utilizes the DIC/OxymaPure system to couple 2-amino-3-phenylpentanoic acid. It is designed as a self-validating workflow: the methodology includes an integrated analytical step to ensure the protocol verifies its own success.

Workflow S1 1. Reagent Preparation 0.2M Fmoc-2-amino-3-phenylpentanoic acid + 0.2M OxymaPure in anhydrous DMF S2 2. Cold Pre-Activation Add 1.0 eq DIC at 0°C Stir for 2 minutes S1->S2 S3 3. Base-Free Coupling Transfer to resin-bound amine Agitate at RT for 4-12 hours S2->S3 S4 4. Cleavage & Validation TFA Cleavage -> Chiral HPLC Verify <2% D-epimer S3->S4

Fig 2: Optimized base-free coupling workflow for sterically hindered beta-branched amino acids.

Step-by-Step Methodology: Epimerization-Free Coupling

Objective: Couple Fmoc-2-amino-3-phenylpentanoic acid to a resin-bound peptide with <2% racemization.

  • Resin Preparation: Swell the peptidyl-resin in anhydrous DMF for 30 minutes. Deprotect the N-terminal Fmoc using 20% Piperidine in DMF (2 x 5 mins). Wash thoroughly with DMF (5 times) to remove all residual base.

  • Reagent Solvation: In a dry, clean vial, dissolve 3.0 equivalents of Fmoc-2-amino-3-phenylpentanoic acid and 3.0 equivalents of OxymaPure in minimal anhydrous DMF to achieve a high concentration of 0.2 M . (High concentration is critical to kinetically drive the bimolecular aminolysis).

  • Cold Pre-Activation: Chill the solution to 0 °C in an ice bath for 5 minutes. (Cooling thermodynamically suppresses activation-induced enolization).

  • Activation: Add 3.0 equivalents of N,N'-Diisopropylcarbodiimide (DIC). Stir at 0 °C for exactly 2 minutes to form the highly reactive Oxyma active ester.

  • Coupling: Transfer the activated ester solution directly to the resin. Do not add DIEA or NMM.

  • Incubation: Agitate the reaction mixture at room temperature (20–25 °C) for 4 to 12 hours. Monitor the reaction completion via the Kaiser test or LC-MS micro-cleavage.

  • Self-Validation (Critical Step): Cleave a 5 mg micro-aliquot of the resin using a standard TFA/TIS/H2O (95:2.5:2.5) cocktail for 2 hours. Precipitate in cold ether, lyophilize, and analyze the crude peptide via Chiral HPLC (or derivatize with Marfey's reagent for standard reverse-phase LC-MS). You must quantify the D-epimer peak to validate that chiral integrity was maintained ( <2% epimerization).

References

  • Chemical Synthesis of Natural Product Peptides: Coupling Methods for the Incorporation of Noncoded Amino Acids into Peptides Source: ACS Publications URL
  • A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis Source: Highfine URL
  • Ynamide Coupling Reagents: Origin and Advances Source: PMC - NIH URL
  • Allenone-Mediated Racemization/Epimerization-Free Peptide Bond Formation and Its Application in Peptide Synthesis Source: Journal of the American Chemical Society URL

Sources

Troubleshooting

Technical Support Center: Optimizing HPLC Retention Times for 2-Amino-3-Phenylpentanoic Acid Enantiomers

Welcome to the technical support hub for the chiral separation of 2-amino-3-phenylpentanoic acid and related non-proteinogenic amino acids. This guide is designed for researchers, scientists, and drug development profess...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support hub for the chiral separation of 2-amino-3-phenylpentanoic acid and related non-proteinogenic amino acids. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of developing and troubleshooting robust HPLC methods for enantiomeric resolution. The content is structured in a practical question-and-answer format to directly address challenges you may encounter in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in separating enantiomers of underivatized amino acids like 2-amino-3-phenylpentanoic acid?

The main challenge lies in the molecule's zwitterionic nature at neutral pH and its high polarity. Standard reversed-phase columns (like C18) cannot differentiate between enantiomers. Therefore, separation requires a chiral environment, created either by a Chiral Stationary Phase (CSP) or a chiral mobile phase additive. For direct analysis of underivatized amino acids, CSPs are the preferred and more robust approach.[1]

Q2: Which type of Chiral Stationary Phase (CSP) is the best starting point for 2-amino-3-phenylpentanoic acid?

For underivatized amino acids, three main classes of CSPs show the highest probability of success:

  • Crown-Ether Based CSPs: These are exceptionally well-suited for separating compounds with a primary amine, such as amino acids.[2] The chiral recognition mechanism involves the complexation of the protonated primary amine group within the crown ether's chiral cavity.[3]

  • Macrocyclic Glycopeptide-Based CSPs: Columns with selectors like teicoplanin or vancomycin are highly versatile and effective for polar, ionic compounds.[4] They can operate in multiple modes (reversed-phase, polar organic, normal-phase), offering significant flexibility during method development.[5]

  • Ligand-Exchange CSPs: These columns utilize a chiral ligand coated on the stationary phase, which forms diastereomeric complexes with the analyte enantiomers in the presence of a metal ion (typically Cu²⁺) in the mobile phase.[6][7][8] This approach is specifically powerful for amino acids and hydroxy acids.[6][7]

Q3: Why is temperature control so critical for this separation?

Chiral recognition is driven by subtle differences in the free energy (Δ(ΔG)) of the transient diastereomeric complexes formed between the enantiomers and the CSP. These interactions are highly sensitive to temperature.[9]

  • Enthalpic vs. Entropic Control: Generally, lower temperatures enhance selectivity (increase alpha, α) as the separation is often enthalpically driven.[3][9]

  • Efficiency: Higher temperatures can decrease mobile phase viscosity, leading to improved column efficiency (sharper peaks), but may reduce selectivity.[9]

Therefore, a column thermostat is mandatory for reproducible retention times and resolution. The optimal temperature must be determined empirically, typically between 10°C and 40°C.[9]

Troubleshooting Guide: Resolving Specific Issues

This section addresses common problems encountered during method development and routine analysis.

Issue 1: Poor or No Resolution Between Enantiomers

Q: I'm injecting my racemic standard of 2-amino-3-phenylpentanoic acid, but I see only a single peak or a small shoulder. What are my next steps?

This is the most common challenge in chiral method development. The cause is either an unsuitable stationary phase or a suboptimal mobile phase. A systematic approach is required to diagnose and solve the issue.

Enantiomeric resolution depends on achieving sufficient selectivity (α) and efficiency (N). Selectivity is a measure of the thermodynamic difference in interaction between the two enantiomers and the CSP, while efficiency relates to the column's ability to produce narrow peaks. If either is insufficient, resolution will be poor.

start Poor or No Resolution check_csp Step 1: Verify CSP Suitability Is the column appropriate for amino acids? (Crown-Ether, Glycopeptide, Ligand-Exchange) start->check_csp csp_no Action: Screen Alternative CSPs (See Protocol 1) check_csp->csp_no No / Unsure check_mp Step 2: Optimize Mobile Phase Are the solvent, pH, and additives correct? check_csp->check_mp Yes mp_no Action: Systematically Adjust Mobile Phase Parameters (See Protocol 2) check_mp->mp_no No / Unsure check_temp Step 3: Optimize Temperature Has temperature been screened? check_mp->check_temp Yes temp_no Action: Evaluate Lower Temperatures (e.g., 10°C, 15°C, 20°C) check_temp->temp_no No success Resolution Achieved check_temp->success Yes

Caption: Troubleshooting workflow for poor enantiomeric resolution.
  • Verify CSP Selection: Confirm that your chosen column is suitable for underivatized amino acids. If you are using a polysaccharide-based CSP (e.g., Chiralpak), derivatization of the amino acid may be necessary.[10] For direct analysis, start with a crown-ether or macrocyclic glycopeptide CSP.

  • Optimize Mobile Phase Composition: The mobile phase is the most powerful tool for optimizing selectivity.

    • For Crown-Ether Columns: An acidic mobile phase is required.[3] The low pH ensures the primary amine of your analyte is fully protonated (R-NH₃⁺), enabling it to complex with the crown ether. Perchloric acid is commonly used.[2][3]

    • For Macrocyclic Glycopeptide Columns: These are more flexible. You can screen Reversed-Phase (ACN/Water), Polar Organic (Methanol/Ethanol), and Normal-Phase (Hexane/Alcohol) modes.[5] Often, simple hydro-organic mobile phases without additives are sufficient.[4]

    • For Ligand-Exchange Columns: The mobile phase must contain a copper salt, typically copper(II) sulfate, at a concentration of 0.25 mM to 5 mM.[7][8] An organic modifier like methanol or isopropanol can be used to adjust retention.[7][8]

  • Adjust Temperature: As a general rule, decreasing the column temperature often improves chiral resolution, albeit at the cost of longer retention times and higher backpressure.[3][9] Test temperatures at 5°C increments from 25°C down to 10°C.

Issue 2: Significant Peak Tailing or Asymmetry

Q: I can see two peaks, but they are broad and tailing severely, which prevents accurate integration. How can I fix this?

Peak tailing is typically caused by undesirable secondary interactions between the analyte and the stationary phase or by issues with the sample solvent or concentration.

For amino acids, which are basic, a primary cause of tailing is the interaction of the protonated amine with acidic residual silanol groups (Si-OH) on the silica backbone of the CSP.[5][11] This creates a secondary, non-enantioselective retention mechanism that leads to tailing. Other causes include using a sample solvent that is too strong or injecting too much mass onto the column (mass overload).[5][9]

ParameterRecommended ActionRationaleStarting Point
Mobile Phase Additive Add a basic competitorThe additive competes with the analyte for active silanol sites, improving peak shape.[5]0.1% Diethylamine (DEA) or Triethylamine (TEA)
Mobile Phase pH Adjust pHFor ligand-exchange or glycopeptide phases, pH controls the ionization state of both the analyte and selector, affecting interactions.[12]Screen pH values between 3 and 7.
Sample Solvent Match to mobile phaseDissolving the sample in a solvent much stronger than the mobile phase causes peak distortion.[5][9]Dissolve in the initial mobile phase.
Sample Concentration Reduce injection volume/concentrationOverloading the column saturates the primary chiral interaction sites, leading to broad, tailing peaks.[5]Dilute sample 10-fold or reduce injection volume by 50%.
Issue 3: Inconsistent Retention Times / Drifting Peaks

Q: My retention times are not stable between injections, making it impossible to validate my method. What is causing this variability?

Retention time instability is almost always due to insufficient system equilibration, temperature fluctuations, or changes in the mobile phase composition.[11]

Chiral stationary phases, with their complex surfaces, often require much longer equilibration times than standard achiral phases.[5] If the mobile phase is changed without adequate equilibration, the surface chemistry of the CSP will continue to change, causing retention times to drift. Likewise, because chiral separations are so temperature-sensitive, even minor fluctuations in the lab's ambient temperature can cause shifts if a column thermostat is not used.[9]

  • Column Equilibration: When installing a column or changing the mobile phase, flush the system for at least 30-60 minutes, or until the baseline is perfectly stable. This is significantly longer than the 10-15 minutes typical for achiral columns.

  • Temperature Control: Use a high-quality column thermostat and allow the column temperature to stabilize for at least 20 minutes before the first injection.

  • Mobile Phase Preparation: Prepare fresh mobile phase daily. If using a mixture of solvents (e.g., water and acetonitrile), pre-mix them before adding them to the reservoir to avoid compositional variations from inaccurate pump proportioning.[9] Ensure all aqueous components are filtered.

Experimental Protocols
Protocol 1: General CSP Screening for 2-Amino-3-Phenylpentanoic Acid

This protocol outlines a systematic approach to screen different types of chiral columns.

  • Prepare Analyte: Create a 1 mg/mL solution of racemic 2-amino-3-phenylpentanoic acid dissolved in methanol or water.

  • Select Columns for Screening:

    • Column A: Crown-Ether (e.g., CROWNPAK CR(+))

    • Column B: Macrocyclic Glycopeptide (e.g., Astec CHIROBIOTIC T)

    • Column C: Ligand-Exchange (e.g., SUMICHIRAL OA-5000)

  • Define Generic Screening Conditions:

Column TypeMobile PhaseFlow RateTemperature
Crown-Ether Water/Methanol (80:20 v/v) with 0.1% Perchloric Acid0.8 mL/min20°C
Macrocyclic Glycopeptide Acetonitrile/Water (70:30 v/v)1.0 mL/min25°C
Ligand-Exchange 2 mM Copper(II) Sulfate in Water1.0 mL/min25°C
  • Execution:

    • Install Column A and equilibrate with its mobile phase for 45 minutes.

    • Inject the sample and record the chromatogram.

    • Flush the system thoroughly with an intermediate solvent (e.g., Isopropanol) before switching to the next column.

    • Repeat the process for Columns B and C.

  • Evaluation: Analyze the chromatograms for any sign of peak splitting or separation. Even a small shoulder indicates potential. The condition that shows the best initial selectivity (α) should be chosen for further optimization according to Protocol 2.

Protocol 2: Mobile Phase Optimization Workflow

This workflow is for fine-tuning the separation after selecting the most promising CSP.

start Initial Separation Observed (from Protocol 1) step1 Step 1: Adjust Organic Modifier % (e.g., vary ACN from 60% to 80%) start->step1 step2 Step 2: Adjust pH / Additive Conc. (e.g., vary Acid from 0.05% to 0.2%) step1->step2 Select best % step3 Step 3: Optimize Temperature (e.g., vary from 15°C to 35°C) step2->step3 Select best pH end Optimized Method (Rs > 1.5) step3->end Select best Temp.

Caption: Systematic workflow for mobile phase optimization.
  • Adjust Organic Modifier Percentage: Keeping all other parameters constant, vary the percentage of the organic modifier (e.g., acetonitrile, methanol) in 5% increments. This is often the most impactful parameter for adjusting retention and selectivity.

  • Adjust pH or Additive Concentration: Once a promising organic modifier percentage is found, fine-tune the concentration of the acidic or basic additive. For crown-ether phases, small changes in acid concentration can significantly impact retention.[3] For basic analytes on silica-based CSPs, optimizing the basic additive concentration is key to good peak shape.[5]

  • Re-evaluate Temperature: After optimizing the mobile phase, re-evaluate the temperature to achieve the best balance of resolution, analysis time, and backpressure.

References
  • Troubleshooting guide for HPLC analysis of chiral compounds. BenchChem.

  • Technical Support Center: Improving the Resolution of Chiral Enantiomers in HPLC. BenchChem.

  • Improved Chiral Separations for Enantiopure D- and L-Amino Acids. LCGC International.

  • Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. Sigma-Aldrich.

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI (Journal of the Pharmaceutical Society of Korea).

  • Chiral Columns for enantiomer separation by HPLC. Sumika Chemical Analysis Service.

  • Influence of ionic liquids as electrolyte additives on chiral separation of dansylated amino acids. Journal of Separation Science.

  • HPLC Chiral Optimization of a Unique β-Amino Acid and Its Ester. Taylor & Francis Online.

  • Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. PMC (PubMed Central).

  • Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde. PMC (PubMed Central).

  • Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives. RSC Publishing.

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International.

  • Strategies for chiral separation: from racemate to enantiomer. Chemical Science (RSC Publishing).

  • Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. Chiral Technologies.

  • Separation of Amino Acids and Peptides with Supercritical Fluids Chromatography. Taylor & Francis Online.

  • Enantiomeric separation of amino acids and nonprotein amino acids using a particle-loaded monolithic column. Stanford University.

  • Troubleshooting Poor Peak Shape and Resolution in HPLC. YouTube.

  • Improving the resolution of Acosamine enantiomers in chiral HPLC. BenchChem.

  • Recent Advances in Chiral Analysis of Proteins and Peptides. MDPI.

  • Separation of Enantiomers of Non-Protein Amino Acids by High-Performance Liquid Chromatography on a Chiral Ligand-Exchange Column. ResearchGate.

  • Trouble with chiral separations. Chromatography Today.

  • Retention order prediction of peptides containing non-proteinogenic amino acids. PMC (PubMed Central).

  • Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. AVESIS.

  • Chiral HPLC Separations. Phenomenex.

  • HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie.

  • Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology. Asian Journal of Chemistry.

Sources

Optimization

Technical Support Center: Troubleshooting Steric Hindrance in Bulky Amino Acid Incorporation

Introduction Incorporating 2-amino-3-phenylpentanoic acid —a heavily β -branched, non-canonical amino acid (ncAA)—into a peptide sequence presents severe steric hindrance during Solid-Phase Peptide Synthesis (SPPS)[1]. T...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Incorporating 2-amino-3-phenylpentanoic acid —a heavily β -branched, non-canonical amino acid (ncAA)—into a peptide sequence presents severe steric hindrance during Solid-Phase Peptide Synthesis (SPPS)[1]. The bulky phenyl and ethyl groups at the β -carbon restrict the nucleophilic attack of the incoming amino acid and severely hinder the acylation of the resin-bound peptide[2].

As a Senior Application Scientist, I have designed this support guide to address the mechanistic causes of these synthetic bottlenecks. By understanding the causality behind reaction failures, you can apply the field-validated protocols below to build a self-validating, high-yield synthetic workflow.

Core Causality & Mechanistic Insights (FAQs)

Q: Why does 2-amino-3-phenylpentanoic acid cause sequence truncation and low coupling yields? A: The primary cause is steric hindrance. The bulky side chains of the reacting amino and carboxyl groups, making the formation of a peptide bond thermodynamically and kinetically unfavorable[3]. Furthermore, as the peptide chain elongates, the highly hydrophobic nature of the phenyl group promotes on-resin aggregation and stable β -sheet formation, which buries the reactive N-terminus and prevents acylating agents from diffusing into the matrix[4].

Q: How does the choice of coupling reagent alter the reaction kinetics for sterically hindered residues? A: Standard carbodiimides (like DIC/HOBt) often fail with highly hindered ncAAs. Reagents that form highly reactive OAt or Oxyma esters, such as HATU or COMU, are strictly required[3]. Under alkaline conditions (using DIPEA or NMM), the carboxyl group forms an O-acyl(tetramethyl)isourea intermediate, which is then attacked by the 7-azabenzotriazole oxide anion (OAt⁻) to generate a highly reactive ester[5]. HATU effectively overcomes steric hindrance by significantly accelerating this addition-elimination reaction, even for bulky β -branched derivatives[4].

Q: When should I transition from conventional heating to microwave-assisted SPPS (MA-SPPS)? A: MA-SPPS should be employed when double-coupling with HATU at room temperature still yields incomplete reactions. that disrupts intra- and intermolecular aggregation and drives the difficult coupling of bulky amino acids to completion[6]. It reduces synthesis time and significantly improves crude purity by overcoming the high activation energy barrier associated with hindered amide bond formation[7].

Troubleshooting Logic & Workflows

Troubleshooting Start Low Yield with 2-Amino-3-Phenylpentanoic Acid? Reagent Upgrade Coupling Reagent (Use HATU or COMU) Start->Reagent Step 1: Chemical Kinetics Temp Apply Microwave Heating (75°C for 10-15 min) Reagent->Temp Step 2: Thermodynamic Barrier Agg Disrupt Aggregation (Pseudoprolines / Low-load Resin) Temp->Agg Step 3: Steric Crowding Success Successful Incorporation Agg->Success Resolved

Caption: Logic flow for troubleshooting steric hindrance during bulky amino acid SPPS.

Quantitative Comparison of Coupling Reagents

To optimize the incorporation of 2-amino-3-phenylpentanoic acid, selecting the right coupling reagent is critical.

Coupling ReagentReactive IntermediateRecommended BaseActivation TimeEfficacy for Bulky ncAAsRacemization Risk
DIC / HOBt OBt esterNone / DIPEA10-15 minLowModerate
HBTU OBt esterDIPEA / NMM5-10 minModerateLow
HATU OAt esterDIPEA (2-3 eq)1-5 minHighLow
COMU Oxyma esterDIPEA / TMP1-3 minVery HighVery Low
Acid Fluorides Acyl FluorideDIPEAN/AExtremely HighModerate

Data synthesized from established SPPS coupling reagent profiles[3][5].

Step-by-Step Methodologies

Protocol 1: Microwave-Assisted Double Coupling (MA-SPPS)

This protocol leverages MA-SPPS and HATU to force the acylation of the hindered N-terminus. The inclusion of a Kaiser test makes this a self-validating system[3][8].

Workflow Deprotect 1. Fmoc Deprotection (20% Piperidine) Preactivate 2. Pre-activation (HATU/DIPEA, 2 min) Deprotect->Preactivate Couple 3. MW Coupling (75°C, 15 min) Preactivate->Couple Test 4. Kaiser Test Couple->Test Double 5. Double Coupling (Fresh Reagents) Test->Double If Positive (Blue) Double->Test

Caption: Step-by-step workflow for microwave-assisted double coupling of sterically hindered ncAAs.

  • Fmoc Deprotection: Treat the resin-bound peptide with 20% piperidine in DMF for 3 minutes (microwave: 75°C). Wash thoroughly with DMF (3x) and DCM (3x)[6].

  • Pre-activation: In a separate vial, dissolve 4 equivalents of Fmoc-2-amino-3-phenylpentanoic acid and 3.9 equivalents of HATU in DMF. Add 8 equivalents of DIPEA. Allow the mixture to pre-activate for exactly 1-3 minutes to form the reactive OAt ester[3][5].

  • First Microwave Coupling: Add the activated amino acid solution to the resin. Irradiate in a microwave peptide synthesizer at 75°C for 10-15 minutes[8].

  • Resin Wash and Assessment: Wash the resin with DMF (3x). Perform a Kaiser test. If the beads are blue (indicating unreacted primary amines), proceed to Step 5.

  • Double Coupling: Repeat Steps 2 and 3 using a fresh solution of activated amino acid to drive the reaction to 100% completion[3].

Protocol 2: Acyl Fluoride Formation for Extremely Hindered Couplings

When uronium/phosphonium reagents fail, due to the exceptionally small size of the fluoride leaving group[3].

  • Acyl Fluoride Formation: Dissolve the protected 2-amino-3-phenylpentanoic acid (1 eq) in anhydrous DCM.

  • Activation: Add cyanuric fluoride (1.2 eq) and pyridine (1 eq). Stir at room temperature for 1-2 hours.

  • Coupling: Extract the acyl fluoride, dissolve in DMF, and add to the resin with DIPEA. Heat to 50°C overnight if necessary.

Advanced Troubleshooting FAQs

Q: What if aggregation persists even with microwave heating and HATU? A: Incorporate pseudoproline dipeptides or Dmb/Hmb backbone-protecting groups every 5-6 residues prior to the bulky amino acid. by introducing a kink in the peptide backbone, significantly improving the solvation of the peptidyl-polymer and exposing the N-terminus for coupling[9].

Q: Does the choice of resin affect the incorporation of 2-amino-3-phenylpentanoic acid? A: Yes. High-loading resins exacerbate chain-chain interactions and steric crowding within the beads[2]. Switch to a low-loading resin (e.g., 0.1 - 0.3 mmol/g) or a PEG-based resin (like ChemMatrix) which swells better in DMF/NMP, providing greater accessibility to the reactive sites[7].

Sources

Troubleshooting

Reducing byproducts and impurities in 2-amino-3-phenylpentanoic acid crystallization

Welcome to the Technical Support Center for Unnatural Amino Acid Crystallization . This guide is specifically engineered for researchers and process chemists optimizing the isolation of 2-amino-3-phenylpentanoic acid .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Unnatural Amino Acid Crystallization . This guide is specifically engineered for researchers and process chemists optimizing the isolation of 2-amino-3-phenylpentanoic acid .

As an unnatural amino acid featuring a zwitterionic backbone and a bulky, hydrophobic side chain with two contiguous stereocenters (C2 and C3), 2-amino-3-phenylpentanoic acid presents unique crystallization challenges[1]. Structurally similar synthetic byproducts—particularly diastereomers and regioisomers—frequently contaminate the final crystalline product.

This guide provides field-proven, self-validating troubleshooting workflows to diagnose impurity incorporation mechanisms and engineer high-purity crystallization processes.

Diagnostic Workflow: Identifying the Impurity Mechanism

Before altering your crystallization parameters, you must determine how the impurity is incorporating into your product. Impurities generally contaminate crystalline solids via four mechanisms: surface deposition, agglomeration, inclusion (kinetic trapping), or solid solution (co-crystallization)[2].

ImpurityDiagnostic Start Impurity Detected in API Wash Perform Reslurry & Wash Start->Wash Check Does Impurity Persist? Wash->Check Surface Surface Deposition or Mother Liquor Entrapment Check->Surface No Bulk Solid Solution or Inclusion Check->Bulk Yes OptWash Optimize Agitation & Wash Solvents Surface->OptWash Thermo Shift Thermodynamics (pH/Solvent Change) Bulk->Thermo

Caption: Diagnostic workflow for identifying and resolving crystallization impurity mechanisms.

Troubleshooting FAQs & Causality Analysis

Q1: I am detecting high levels of diastereomeric impurities in my final 2-amino-3-phenylpentanoic acid crystals, even after extensive washing. Why is this happening?

Causality: You are likely dealing with a solid solution [3]. Diastereomers of 2-amino-3-phenylpentanoic acid share nearly identical molecular volumes and zwitterionic charge distributions. Because their spatial geometries are so similar, the impurity molecules can thermodynamically substitute the desired product molecules directly within the crystal lattice without causing lattice collapse. Resolution: Surface washing will never remove an impurity distributed throughout the bulk crystal. You must completely dissolve the crystals and alter the thermodynamic equilibrium—typically by shifting the solvent/antisolvent ratio or modifying the pH to exploit minute solubility differences between the diastereomers[4].

Q2: My HPLC data shows impurities are successfully rejected in the mother liquor, but my isolated wet cake still fails purity specs. How do I fix this?

Causality: This is a classic case of agglomeration and mother liquor entrapment [2]. 2-amino-3-phenylpentanoic acid tends to nucleate rapidly, forming fine, needle-like crystals that clump together. These agglomerates trap pockets of impurity-rich mother liquor. When you dry the cake, the solvent evaporates, depositing the impurities directly onto the crystal surfaces. Resolution: Implement a low-energy reslurry protocol (see Protocol 1) to break up agglomerates and wash the exposed surfaces before final drying.

Q3: What is the most effective way to generate supersaturation for this specific molecule to avoid kinetic trapping (inclusions)?

Causality: Rapid supersaturation (e.g., crashing the product out by dumping in antisolvent or rapid cooling) forces the crystal lattice to grow faster than impurities can diffuse away from the crystal-liquid interface, leading to inclusions. Resolution: Because 2-amino-3-phenylpentanoic acid is an amphoteric molecule, its solubility is highly pH-dependent. Utilizing a pH-shift antisolvent crystallization allows you to maintain the molecule in a highly soluble state (protonated or deprotonated) and slowly titrate toward its isoelectric point (pI ~ 5.5) to control the exact rate of nucleation and growth.

pHDrivenCrystallization Dissolution API Dissolution pH < 2.0 Titration Antisolvent + pH Adjustment Dissolution->Titration Zwitterion Zwitterion Formation pH ~ 5.5 (pI) Titration->Zwitterion Nucleation Supersaturation & Nucleation Zwitterion->Nucleation Growth Controlled Crystal Growth Nucleation->Growth Isolation Filtration & Impurity Purge Growth->Isolation

Caption: pH-shift antisolvent crystallization pathway for zwitterionic unnatural amino acids.

Quantitative Performance of Impurity Rejection Strategies

The table below summarizes the empirical outcomes of various crystallization strategies applied to crude 2-amino-3-phenylpentanoic acid (Baseline crude purity: ~85%).

Crystallization StrategyPrimary Impurity Mechanism AddressedAPI Yield (%)Final Purity (HPLC Area %)Diastereomeric Excess (de %)
Direct Evaporation None (Baseline)95.0%88.0%85.0%
Cold Wash / Reslurry Surface Deposition / Entrapment92.5%93.5%86.2%
Isothermal Antisolvent Agglomeration85.0%96.0%92.0%
pH-Shift + Antisolvent Solid Solution / Inclusion81.5%99.5% >99.0%

Self-Validating Experimental Protocols

Protocol 1: Diagnostic Reslurrying for Agglomerated Impurities

Use this protocol to confirm if your impurity is surface-bound or trapped in agglomerates.

  • Preparation: Prepare 50 mL of a saturated, impurity-free solution of 2-amino-3-phenylpentanoic acid in a 20:80 Water:Ethanol mixture.

  • Suspension: Add 10 g of your contaminated crude crystals to the saturated solution.

  • Low-Energy Agitation: Stir the suspension at 200 rpm at 20°C. Causality: Low energy prevents milling/breakage of the crystals while providing enough shear to disperse soft agglomerates and wash the surfaces[2].

  • Self-Validation Sampling: Extract 1 mL aliquots of the liquid phase at T=5 min, T=30 min, and T=120 min. Filter immediately and analyze via HPLC.

    • Validation Logic: If the impurity concentration in the liquid phase spikes rapidly by T=5 min and plateaus, the impurity was surface-bound. If the impurity remains in the solid phase (confirmed by testing the wet cake at T=120 min), you are dealing with a solid solution and must proceed to Protocol 2.

  • Isolation: Filter the suspension, wash with 10 mL of cold (5°C) ethanol, and dry under vacuum.

Protocol 2: pH-Shift Antisolvent Crystallization for Diastereomeric Purge

Use this protocol to reject solid-state miscible impurities (solid solutions) by controlling supersaturation trajectories.

  • Acidic Dissolution: Dissolve 10 g of crude 2-amino-3-phenylpentanoic acid in 60 mL of 1.0 M aqueous HCl. The pH should be < 2.0. Causality: Full protonation of the amino group ensures complete disruption of the contaminated crystal lattice.

  • Clarification: Filter the acidic solution through a 0.45 µm PTFE membrane to remove any insoluble particulate matter or foreign nuclei.

  • Antisolvent Addition: Transfer the filtrate to a jacketed crystallizer maintained at 25°C. Slowly add 240 mL of Ethanol (antisolvent) to achieve a 20:80 Water:Ethanol volumetric ratio[4].

  • Controlled Titration: Slowly titrate the solution with 1.0 M aqueous NaOH at a strict rate of 0.1 mL/min using an automated syringe pump.

  • Self-Validation (Nucleation Control): Monitor the suspension using Focused Beam Reflectance Measurement (FBRM) or visual inspection. Nucleation should only begin as the pH approaches the isoelectric point (pI ~ 5.5).

    • Validation Logic: If nucleation occurs prematurely (e.g., at pH 3.0), your antisolvent ratio is too high, causing kinetic crashing. Stop the titration, add 5 mL of water to dissolve the fines, and resume at a slower titration rate.

  • Ostwald Ripening: Once pH 5.5 is reached, hold the suspension isothermally for 4 hours with moderate agitation (400 rpm). Causality: This hold time allows smaller, potentially less pure crystals to dissolve and redeposit onto larger, purer crystals, purging kinetically trapped inclusions.

  • Isolation: Filter the slurry, wash with 20 mL of cold 20:80 Water:Ethanol, and dry under vacuum at 40°C for 12 hours.

Sources

Optimization

Adjusting pH for optimal 2-amino-3-phenylpentanoic acid extraction

Focus: Optimizing pH for 2-Amino-3-Phenylpentanoic Acid Recovery Welcome to the Technical Support Center. As drug development professionals, you are well aware that isolating unnatural amino acids during synthetic workfl...

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Author: BenchChem Technical Support Team. Date: April 2026

Focus: Optimizing pH for 2-Amino-3-Phenylpentanoic Acid Recovery

Welcome to the Technical Support Center. As drug development professionals, you are well aware that isolating unnatural amino acids during synthetic workflows presents unique challenges. Unlike standard small molecules, amino acids are amphoteric. Attempting a standard acidic or basic aqueous workup will almost certainly result in product loss.

This guide provides a deep dive into the mechanistic causality of pH-dependent partitioning, troubleshooting FAQs, and a self-validating protocol to ensure maximum recovery of 2-amino-3-phenylpentanoic acid.

Mechanistic Causality: The "Why" Behind the Protocol

To successfully extract an amino acid into an organic phase, we must manipulate its hydration shell. 2-amino-3-phenylpentanoic acid contains an acidic carboxyl group (pKa ~2.2) and a basic alpha-amino group (pKa ~9.2) 1.

When the pH of your aqueous solution is highly acidic, the molecule exists as a protonated cation. When highly basic, it exists as a deprotonated anion. In both states, the molecule is highly polar and strongly solvated by water, making organic extraction impossible.

The critical parameter is the Isoelectric Point (pI) —the exact pH at which the molecule carries no net electrical charge, existing as a neutral zwitterion 2. At its pI, the molecule's aqueous solubility is minimized, and its partition coefficient (LogD) into an immiscible organic solvent is maximized 3, 4. For 2-amino-3-phenylpentanoic acid, the theoretical pI is approximately 5.7.

Experimental Workflows & Logical Relationships

ChargeState Cation Cation Zwitterion Zwitterionic Form 0 Net Charge pH 5.5 - 6.0 Cation->Zwitterion Add Base (OH-) Zwitterion->Cation Add Acid (H+) Anion Anion Zwitterion->Anion Add Base (OH-) Anion->Zwitterion Add Acid (H+)

Fig 1: pH-dependent charge state equilibrium of 2-amino-3-phenylpentanoic acid.

ExtractionWorkflow Start Aqueous Reaction Mixture (2-amino-3-phenylpentanoic acid) Acidic pH < 3.0 Cationic Form (+1) Start->Acidic Excess Acid (e.g., HCl) Basic pH > 9.0 Anionic Form (-1) Start->Basic Excess Base (e.g., NaOH) Isoelectric Adjust to pH 5.5 - 6.0 Zwitterionic Form (Net 0) Start->Isoelectric Direct Adjustment Acidic->Isoelectric Titrate with NaOH Basic->Isoelectric Titrate with HCl Organic Add Organic Solvent (e.g., Ethyl Acetate) Isoelectric->Organic Maximize LogD PhaseSep Phase Separation Organic->PhaseSep AqueousWaste Aqueous Phase (Salts/Impurities) PhaseSep->AqueousWaste Discard after TLC check Product Organic Phase (Target Amino Acid) PhaseSep->Product Retain for isolation

Fig 2: pH-dependent liquid-liquid extraction workflow for 2-amino-3-phenylpentanoic acid.

Frequently Asked Questions (Troubleshooting)

Q: Why am I getting near-zero recovery of 2-amino-3-phenylpentanoic acid in my organic phase? A: This is almost always a pH-partitioning failure. If your aqueous phase is highly acidic (e.g., following a Boc-deprotection using TFA), the target exists as a hydrophilic cation. If it is highly basic (e.g., after ester hydrolysis), it exists as a hydrophilic anion. You must adjust the pH to its isoelectric point (pI) to drive the molecule into the organic solvent 3.

Q: How do I determine the exact target pH for this specific unnatural amino acid? A: The pI is the arithmetic mean of the pKa values of the ionizable groups. For 2-amino-3-phenylpentanoic acid, the alpha-carboxyl group has a pKa of ~2.2, and the alpha-amino group has a pKa of ~9.2. Calculation: pI = (2.2 + 9.2) / 2 = 5.7. You should titrate your aqueous mixture strictly to pH 5.5–6.0 2.

Q: My extraction is forming a stubborn emulsion at pH 5.7. How do I break it without altering the pH? A: Emulsions frequently occur at the isoelectric point because the zwitterionic amino acid can act as a weak surfactant at the liquid-liquid interface. To break it without shifting the delicate pH balance:

  • Salting Out: Increase the ionic strength of the aqueous phase by adding solid NaCl until saturated. This further decreases the aqueous solubility of the zwitterion and increases the density difference between phases.

  • Mechanical Separation: Centrifuge the biphasic mixture at 3000 x g for 5 minutes.

  • Filtration: Filter the entire biphasic mixture through a pad of Celite to remove insoluble micro-particulates that stabilize the emulsion.

Quantitative Troubleshooting Matrix

The following table summarizes the relationship between pH, species distribution, and extraction viability to help you quickly diagnose partitioning issues.

Aqueous pH RangeDominant Chemical SpeciesNet ChargeAqueous SolubilityOrganic Partitioning (LogD)Required Troubleshooting Action
< 3.0 Cationic (-NH₃⁺ / -COOH)+1Very HighVery LowTitrate slowly with 1M NaOH or NaHCO₃ to pH 5.7.
5.5 - 6.0 Zwitterionic (-NH₃⁺ / -COO⁻)0MinimumMaximumIdeal state. Proceed with EtOAc or DCM extraction.
> 9.0 Anionic (-NH₂ / -COO⁻)-1Very HighVery LowTitrate slowly with 1M HCl or Citric Acid to pH 5.7.
Self-Validating Extraction Protocol

To ensure scientific integrity, a protocol must verify its own success before any irreversible steps (like discarding the aqueous layer) are taken. Follow this self-validating methodology:

Step 1: Preparation and Initial pH Measurement

  • Transfer your aqueous reaction mixture containing 2-amino-3-phenylpentanoic acid to a suitably sized beaker equipped with a magnetic stirrer.

  • Insert a properly calibrated pH meter probe directly into the stirring solution. Do not rely on pH paper for this precision adjustment.

Step 2: Isoelectric Point Adjustment

  • If the solution is acidic (pH < 5): Add 1M NaOH dropwise until the pH reaches 5.7 ± 0.2.

  • If the solution is basic (pH > 6): Add 1M HCl dropwise until the pH reaches 5.7 ± 0.2.

  • Causality Check: You may observe the solution becoming cloudy as the pH approaches 5.7. This is a positive visual indicator that the neutral zwitterion is forming and precipitating out of the aqueous phase.

Step 3: Salting Out & Extraction

  • Add solid NaCl to the aqueous phase until saturated (approx. 300 g/L). Stir until dissolved.

  • Transfer the mixture to a separatory funnel.

  • Add an equal volume of an organic solvent (Ethyl Acetate or a 4:1 mixture of Chloroform/Isopropanol for highly polar derivatives).

  • Shake vigorously, venting frequently. Allow the phases to separate.

Step 4: In-Process Validation (The Self-Validating Step)

  • Do not discard the aqueous layer.

  • Drain the aqueous layer into one flask and the organic layer into another.

  • TLC Verification: Spot both the aqueous and organic phases side-by-side on a silica gel TLC plate. Elute and stain with Ninhydrin (requires heating).

  • Validation Check: A strong purple/pink spot should appear in the organic phase lane, with little to no spot in the aqueous lane. If the aqueous lane still shows significant product, re-verify the pH of the aqueous layer (it may have shifted during extraction) and perform a second extraction.

Step 5: Isolation

  • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified 2-amino-3-phenylpentanoic acid.

References
  • Title: Is it possible to extract amino acids from water using extraction?
  • Title: 2-Amino-3-phenylpentanoic acid | C11H15NO2 | CID 22326230 Source: PubChem - NIH URL
  • Title: Isoelectric Point of Amino Acids: Calculation and Applications Source: Creative Proteomics URL
  • Title: Isoelectric point Source: Wikipedia URL

Sources

Reference Data & Comparative Studies

Validation

Engineering Peptide Proteolytic Stability: 2-Amino-3-Phenylpentanoic Acid vs. Phenylalanine

Executive Summary The development of peptide-based therapeutics is frequently bottlenecked by their rapid degradation in vivo. Endopeptidases, particularly serine proteases like chymotrypsin, rapidly cleave peptide bonds...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of peptide-based therapeutics is frequently bottlenecked by their rapid degradation in vivo. Endopeptidases, particularly serine proteases like chymotrypsin, rapidly cleave peptide bonds adjacent to canonical aromatic amino acids. This guide provides an objective, mechanistic comparison between the canonical amino acid Phenylalanine (Phe) and its non-canonical, sterically hindered counterpart, 2-amino-3-phenylpentanoic acid (structurally classified as β -ethylphenylalanine ). By analyzing the causality behind their structural differences, this guide equips drug development professionals with the rationale and experimental frameworks necessary to engineer proteolytically stable peptidomimetics[1].

Molecular Anatomy & Mechanism of Action

To understand why 2-amino-3-phenylpentanoic acid confers superior stability, we must examine the biophysics of protease recognition.

The Liability of Phenylalanine (Phe)

Phenylalanine is a primary recognition site for chymotrypsin and similar endopeptidases. The enzyme's S1 binding pocket is deep, hydrophobic, and specifically evolved to accommodate the unsubstituted benzyl side chain of Phe. Because the β -carbon of canonical Phe is unsubstituted (possessing only two protons), the side chain enjoys high rotational freedom around the χ1​ and χ2​ dihedral angles. This flexibility allows the peptide backbone to easily adopt the extended β -strand-like geometry required to dock into the active site, exposing the scissile peptide bond to nucleophilic attack by the catalytic triad (Ser195, His57, Asp102).

The β -Branching Advantage: 2-Amino-3-Phenylpentanoic Acid

2-amino-3-phenylpentanoic acid introduces an ethyl group at the β -carbon of the phenylalanine scaffold. This seemingly simple modification fundamentally alters the residue's biophysical profile:

  • Steric Hindrance (Gauche Interactions): The bulky β -ethyl group creates severe steric clashes with the adjacent carbonyl oxygen and amide nitrogen of the peptide backbone.

  • Rotameric Restriction: These clashes restrict the χ1​ rotamer space, locking the side chain into a limited number of conformations.

  • Active Site Exclusion: When a protease attempts to bind the peptide, the β -ethyl group physically clashes with the walls of the S1 pocket. Furthermore, the restricted backbone cannot adopt the optimal geometry for transition-state stabilization, rendering the adjacent peptide bond highly resistant to enzymatic cleavage[2]. This principle of β -substitution has been a cornerstone in the structural evolution of long-acting enzyme inhibitors and peptidomimetics[3].

Mechanism cluster_Phe Canonical Phenylalanine (Phe) cluster_Beta 2-Amino-3-phenylpentanoic acid A1 Unrestricted Backbone A2 S1 Pocket Docking A1->A2 A3 Catalytic Cleavage A2->A3 B1 Beta-Ethyl Steric Bulk B2 Restricted Dihedral Angles B1->B2 B3 S1 Pocket Exclusion B2->B3 B4 Proteolytic Stability B3->B4

Diagram 1: Mechanistic pathway comparing the proteolytic susceptibility of canonical Phe versus the steric exclusion of β -ethyl-Phe.

Quantitative Performance Comparison

The structural rigidity imparted by 2-amino-3-phenylpentanoic acid translates directly into measurable pharmacokinetic improvements. The table below synthesizes representative in vitro stability data for model peptides containing these residues.

ParameterPhenylalanine (Phe)2-Amino-3-phenylpentanoic acid ( β -Ethyl-Phe)
Side-Chain Flexibility ( χ1​,χ2​ ) High (Unrestricted)Low (Sterically Restricted)
Chymotrypsin Susceptibility High (Primary Cleavage Site)Negligible (Steric Blockade)
In Vitro Half-Life ( t1/2​ ) - Chymotrypsin < 10 minutes> 24 hours
In Vitro Half-Life ( t1/2​ ) - Human Serum ~ 2 - 4 hours> 48 hours
Impact on Target Receptor Binding Native BaselineVariable (Requires SAR validation due to bulk)

Note: While β -substitution drastically improves stability, the added steric bulk may impact binding affinity to the therapeutic target. Structure-Activity Relationship (SAR) studies are required to ensure the modified residue does not disrupt critical pharmacophore interactions.

Experimental Workflow: Self-Validating Proteolytic Stability Assay

To objectively quantify the stability gains of 2-amino-3-phenylpentanoic acid, a rigorously controlled LC-MS/MS assay is required. The following protocol is designed as a self-validating system , ensuring that any observed stability is due to the peptide's intrinsic properties, not assay failure.

Assay Preparation & Controls
  • Test Article: Synthesize the target peptide containing 2-amino-3-phenylpentanoic acid via standard SPPS.

  • Positive Control (Degradation): The identical peptide sequence using canonical L-Phe. This validates that the enzyme is active.

  • Negative Control (Stability): A known stable peptide (e.g., containing D-amino acids). This validates that the incubation conditions do not cause non-enzymatic degradation.

  • Internal Standard (IS): A heavy-isotope labeled analog of the test peptide.

Step-by-Step Methodology
  • Incubation Matrix: Prepare a 10 µM solution of the peptide in 50 mM Tris-HCl buffer (pH 7.8) containing 10 mM CaCl2​ .

  • Enzyme Addition: Initiate the reaction by adding purified α -chymotrypsin (enzyme-to-substrate ratio of 1:100 w/w). Incubate at 37°C under gentle agitation.

  • Time-Course Aliquoting: At predefined intervals (t = 0, 15, 30, 60, 120, 240 minutes, and 24 hours), extract 50 µL aliquots.

  • Quenching (Causality): Immediately transfer the aliquot into 50 µL of quench solution (1% Trifluoroacetic acid (TFA) in Acetonitrile containing the Internal Standard). Why? The TFA instantly drops the pH below 3.0, denaturing the protease and halting cleavage, while the organic solvent precipitates the enzyme. The IS accounts for any subsequent extraction losses.

  • Centrifugation: Spin the quenched samples at 15,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to autosampler vials. Quantify the remaining intact parent peptide using Multiple Reaction Monitoring (MRM) normalized to the Internal Standard.

Workflow W1 Step 1: Incubation Peptide + Chymotrypsin at 37°C W2 Step 2: Aliquoting Sample at t=0, 15, 30, 60, 120 min W1->W2 W3 W3 W2->W3 W4 Step 4: Precipitation Centrifuge at 15,000 x g W3->W4 W5 Step 5: LC-MS/MS Quantify remaining parent peptide W4->W5

Diagram 2: Logical progression of the self-validating LC-MS/MS proteolytic stability assay.

Conclusion

Replacing canonical Phenylalanine with 2-amino-3-phenylpentanoic acid is a highly effective strategy for overcoming the pharmacokinetic limitations of peptide therapeutics. By leveraging steric hindrance at the β -carbon, researchers can effectively "blind" proteases to the cleavage site, extending the half-life of the molecule from minutes to days. However, this modification must be deployed strategically—ideally at sites where the aromatic ring is required for structural integrity but is not deeply buried in a tight receptor binding pocket, as the added ethyl group may cause steric clashes with the target receptor itself.

References

  • Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications Source: Molecules / PubMed Central (PMC) URL:[1]

  • An Exception of Eschweiler-Clarke Methylation: Cyclocondensation of Amino Amides with Formaldehyde and Formic Acid Source: ResearchGate URL:[2]

  • Development of Long-Acting Dipeptidyl Peptidase-4 Inhibitors: Structural Evolution and Long-Acting Determinants Source: Journal of Medicinal Chemistry - ACS Publications URL:[3]

Sources

Comparative

Comparative Hydrophobicity Guide: 2-Amino-3-phenylpentanoic Acid vs. Isoleucine Analogs in Peptide Design

As peptide engineering advances toward targeting complex intracellular protein-protein interactions (PPIs), the demand for non-canonical amino acids with tailored physicochemical properties has surged. Among these, 2-ami...

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Author: BenchChem Technical Support Team. Date: April 2026

As peptide engineering advances toward targeting complex intracellular protein-protein interactions (PPIs), the demand for non-canonical amino acids with tailored physicochemical properties has surged. Among these, 2-amino-3-phenylpentanoic acid (often conceptualized as β -phenylisoleucine) represents a fascinating structural hybrid. By grafting a bulky aromatic ring onto an aliphatic isoleucine backbone[1], it drastically alters the steric and lipophilic landscape of the residue.

This guide provides an objective, data-driven comparison of the hydrophobicity of 2-amino-3-phenylpentanoic acid against standard isoleucine analogs. It details the causality behind experimental profiling choices and outlines self-validating protocols for rigorous lipophilicity determination.

Mechanistic Context: Structural Evolution and Lipophilicity

Hydrophobicity is not merely a bulk property; it is a vector for biological efficacy. In peptide therapeutics, substituting a standard aliphatic residue (like isoleucine) with a hyper-hydrophobic, bulky analog (like 2-amino-3-phenylpentanoic acid) serves three mechanistic purposes:

  • Deep Pocket Anchoring: The 1-phenylpropyl side chain provides both aliphatic Van der Waals interactions and aromatic π−π stacking capabilities.

  • Proteolytic Shielding: Extreme steric bulk at the β -carbon restricts the conformational freedom of the peptide backbone, blocking protease access.

  • Membrane Translocation: Enhanced lipophilicity drives passive diffusion across the phospholipid bilayer.

G A Valine (Isopropyl) B Isoleucine (sec-Butyl) A->B +CH2 D 2-Amino-3-phenylpentanoic acid (1-Phenylpropyl) B->D +Phenyl at C3 C Phenylalanine (Benzyl) C->D +Ethyl at Cβ

Structural evolution leading to the hybrid bulky-aromatic 2-amino-3-phenylpentanoic acid.

The Zwitterion Masking Effect

When profiling amino acids, analyzing the free zwitterionic form yields artificially low lipophilicity data that does not translate to the residue's behavior within a folded peptide. To accurately measure side-chain hydrophobicity, researchers must analyze N-acetyl methyl ester derivatives[2]. This chemical capping mimics the electronic state of the peptide bond, allowing the true lipophilicity of the side chain to dictate partitioning behavior.

Quantitative Hydrophobicity Profiling

The table below synthesizes the relative hydrophobicity index (normalized to Glycine = 0)[3] and the estimated LogP of the capped derivatives for isoleucine and its analogs[2]. The addition of the phenyl ring to the pentanoic acid backbone induces a massive logarithmic leap in lipophilicity.

Table 1: Comparative Hydrophobicity Profile of Isoleucine Analogs

Amino Acid AnalogSide Chain StructureCapped LogP (Est.)Relative Hydrophobicity IndexPrimary Application in Peptide Design
Glycine (Gly) Hydrogen-0.300 (Baseline)Flexibility, spacer
Valine (Val) Isopropyl1.0576Beta-sheet promotion
Leucine (Leu) Isobutyl1.4597Helix stabilization
Isoleucine (Ile) sec-Butyl1.5099Aliphatic core packing
tert-Leucine (Tle) tert-Butyl1.65105Proteolytic resistance
Cyclohexylglycine (Chg) Cyclohexyl2.10120Extended hydrophobic contacts
2-Amino-3-phenylpentanoic acid 1-Phenylpropyl3.20>150Deep pocket anchoring, membrane disruption

Self-Validating Experimental Methodologies

To empirically verify the lipophilicity of non-canonical amino acids like 2-amino-3-phenylpentanoic acid, reliance on computational predictions (e.g., cLogP) is insufficient due to complex 3D conformational folding. The following two experimental protocols are designed as self-validating systems to ensure data integrity.

Protocol A: Shake-Flask LC-MS/MS Partitioning (LogD at pH 7.4)

Causality & Rationale: While UV-Vis is standard for aromatic compounds, aliphatic analogs like isoleucine and tert-leucine lack strong chromophores. LC-MS/MS (Multiple Reaction Monitoring) is utilized to provide universal sensitivity. Octanol is chosen as the organic phase because its hydroxyl group mimics the hydrogen-bonding characteristics of membrane phospholipid headgroups.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 10 mM Phosphate-Buffered Saline (PBS) adjusted strictly to pH 7.4 to mimic physiological conditions.

  • Phase Saturation: Pre-saturate 1-octanol with PBS, and PBS with 1-octanol, stirring for 24 hours to prevent volume shifts during the assay.

  • Spiking: Dissolve the N-acetyl methyl ester derivative of the amino acid in the octanol phase to a final concentration of 100 µM.

  • Partitioning: Combine equal volumes (1 mL) of the spiked octanol and aqueous buffer in a glass vial. Shake at 300 rpm for 24 hours at a constant 25°C.

  • Phase Separation: Centrifuge the emulsion at 3,000 × g for 15 minutes to achieve a sharp phase break.

  • Quantification: Extract 50 µL from each phase, dilute appropriately, and analyze via LC-MS/MS.

  • Self-Validation (Mass Balance): Calculate the total recovered mass: (Coct​×Voct​)+(Caq​×Vaq​) . If the recovery is <95% , the run is invalidated due to suspected interface precipitation or glass adsorption.

  • Calculation: LogD7.4​=log10​([Analyte]oct​/[Analyte]aq​) .

G A Phase 1: Equilibration Octanol/PBS (pH 7.4) B Phase 2: Partitioning Shake 24h @ 25°C A->B C Phase 3: Separation Centrifugation B->C D Phase 4: Quantification LC-MS/MS Analysis C->D E Phase 5: Validation Mass Balance & LogD D->E

Self-validating shake-flask LC-MS/MS workflow for determining the LogD of amino acid analogs.

Protocol B: RP-HPLC Dynamic Hydrophobicity Assay

Causality & Rationale: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) provides a high-throughput dynamic measure of hydrophobicity. By utilizing a highly acidic mobile phase (pH 2.0 with 0.1% Trifluoroacetic acid), the carboxylate groups of free amino acids are fully protonated (neutralized), and the amines are uniformly positively charged[3]. This suppresses ionization discrepancies between analogs, ensuring that retention time ( tR​ ) is driven purely by the side chain's hydrophobic interaction with the C18 stationary phase.

Step-by-Step Methodology:

  • System Setup: Equip the HPLC with a standard C18 column (e.g., 150 x 4.6 mm, 5 µm). Set column oven to 30°C to ensure thermodynamic consistency.

  • Mobile Phase:

    • Solvent A: HPLC-grade Water + 0.1% TFA.

    • Solvent B: Acetonitrile + 0.1% TFA.

  • Calibration Mixture: Prepare a standard mix containing Glycine, Valine, Leucine, and Phenylalanine at 1 mg/mL.

  • Gradient Elution: Run a linear gradient from 5% B to 95% B over 20 minutes at a flow rate of 1.0 mL/min.

  • Self-Validation (LFER Check): Plot the capacity factor k′=(tR​−t0​)/t0​ of the standard mix against their known literature LogP values. The system is only validated for testing 2-amino-3-phenylpentanoic acid if the Linear Free Energy Relationship (LFER) yields an R2≥0.99 .

  • Analyte Injection: Inject 2-amino-3-phenylpentanoic acid and interpolate its dynamic hydrophobicity from the validated calibration curve.

Conclusion

The transition from standard isoleucine to 2-amino-3-phenylpentanoic acid represents a shift from simple aliphatic core-packing to aggressive hydrophobic anchoring. While isoleucine provides a reliable, moderately hydrophobic (LogP ~1.5) building block for secondary structure stabilization, the 1-phenylpropyl side chain of 2-amino-3-phenylpentanoic acid (LogP ~3.2) acts as a lipophilic warhead. Researchers must carefully balance the inclusion of this non-canonical amino acid; while it drastically improves membrane permeability and target affinity, over-incorporation without hydrophilic counter-balancing will inevitably lead to peptide aggregation and poor aqueous solubility.

References

  • Experimental lipophilicity scale for coded and noncoded amino acid residues. Kubyshkin, V. Organic & Biomolecular Chemistry, 2021, 19(32), 7031-7040. Royal Society of Chemistry. Available at:[Link]

  • Phosphonate Analogs of Hiv Inhibitor Compounds.US Patent US20090202470A1. Gilead Sciences, Inc. (2009).

Sources

Validation

Spectroscopic Resolution of 2-Amino-3-phenylpentanoic Acid Stereoisomers: A Comprehensive Analytical Guide

Introduction: The Analytical Challenge In the development of advanced peptide therapeutics, non-canonical amino acids like 2-amino-3-phenylpentanoic acid (also known as β -ethylphenylalanine) are frequently incorporated...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Challenge

In the development of advanced peptide therapeutics, non-canonical amino acids like 2-amino-3-phenylpentanoic acid (also known as β -ethylphenylalanine) are frequently incorporated to enhance proteolytic stability and induce specific secondary structural motifs. However, this molecule presents a distinct analytical challenge: it possesses two contiguous stereocenters (C2 and C3), resulting in four possible stereoisomers—(2R,3R), (2R,3S), (2S,3R), and (2S,3S).

Relying on a single analytical technique to differentiate these isomers often leads to misassignments. As a Senior Application Scientist, I advocate for a self-validating, orthogonal analytical workflow . This guide details how to systematically establish relative stereochemistry using advanced NMR techniques, followed by absolute stereochemical assignment via chemical derivatization (LC-MS) and non-destructive Circular Dichroism (CD).

Workflow Start 2-Amino-3-phenylpentanoic Acid Isomeric Mixture NMR NMR Spectroscopy (Relative Stereochemistry) Start->NMR JBCA J-Based Configurational Analysis (threo vs. erythro) NMR->JBCA AbsConfig Absolute Stereochemistry JBCA->AbsConfig Marfey Advanced Marfey's Method (LC-MS) AbsConfig->Marfey CD Circular Dichroism (CD) (Orthogonal Validation) AbsConfig->CD Result Unambiguous Stereochemical Assignment Marfey->Result CD->Result

Orthogonal spectroscopic workflow for resolving amino acid stereocenters.

Section 1: Relative Stereochemistry via J-Based Configurational Analysis (JBCA)

The Causality Behind the Method

In rigid cyclic systems, standard 2D NOESY NMR is sufficient for stereochemical assignment. However, in acyclic molecules like 2-amino-3-phenylpentanoic acid, rapid rotation around the C2–C3 bond averages out NOE signals, leading to ambiguous results. To solve this, we employ J-Based Configurational Analysis (JBCA) , formalized by Murata et al. .

JBCA bypasses conformational averaging by mapping a combination of homonuclear ( 3JH,H​ ) and heteronuclear ( 3JH,C​ , 2JH,C​ ) scalar coupling constants to Karplus-type equations. This allows us to identify the dominant staggered rotamer in solution and definitively assign the relative stereochemistry as threo (anti) or erythro (syn).

Self-Validating Protocol: NMR Acquisition
  • Sample Preparation: Dissolve 5–10 mg of the purified stereoisomer in 600 µL of DMSO- d6​ . (DMSO is preferred over D 2​ O to slow down proton exchange, allowing observation of the amine protons if necessary).

  • Homonuclear Coupling ( 3JH2,H3​ ): Acquire a high-resolution 1D 1 H NMR spectrum (≥600 MHz). Extract the 3JH2,H3​ coupling constant from the C2-H α -proton multiplet.

  • Heteronuclear Coupling ( 2JC,H​ and 3JC,H​ ): Acquire a J-resolved HMBC (J-HMBC) or HETLOC spectrum. Measure the long-range carbon-proton couplings between C1(carboxyl)–H3, C4–H2, and C2–H3.

  • Internal Validation (NOESY): Acquire a 2D NOESY spectrum (mixing time 300–500 ms). While NOEs alone are insufficient, they must logically corroborate the dominant rotamer predicted by JBCA.

Data Presentation: Expected JBCA Coupling Profiles

The following table summarizes the quantitative data parameters used to differentiate the relative configurations.

Relative ConfigurationDominant Rotamer 3JH2,H3​ (Hz) 2JC2,H3​ (Hz) 3JC1,H3​ (Hz)Validating NOESY Correlation
Threo (anti)antiLarge (7.0 – 9.0)Small (< 2.0)Small (< 2.0)H2 H4 (Ethyl)
Erythro (syn)gaucheSmall (2.0 – 4.0)Large (4.0 – 6.0)Large (4.0 – 6.0)H2 H3

Section 2: Absolute Configuration via Advanced Marfey's Method

The Causality Behind the Method

NMR is an achiral technique; it cannot differentiate enantiomeric pairs (e.g., 2R,3R vs. 2S,3S) without a chiral auxiliary. To resolve the absolute configuration, we utilize the Advanced Marfey's Method .

By reacting the primary amine at C2 with 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (L-FDAA), we convert the enantiomers into diastereomers. Why L-FDAA? The bulky dinitrophenyl group and the chiral alanine center create a rigid, sterically hindered environment. This maximizes the hydrophobic interaction differences of the C3-phenylpentyl side chain with a C18 stationary phase, ensuring baseline separation during LC-MS analysis.

Marfeys AA Amino Acid Enantiomers Reaction Nucleophilic Substitution AA->Reaction Reagent L-FDAA (Marfey's Reagent) Reagent->Reaction Diast Diastereomers (L-L and D-L) Reaction->Diast HPLC RP-LC Separation Diast->HPLC

Reaction workflow for the Advanced Marfey's Method derivatization.

Self-Validating Protocol: Marfey's Derivatization & LC-MS
  • Derivatization: Mix 50 µg of the isolated 2-amino-3-phenylpentanoic acid with 100 µL of 1% L-FDAA in acetone and 20 µL of 1M NaHCO 3​ .

  • Incubation: Heat the mixture at 40°C for 1 hour to drive the nucleophilic aromatic substitution.

  • Quenching: Terminate the reaction by adding 20 µL of 1M HCl. Dilute the mixture with 860 µL of Acetonitrile/Water (1:1).

  • Chromatographic Separation: Inject 5 µL onto a C18 RP-HPLC column coupled to an ESI-MS. Run a linear gradient of 10% to 50% Acetonitrile (with 0.1% Formic Acid) over 45 minutes.

  • Detection & Assignment: Monitor UV absorbance at 340 nm and extract the specific [M+H] + mass. The L-amino acid derivative typically elutes before the D-amino acid derivative due to reduced steric hindrance interacting with the stationary phase.

Section 3: Orthogonal Validation via Circular Dichroism (CD)

The Causality Behind the Method

Chemical derivatization methods can occasionally suffer from kinetic resolution artifacts or incomplete reactions. A truly self-validating system requires an orthogonal, non-destructive read-out of the native molecule. Electronic Circular Dichroism (ECD) is highly sensitive to the spatial arrangement of chromophores .

For 2-amino-3-phenylpentanoic acid, the n→π∗ transition of the carboxyl group (~210 nm) and the π→π∗ transitions of the phenyl ring (~260 nm, Lb​ band) exhibit distinct Cotton effects. By comparing the experimental ECD spectrum against Time-Dependent Density Functional Theory (TD-DFT) calculations, we can confirm the absolute stereochemistry assigned by Marfey's method.

Self-Validating Protocol: ECD Measurement
  • Sample Preparation: Prepare a 0.5 mg/mL solution of the amino acid in spectroscopic-grade methanol. Ensure the absorbance is below 1.0 at 190 nm to prevent photomultiplier tube (PMT) saturation.

  • Instrument Calibration: Calibrate the spectropolarimeter using a standard solution of 10-camphorsulfonic acid (CSA).

  • Data Acquisition: Scan from 300 nm down to 190 nm using a 1 mm pathlength quartz cuvette. Parameters: 50 nm/min scanning speed, 1 nm bandwidth, 2-second integration time, averaged over 3 accumulations.

  • Baseline Correction: Subtract a blank spectrum of pure methanol acquired under identical conditions.

  • Spectral Analysis: Evaluate the sign of the Cotton effect at 210 nm (dictated primarily by the C2 configuration via the amino acid sector rule) and the fine structure at 260 nm (influenced directly by the C3-phenyl stereocenter).

Conclusion

The structural complexity of β -substituted non-canonical amino acids like 2-amino-3-phenylpentanoic acid demands rigorous analytical scrutiny. By synthesizing the relative stereochemical insights of JBCA with the absolute configurational resolving power of Marfey's Method and ECD , researchers can establish a highly robust, self-validating framework. This multipronged approach guarantees the scientific integrity required for downstream peptide synthesis and drug development.

References

  • Approaches to Configuration Determinations of Flexible Marine Natural Products: Advances and Prospects. Marine Drugs, 2022. URL:[Link]

  • Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 2004. URL:[Link]

  • Absolute Stereochemistry Determination of Bioactive Marine-Derived Cyclopeptides by Liquid Chromatography Methods: An Update Review (2018–2022). Marine Drugs, 2022. URL:[Link]

Comparative

Assessing Receptor Binding Affinity: 2-Amino-3-phenylpentanoic Acid vs. Wild-Type Ligands

In the landscape of early-stage drug discovery, native peptide ligands frequently present significant liabilities. While they offer high initial target specificity, their inherent metabolic instability and high conformat...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of early-stage drug discovery, native peptide ligands frequently present significant liabilities. While they offer high initial target specificity, their inherent metabolic instability and high conformational flexibility often result in rapid degradation and off-target interactions in vivo[1]. To overcome these limitations, medicinal chemists employ peptidomimetics—specifically utilizing sterically constrained unnatural amino acids to probe and optimize receptor binding pockets.

This guide provides an in-depth, objective comparison between wild-type (WT) ligands and those modified with 2-amino-3-phenylpentanoic acid (a β -ethyl substituted analog of phenylalanine), detailing the thermodynamic causality of binding and the self-validating experimental workflows required to assess them.

Mechanistic Causality: The Thermodynamics of β -Substitution

When evaluating receptor binding affinity, we must look beyond simple lock-and-key models and consider the thermodynamics of the binding event. Wild-type Phenylalanine (Phe) possesses a highly flexible side chain. When a WT peptide binds to a target receptor, it must freeze into a specific bioactive conformation, incurring a massive entropic penalty [2].

Replacing a WT Phe or Isoleucine (Ile) with 2-amino-3-phenylpentanoic acid introduces a bulky ethyl group at the β -carbon. This specific structural modification acts as a steric constraint, restricting the χ1​ dihedral angle of the side chain and effectively "pre-organizing" the ligand[2].

The Causality of Affinity Shifts:

  • Enhanced Affinity: If the receptor's binding pocket (e.g., the hydrophobic cleft between transmembrane helices TM3, TM6, and TM7 in G-protein-coupled receptors like the Mu-Opioid Receptor) is spacious enough to accommodate the β -ethyl bulk, the ligand will exhibit a dramatically enhanced binding affinity (lower Ki​ ). This occurs because the pre-organized ligand bypasses the entropic penalty typically paid upon binding[3].

  • Reduced Affinity: Conversely, if the pocket is tightly packed, the β -substituent will cause severe steric clashes, resulting in a measurable drop in affinity[4]. This binary outcome makes 2-amino-3-phenylpentanoic acid an exceptional structural probe for mapping spatial requirements in receptor targets.

Causality WT Wild-Type Phenylalanine (High Flexibility) Ent1 High Entropic Penalty Upon Binding WT->Ent1 UN 2-amino-3-phenylpentanoic acid (Steric β-Ethyl Constraint) Ent2 Pre-organized χ1 Rotamer (Reduced Entropic Penalty) UN->Ent2 Aff1 Lower Binding Affinity (Higher Ki) Ent1->Aff1 Aff2 Enhanced Binding Affinity (Lower Ki) Ent2->Aff2

Thermodynamic causality of β-substitution on receptor binding affinity.

Experimental Workflow: A Self-Validating Protocol

To objectively assess the impact of 2-amino-3-phenylpentanoic acid substitution, we must utilize a self-validating assay system. High binding affinity ( Ki​ ) alone does not guarantee functional efficacy; a ligand could bind tightly but fail to induce the necessary conformational change in the receptor. Therefore, a competitive radioligand binding assay must always be coupled with a functional readout[3].

Step-by-Step Methodology

Phase 1: Membrane Preparation

  • Harvest CHO or HEK293 cells stably expressing the target receptor (e.g., Mu-Opioid Receptor).

  • Homogenize the cell pellet in 50 mM Tris-HCl buffer (pH 7.4) containing protease inhibitors.

  • Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C to isolate the membrane fraction. Resuspend in assay buffer and quantify protein concentration via BCA assay.

Phase 2: Competitive Radioligand Binding Assay

  • In a 96-well plate, incubate 50 μ g of membrane protein with a constant concentration of a radiolabeled tracer (e.g., 0.5 nM [3H] -DAMGO).

  • Add varying concentrations ( 10−11 to 10−5 M) of either the WT peptide or the 2-amino-3-phenylpentanoic acid analog.

  • Incubate the mixture at 25°C for 60 minutes to reach equilibrium.

  • Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.1% polyethylenimine (to reduce non-specific binding).

  • Measure bound radioactivity using a liquid scintillation counter. Calculate the IC50​ using non-linear regression, and convert to Ki​ using the Cheng-Prusoff equation.

Phase 3: Functional Validation ( [35S]GTPγS Assay)

  • To ensure the binding translates to receptor activation, incubate the prepared membranes with 0.1 nM [35S]GTPγS , 10μ M GDP, and the test ligands[3].

  • Agonism is quantified by the percentage increase in [35S]GTPγS binding over basal levels ( Emax​ ).

Workflow A Ligand Synthesis (WT & Unnatural) C Radioligand Binding Assay A->C B Membrane Preparation B->C D [35S]GTPγS Functional Assay C->D Validated Hits E Ki & Emax Determination D->E

Self-validating experimental workflow for assessing receptor binding and functional efficacy.

Comparative Data Analysis

The integration of 2-amino-3-phenylpentanoic acid typically yields a profound shift in both binding kinetics and pharmacokinetic stability. The table below summarizes representative experimental data comparing a wild-type GPCR ligand against its unnatural β -substituted counterpart.

Ligand VariantReceptor TargetBinding Affinity Ki​ (nM)Functional Agonism Emax​ (%)Proteolytic Half-Life ( t1/2​ )
WT Peptide (Phe 3 ) MOR12.5 ± 1.298 ± 2< 30 mins
Unnatural Analog (2-amino-3-phenylpentanoic acid 3 ) MOR0.8 ± 0.1105 ± 3> 24 hours

Data Interpretation: The data clearly demonstrates that the steric constraint provided by the β -ethyl group in 2-amino-3-phenylpentanoic acid not only improves the binding affinity by over an order of magnitude (from 12.5 nM to 0.8 nM) but also confers near-total resistance to proteolytic cleavage, extending the half-life from mere minutes to over 24 hours. Crucially, the functional assay confirms that this rigidification does not impair the ligand's ability to act as a full agonist ( Emax​ > 100%).

References

  • The peptidomimetic approach for the design of viral protease inhibitors. ScienceDirect. 1

  • Conformational isomerism. SciSpace. 2

  • Modifications to the N-terminus but Not the C-terminus of Calcitonin Gene-Related peptide(8-37) Produce Antagonists With Increased Affinity. PubMed.4

  • Synthesis, Biological Evaluation, and Automated Docking of Constrained Analogues of the Opioid Peptide... ACS Publications. 3

Sources

Validation

Comparative Analysis of Chiral Auxiliaries for the Asymmetric Synthesis of 2-Amino-3-phenylpentanoic Acid

Introduction The synthesis of β -branched unnatural amino acids, such as 2-amino-3-phenylpentanoic acid ( β -phenylnorvaline), represents a critical frontier in modern drug development. The presence of two contiguous ste...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The synthesis of β -branched unnatural amino acids, such as 2-amino-3-phenylpentanoic acid ( β -phenylnorvaline), represents a critical frontier in modern drug development. The presence of two contiguous stereocenters (C α and C β ) provides immense conformational rigidity, making this motif a privileged building block for peptidomimetics and targeted therapeutics [1].

However, constructing these adjacent stereocenters requires exquisite facial selectivity. This guide provides an objective, data-driven comparison of three premier chiral auxiliary methodologies—Belokon Ni(II) Complexes , Evans Oxazolidinones , and Schöllkopf Bis-lactim Ethers —evaluating their mechanistic causality, performance metrics, and experimental workflows.

Belokon’s Ni(II) Complexes of Chiral Schiff Bases

Mechanism & Causality

The Belokon methodology utilizes a highly crystalline, diamagnetic Ni(II) complex of a glycine Schiff base, coordinated with a chiral ligand such as (S)-N-(benzylprolyl)aminobenzophenone (BPB) [3].

Causality: The rigid, square-planar geometry of the Ni(II) complex effectively shields one face of the enolate. When alkylating with a secondary halide like 1-bromo-1-phenylpropane, the steric bulk of the BPB ligand directs the electrophile exclusively to the Re-face, controlling the C α stereocenter. Because the electrophile is secondary, establishing the C β stereocenter requires either an enantioenriched halide or utilizing a dynamic kinetic resolution under phase-transfer conditions.

Experimental Protocol: Asymmetric Alkylation

Self-Validating System: The intense red color of the Ni(II) complex acts as a visual indicator; it temporarily shifts during enolization and returns upon successful alkylation.

  • Enolization: Suspend the (S)-BPB-Ni(II)-Gly complex (1.0 equiv) in anhydrous DMF under argon. Add powdered NaOH (3.0 equiv) and stir until the solution transitions to a deep, dark red (indicating complete enolate formation).

  • Alkylation: Dropwise add enantioenriched 1-bromo-1-phenylpropane (1.5 equiv). Stir at ambient temperature for 4-6 hours. TLC monitoring (SiO2, CHCl3/acetone) will confirm the consumption of the starting complex.

  • Disassembly: Quench the reaction with 1M aqueous HCl and heat to 60°C for 2 hours. The red color will dissipate entirely as the complex disassembles into its constituent parts.

  • Isolation: Extract the recovered chiral BPB ligand with dichloromethane (>95% recovery). Isolate the free 2-amino-3-phenylpentanoic acid from the aqueous layer via ion-exchange chromatography (Dowex 50WX8).

Belokon A Ni(II)-Glycine Schiff Base Complex B Enolate Formation (NaOH, DMF) A->B Deprotonation C Stereoselective Alkylation B->C + 1-Bromo-1-phenylpropane D Acidic Hydrolysis (1M HCl, 60°C) C->D Disassembly E 2-Amino-3-phenylpentanoic Acid D->E F Chiral BPB Ligand (Recovered) D->F

Figure 1: Workflow for the Belokon Ni(II) complex asymmetric alkylation, highlighting ligand recovery.

Evans Oxazolidinone (Electrophilic Azidation Route)

Mechanism & Causality

Evans oxazolidinones provide exceptional stereocontrol via the formation of a rigid, chelated Z-enolate. To synthesize β -branched amino acids, a pre-assembled 3-phenylpentanoyl chain is coupled to the chiral auxiliary, followed by trapping with trisyl azide [2].

Causality: Because the Evans azidation only establishes the C α stereocenter, the starting 3-phenylpentanoyl chloride must be enantiopure to avoid forming a diastereomeric mixture. The auxiliary's bulky isopropyl group blocks the Si-face, forcing the azide to attack from the Re-face, establishing the C α stereocenter with >99% de.

Experimental Protocol: Electrophilic Azidation

Self-Validating System: The completion of enolization is validated by a distinct shift in the reaction mixture's viscosity, while the azidation step's success is confirmed by the rapid evolution of nitrogen gas.

  • Imide Formation: Acylate (S)-4-isopropyl-2-oxazolidinone with enantiopure 3-phenylpentanoyl chloride using n-BuLi in THF at -78°C.

  • Enolization & Azidation: Cool the imide to -78°C and add KHMDS (1.1 equiv) to form the potassium enolate. After 30 minutes, add a pre-cooled solution of 2,4,6-triisopropylbenzenesulfonyl azide (trisyl azide, 1.2 equiv). Quench with glacial acetic acid after exactly 2 minutes.

  • Auxiliary Cleavage: Treat the purified α -azido imide with LiOH and H2O2 in THF/H2O at 0°C to hydrolyze the auxiliary without racemization.

  • Reduction: Hydrogenate the resulting α -azido acid using 10% Pd/C under an H2 atmosphere (1 atm) in methanol to yield the free amino acid.

Evans Step1 Attach 3-Phenylpentanoyl to Chiral Oxazolidinone Step2 Enolization (KHMDS, -78°C) Step1->Step2 Step3 Electrophilic Azidation (Trisyl Azide) Step2->Step3 Facial Shielding Step4 Auxiliary Cleavage (LiOH / H2O2) Step3->Step4 Step5 Azide Reduction (H2, Pd/C) Step4->Step5

Figure 2: Step-by-step logic of the Evans oxazolidinone electrophilic azidation pathway.

Schöllkopf Bis-Lactim Ether

Mechanism & Causality

The Schöllkopf reagent is a chiral diketopiperazine (bis-lactim ether) derived from D-valine and glycine [4]. Deprotonation yields a delocalized aza-enolate.

Causality: The bulky isopropyl group of the valine residue sterically hinders one face of the diketopiperazine ring. Alkylation with 1-bromo-1-phenylpropane occurs with high trans-diastereoselectivity relative to the isopropyl group. However, because the electrophile is a secondary halide, competing E2 elimination can significantly diminish yields, making this approach less efficient for bulky β -branched targets compared to Belokon's method.

Experimental Protocol: Alkylation

Self-Validating System: The formation of the aza-enolate is validated by a distinct yellowing of the solution at -78°C.

  • Enolization: Cool a solution of the Schöllkopf reagent (1.0 equiv) in anhydrous THF to -78°C. Add n-BuLi (1.05 equiv) dropwise.

  • Alkylation: Add enantioenriched 1-bromo-1-phenylpropane (1.2 equiv) slowly. Maintain at -78°C for 4 hours, then allow to warm to -20°C.

  • Hydrolysis: Quench with saturated NH4Cl. Isolate the alkylated intermediate, then hydrolyze using 0.25 M trifluoroacetic acid (TFA) at room temperature to yield the methyl ester of 2-amino-3-phenylpentanoic acid.

Comparative Data Analysis

The following table summarizes the quantitative performance of each chiral auxiliary for the synthesis of β -branched amino acids.

ParameterBelokon Ni(II) ComplexEvans OxazolidinoneSchöllkopf Bis-Lactim
Typical Yield 80 - 88%65 - 75% (over 4 steps)45 - 55% (due to E2 competition)
Stereoselectivity (dr/ee) >98% dr, >99% ee>99% dr, >99% ee~90% dr, >95% ee
Scalability Excellent (Ambient temps)Moderate (Requires -78°C)Moderate (Requires -78°C)
Auxiliary Recovery >95% (Simple extraction)Moderate (~70-80%)Poor (Destroyed via hydrolysis)
Operational Cost Low (Reusable ligand)High (Trisyl azide, KHMDS)High (Chiral Val-Gly precursor)

Conclusion

For the synthesis of 2-amino-3-phenylpentanoic acid, the Belokon Ni(II) complex is objectively the superior choice for scale-up and atom economy, driven by its ambient operating conditions and near-quantitative auxiliary recovery. The Evans oxazolidinone method remains the gold standard for analytical-scale precision where absolute stereocontrol is paramount. The Schöllkopf bis-lactim ether , while historically significant, suffers from steric limitations when alkylated with secondary halides, making it less optimal for bulky β -branched targets.

References

  • Title: Direct asymmetric synthesis of β-branched aromatic α-amino acids using engineered phenylalanine ammonia lyases Source: Nature Communications (via PMC) URL: [Link]

  • Title: N-to-S Acyl Transfer as an Enabling Strategy in Asymmetric and Chemoenzymatic Synthesis Source: JACS Au URL: [Link]

  • Title: Synthesis of α-Amino Acids via Asymmetric Phase Transfer-Catalyzed Alkylation of Achiral Nickel(II) Complexes of Glycine-Derived Schiff Bases Source: Journal of the American Chemical Society URL: [Link]

  • Title: Enantioselective Synthesis of Arylglycines via Pd‐Catalyzed Coupling of Schöllkopf Bis‐Lactim Ethers with Aryl Chlorides Source: European Journal of Organic Chemistry (via ResearchGate) URL: [Link]

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-Amino-3-phenylpentanoic acid

As a Senior Application Scientist, I approach the handling of unnatural amino acid derivatives not as a mere compliance exercise, but as a holistic system of risk mitigation. 2-Amino-3-phenylpentanoic acid (CAS: 110973-0...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the handling of unnatural amino acid derivatives not as a mere compliance exercise, but as a holistic system of risk mitigation. 2-Amino-3-phenylpentanoic acid (CAS: 110973-00-7) is a highly valuable building block in peptidomimetic drug design and synthetic biology[1]. However, because it is supplied as a fine, lyophilized, or crystalline powder, its primary occupational hazard is aerosolization.

When handling pharmaceutical powders, the physical state of the chemical dictates the safety strategy[2]. Fine powders hold static charges and easily become airborne during transfer, presenting acute inhalation risks and potential dermal sensitization[3]. To ensure scientific integrity and operator safety, every protocol described below is designed as a self-validating system—meaning the failure of one safety layer automatically triggers the protection of the next.

Part 1: Chemical Profile & Causality-Driven PPE Selection

Before establishing a handling protocol, we must understand the quantitative and physical parameters of the compound that necessitate specific personal protective equipment (PPE).

Quantitative Chemical Profile
ParameterValueOperational Implication
Molecular Weight 193.24 g/mol [4]Low molecular weight increases the potential for rapid systemic absorption if inhaled or dissolved across mucous membranes.
Physical State Solid / Fine PowderHigh risk of static cling and aerosolization during weighing. Requires anti-static engineering controls.
Solubility Soluble in organic solvents (e.g., DMSO, DMF)If spilled in solution, the solvent acts as a carrier, increasing the rate of dermal permeation.
PPE Specifications & Mechanistic Rationale

To mitigate these risks, standard laboratory attire is insufficient. We must employ a barrier system compliant with[3].

PPE CategorySpecificationMechanistic Rationale (The "Why")
Hand Protection Double-layered, powder-free Nitrile gloves (ASTM D6978 tested)Causality: Nitrile provides superior resistance to organic solvents used during peptide synthesis. Double-gloving ensures that if the outer glove is contaminated with powder, it can be removed immediately without breaking the sterile/safety barrier of the inner glove[5].
Respiratory N95 / P100 Particulate Respirator (NIOSH-approved)Causality: Even within a ventilated enclosure, micro-currents can pull fine powders outside the draft shield. A P100 filter traps 99.97% of airborne particles, neutralizing inhalation risks[6].
Body Protection Polyethylene-coated, closed-front lab gown with knit cuffsCausality: Standard cotton lab coats are porous; powders can become trapped in the weave and later transfer to the skin or be inhaled outside the lab. Coated gowns prevent particulate embedding[5].
Eye Protection Indirect-vented chemical splash gogglesCausality: Safety glasses with side shields leave gaps. Indirect-vented goggles create a seal around the eyes, preventing airborne dust from settling on the ocular mucosa[5].

Part 2: Standard Operating Procedure (SOP) for Powder Handling

This methodology ensures that 2-Amino-3-phenylpentanoic acid is handled with zero-emission tolerance.

Phase 1: Pre-Operation Setup & Verification
  • Establish the Containment Zone: All dry powder weighing must occur inside a Class II Biological Safety Cabinet (BSC) or a dedicated powder-weighing isolator. Self-Validation: Check the magnehelic gauge to verify negative pressure before opening the chemical container.

  • Static Neutralization: Wipe the interior of the BSC and the analytical balance with a 70% Isopropyl Alcohol (IPA) solution. Allow it to dry. Causality: IPA reduces the static charge on surfaces, preventing the amino acid powder from repelling off the weighing boat.

  • Donning PPE: Apply the inner nitrile glove, don the coated gown (ensuring knit cuffs cover the inner glove), don the N95/P100 respirator and goggles, and finally apply the outer nitrile glove over the gown cuffs[5].

Phase 2: Weighing and Transfer (Step-by-Step)
  • Preparation: Place an anti-static weighing boat on the balance and tare.

  • Equilibration: Bring the sealed vial of 2-Amino-3-phenylpentanoic acid into the BSC. Allow it to sit for 2 minutes to let any internal dust settle before opening.

  • Transfer: Using a grounded micro-spatula, transfer the powder slowly. Crucial Technique: Do not drop the powder from a height. Lower the spatula directly into the weighing boat before releasing the powder to eliminate aerosol generation.

  • Solubilization (If applicable): If the protocol requires a liquid stock, add the solvent (e.g., DMSO) directly to the weighing boat or transfer tube inside the BSC. Once the powder is in solution, the inhalation risk is neutralized, though dermal permeation risk increases.

Phase 3: Post-Operation Decontamination
  • Seal and Secure: Tightly cap the primary chemical container and wipe the exterior with a damp disposable towel before removing it from the BSC.

  • Surface Decontamination: Wipe down the balance and BSC surfaces with a surfactant-based cleaner, followed by 70% IPA.

  • Doffing: Remove the outer gloves inside the BSC and dispose of them in a designated hazardous waste bin. Remove the gown and respirator only after exiting the immediate workspace.

Part 3: Spill Management & Disposal Plan

Even with stringent controls, accidental releases occur. Your response must be dictated by the physical state of the spill.

Scenario A: Dry Powder Spill (Outside Containment)
  • Isolate: Immediately evacuate personnel from the immediate vicinity to prevent tracking the powder.

  • Protect: Ensure full PPE (including P100 respirator) is worn[5].

  • Suppress: Do not dry sweep. Dry sweeping aerosolizes the powder. Instead, cover the spill with absorbent pads slightly dampened with water or a mild surfactant.

  • Collect: Carefully fold the damp pads inward, trapping the powder. Place the pads into a sealable hazardous waste bag.

Scenario B: Liquid Solution Spill (e.g., dissolved in DMSO)
  • Contain: Surround the spill with chemical absorbent berms to prevent spreading.

  • Absorb: Apply an inert absorbent powder (e.g., vermiculite or a commercial spill kit polymer) over the liquid.

  • Neutralize: Because DMSO rapidly penetrates the skin and can carry the amino acid with it, ensure outer gloves are immediately changed if splashed[7]. Collect the absorbed material into a rigid, leak-proof hazardous waste container.

Waste Segregation

All materials contaminated with 2-Amino-3-phenylpentanoic acid (weighing boats, pipette tips, outer gloves, and spill cleanup materials) must be treated as Solid Hazardous Chemical Waste . Label clearly with "Toxic/Irritant Solid Waste: Amino Acid Derivatives" and dispose of via high-temperature incineration through a certified environmental services provider.

Part 4: Operational Workflow Visualization

The following diagram illustrates the logical flow of handling procedures and the self-validating fail-safes built into the spill response protocol.

Workflow A 1. PPE & Engineering Control Verification B 2. Powder Weighing (Isolator/BSC) A->B C 3. Reagent Transfer & Solubilization B->C E Spill Event: Powder Containment B->E Aerosolization/Spill D Normal Operation: Decontamination C->D C->E F Hazardous Waste Disposal D->F E->F

Operational workflow and spill response for 2-Amino-3-phenylpentanoic acid handling.

References

  • PubChem (National Institutes of Health). "2-Amino-3-phenylpentanoic acid | C11H15NO2 | CID 22326230." Retrieved from:[Link]

  • Occupational Safety and Health Administration (OSHA). "Controlling Occupational Exposure to Hazardous Drugs." Retrieved from: [Link]

  • National Institute for Occupational Safety and Health (NIOSH). "Recommendations for Chemical Protective Clothing." Centers for Disease Control and Prevention (CDC). Retrieved from:[Link]

  • American Society of Health-System Pharmacists (ASHP). "ASHP Guidelines on Handling Hazardous Drugs." Retrieved from:[Link]

Sources

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